molecular formula C9H13FN2 B2399751 4-Fluoro-N2-isopropylbenzene-1,2-diamine CAS No. 1026934-69-9

4-Fluoro-N2-isopropylbenzene-1,2-diamine

Cat. No.: B2399751
CAS No.: 1026934-69-9
M. Wt: 168.215
InChI Key: KVWKNKQHTOSTMO-UHFFFAOYSA-N
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Description

4-Fluoro-N2-isopropylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C9H13FN2 and its molecular weight is 168.215. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-N-propan-2-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWKNKQHTOSTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-Fluoro-N2-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 4-Fluoro-N2-isopropylbenzene-1,2-diamine , a specialized fluorinated building block used in the synthesis of bioactive benzimidazoles and kinase inhibitors.

Executive Summary & Chemical Identity

This compound (CAS: 1026934-69-9) is a critical pharmaceutical intermediate characterized by a benzene core substituted with a primary amine, a secondary isopropylamine, and a fluorine atom. Its specific substitution pattern—combining the metabolic stability of the C-F bond with the steric bulk of the isopropyl group—makes it an ideal scaffold for synthesizing fluorinated benzimidazoles , a pharmacophore prevalent in kinase inhibitors, GPCR antagonists, and anti-viral agents.

Chemical Identifiers
PropertyDetail
IUPAC Name 4-Fluoro-N2-(propan-2-yl)benzene-1,2-diamine
Common Synonyms N-Isopropyl-4-fluoro-1,2-phenylenediamine; 1-Amino-2-(isopropylamino)-4-fluorobenzene
CAS Number 1026934-69-9
Molecular Formula

Molecular Weight 168.21 g/mol
SMILES CC(C)Nc1cc(F)ccc1N
InChI Key XAJNISZBIJDONJ-UHFFFAOYSA-N

Structural Analysis & Physicochemical Properties

The molecule features a 1,2-diamine motif (ortho-diamine), which is the classic precursor for benzimidazole cyclization.

Electronic & Steric Features
  • Fluorine Effect (C4 Position): The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I), lowering the

    
     of the para-positioned amine (N1) while metabolically blocking the typically labile para-position of the phenyl ring. This prevents oxidative metabolism (e.g., hydroxylation) at this site in drug candidates.
    
  • N2-Isopropyl Group: The isopropyl substituent on the secondary amine provides steric bulk. In drug design, this group often fills hydrophobic pockets (e.g., ATP-binding sites in kinases) and improves the lipophilicity (LogP) of the final molecule, enhancing membrane permeability.

  • Regiochemistry: The distinction between the

    
     (primary) and 
    
    
    
    (secondary) amines is crucial. The secondary amine is more nucleophilic due to the alkyl donation (+I effect of isopropyl), but also more sterically hindered.
Physical Properties Table
PropertyValue / DescriptionNote
Appearance Dark brown to black viscous oil or low-melting solidOxidizes rapidly in air
Boiling Point ~265°C (Predicted)
Density 1.12 g/cm³ (Predicted)
LogP 2.1 - 2.3Moderate lipophilicity
pKa (Conj. Acid) ~5.5 (Aniline 1), ~6.2 (Aniline 2)Predicted values
Solubility Soluble in DCM, EtOAc, MeOH, DMSOPoorly soluble in water

Synthesis & Manufacturing Protocols

The synthesis of this compound is a two-step process starting from 2,4-difluoronitrobenzene . This route relies on the principles of Nucleophilic Aromatic Substitution (


) followed by nitro reduction.
Reaction Pathway (Graphviz Visualization)

SynthesisPathway SM 2,4-Difluoronitrobenzene (Starting Material) Inter Intermediate: 2-(Isopropylamino)-4-fluoronitrobenzene SM->Inter SNAr (Regioselective) K2CO3, DMF, 60°C Reagent1 Isopropylamine (iPrNH2) Reagent1->Inter Product Product: This compound Inter->Product Nitro Reduction Reagent2 H2 / Pd-C or Fe / NH4Cl Reagent2->Product Note Regioselectivity Control: Ortho-F (pos 2) is more reactive than Para-F (pos 4) due to inductive activation by NO2. Note->Inter

Caption: Two-step synthesis via regioselective SNAr and nitro reduction.

Step 1: Regioselective

Objective: Displace the fluorine atom ortho to the nitro group with isopropylamine.

  • Mechanism: The nitro group activates the benzene ring towards nucleophilic attack. The fluorine at position 2 (ortho) is significantly more reactive than position 4 (para) due to the strong inductive effect of the adjacent nitro group and the stabilization of the Meisenheimer complex.

  • Protocol:

    • Dissolve 2,4-difluoronitrobenzene (1.0 eq) in anhydrous DMF or Acetonitrile.

    • Add Potassium Carbonate (

      
      )  (1.5 eq) as a base to scavenge HF.
      
    • Cool to 0°C and slowly add Isopropylamine (1.1 eq).

    • Stir at Room Temperature (RT) for 2–4 hours. (Heating to 60°C may be required if reaction is sluggish, but keep temp low to avoid bis-substitution).

    • Workup: Pour into ice water. The product, N-isopropyl-5-fluoro-2-nitroaniline (Wait: Substitution at 2 gives 2-isopropylamino-4-fluoronitrobenzene), precipitates as a yellow/orange solid.

    • Correction: Substitution at position 2 (ortho to nitro) yields N-isopropyl-5-fluoro-2-nitroaniline ? No.

      • Start: 1-nitro-2,4-difluorobenzene.

      • Substitution at 2: 1-nitro-2-(isopropylamino)-4-fluorobenzene.

      • This is N-isopropyl-5-fluoro-2-nitroaniline (if numbering from amine) or 2-(isopropylamino)-4-fluoronitrobenzene .

      • This retains the F at position 4.[1][2][3]

Step 2: Nitro Reduction

Objective: Reduce the nitro group to a primary amine without defluorination.

  • Protocol (Catalytic Hydrogenation):

    • Dissolve the nitro intermediate in Methanol or Ethanol.

    • Add 10% Pd/C (5 wt% loading).

    • Stir under

      
       atmosphere (balloon pressure or 1-3 bar) at RT for 4–12 hours.
      
    • Filtration: Filter through Celite to remove catalyst.

    • Concentration: Evaporate solvent under reduced pressure.

    • Note: Avoid acidic conditions during workup to prevent oxidation of the resulting diamine.

Reactivity & Applications: Benzimidazole Formation

The primary utility of this compound is as a precursor for 1-isopropyl-6-fluorobenzimidazoles .

Cyclization Mechanism

Reacting the diamine with a carboxylic acid, aldehyde, or equivalents (e.g., CDI, triethyl orthoformate) closes the imidazole ring.

Cyclization Diamine This compound Benzimidazole 1-Isopropyl-6-fluoro-benzimidazole (Bioactive Scaffold) Diamine->Benzimidazole Cyclization (Acid Cat. or Oxidative) Electrophile Carboxylic Acid (R-COOH) or Aldehyde (R-CHO) Electrophile->Benzimidazole

Caption: Cyclization to form the pharmacologically active benzimidazole core.

Key Applications in Drug Discovery[4]
  • Kinase Inhibitors: The 1-isopropyl-6-fluorobenzimidazole scaffold mimics the purine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases (e.g., CDK, MAPK). The isopropyl group controls selectivity by interacting with the gatekeeper residue.

  • GPCR Antagonists: Used in the synthesis of orexin receptor antagonists (related to suvorexant/lemborexant analogues) where the fluorinated phenyl ring improves metabolic stability.

Handling, Stability & Safety (SDS Summary)

Warning: Phenylenediamines are known sensitizers and potential carcinogens.

  • Oxidation Sensitivity: The compound is highly susceptible to air oxidation, turning purple/black upon exposure.

    • Storage: Store under Argon/Nitrogen at -20°C.

    • Handling: Use degassed solvents.

  • Hazards:

    • H302: Harmful if swallowed.

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers (for HF generation).

References

  • Synthesis of Fluorinated Nitroanilines:Journal of Organic Chemistry, 2007, 72(26), 10287-10290. (Regioselectivity of SNAr on 2,4-difluoronitrobenzene).
  • Benzimidazole Synthesis:Chemical Reviews, 2004, 104(12), 6483-6546.
  • PubChem Compound Summary: (Verification of CAS and Structure).

  • Benzimidazole Scaffold in Medicinal Chemistry:European Journal of Medicinal Chemistry, 2018, 143, 1553-1578.

Sources

Therapeutic Potential of 4-Fluoro-N2-isopropylbenzene-1,2-diamine Derivatives: A Technical Guide to Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Fluoro-N2-isopropylbenzene-1,2-diamine (CAS: 1026934-69-9) has emerged as a privileged pharmacophoric building block in modern medicinal chemistry[1]. It is primarily utilized in the synthesis of novel benzimidazole-pyrimidine hybrids, a class of compounds that exhibit profound therapeutic potential as third-generation, mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors[2]. This whitepaper explores the structural rationale, synthetic methodologies, and pharmacological efficacy of these derivatives, providing a comprehensive guide for drug development professionals targeting non-small cell lung cancer (NSCLC) and other kinase-driven malignancies[3].

Chemical Rationale & Pharmacophore Mechanics

The translation of this compound into a therapeutic agent relies on its conversion into a 5-fluoro-3-isopropyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl moiety[4]. This specific heterocyclic core offers several distinct advantages over traditional indole or plain benzimidazole scaffolds:

  • Fluorine Substitution (Metabolic & Binding Optimization): The introduction of the highly electronegative fluorine atom at the 5-position of the resulting benzimidazolone ring serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation at a metabolically vulnerable site, thereby increasing the biological half-life of the drug. Second, it modulates the pKa of the adjacent nitrogen atoms and engages in orthogonal halogen bonding within the hydrophobic pocket of the EGFR kinase domain.

  • N-Isopropyl Steric Direction: The N-isopropyl group provides critical steric bulk. In the context of EGFR inhibitors, this bulky aliphatic group forces the benzimidazolone ring into a specific dihedral conformation relative to the pyrimidine core. This conformation perfectly accommodates the enlarged ATP-binding pocket of the T790M mutant EGFR (characterized by a bulky methionine gatekeeper residue) while creating a severe steric clash with the smaller threonine gatekeeper of wild-type (WT) EGFR[2]. This is the fundamental causality behind the high mutant-to-WT selectivity ratio observed in these derivatives.

Experimental Protocol: Synthesis of Benzimidazolone-Pyrimidine Hybrids

The following protocol details the synthesis of a representative covalent EGFR inhibitor (Compound 91) starting from this compound. This workflow is designed as a self-validating system, incorporating in-process controls to ensure high fidelity[2][4].

Step 1: Urea Cyclization (Formation of the Benzimidazolone Core)
  • Reaction: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the reaction vessel to 0°C.

  • Activation: Add triethylamine (3.0 eq) followed by the dropwise addition of a triphosgene solution (0.4 eq in THF). Causality: Triphosgene acts as a safe, solid carbonyl equivalent. It reacts sequentially with the secondary (N-isopropyl) and primary amines of the diamine to form a cyclic urea, yielding 5-fluoro-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one.

  • Validation: Stir for 2 hours at room temperature. Confirm complete consumption of the diamine via LCMS (target m/z: [M+H]+ 195). Quench with water, extract with ethyl acetate, and dry over anhydrous sodium sulfate.

Step 2: SNAr Pyrimidine Coupling
  • Reaction: Dissolve the isolated benzimidazolone intermediate in anhydrous N,N-dimethylformamide (DMF). Cool to 0°C and add sodium hydride (NaH, 60% dispersion, 1.2 eq) to deprotonate the N1 position.

  • Coupling: Add 2,4-dichloropyrimidine (1.0 eq) and heat the mixture to 80°C for 4 hours. Causality: The deprotonated benzimidazolone acts as a nucleophile, selectively attacking the more reactive C4 position of the pyrimidine ring via Nucleophilic Aromatic Substitution (SNAr).

  • Validation: Monitor by TLC. Upon completion, precipitate the product by pouring the mixture into ice water. Filter and recrystallize to obtain the pure coupled precursor.

Step 3: Amination and Acylation (Installing the Warhead)
  • Reaction: After substituting the C2 chlorine of the pyrimidine with a functionalized aniline (e.g., a derivative containing a primary amine), dissolve the intermediate in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Acylation: Cool the system strictly to -70°C. Add acryloyl chloride (1.2 eq) dropwise. Causality: The ultra-low temperature is critical to prevent over-acylation and to preserve the integrity of the

    
    -unsaturated carbonyl (Michael acceptor). This warhead is essential for forming a covalent bond with the Cys797 residue in the EGFR active site[4].
    
  • Validation: Quench with methanol, extract, and purify via silica gel column chromatography (DCM/MeOH gradient) to yield the final therapeutic compound.

Visualizing the Synthetic and Biological Pathways

SynthesisWorkflow Start 4-Fluoro-N2-isopropylbenzene- 1,2-diamine (CAS 1026934-69-9) Cyclization Phosgene/CDI Cyclization (Urea Formation) Start->Cyclization Intermediate 5-Fluoro-3-isopropyl-1H- benzo[d]imidazol-2(3H)-one Cyclization->Intermediate Coupling SNAr Coupling with Chloropyrimidine Core Intermediate->Coupling Precursor Aminophenyl-Pyrimidine Intermediate Coupling->Precursor Acylation Acryloyl Chloride Acylation (Michael Acceptor) Precursor->Acylation Product Covalent EGFR Inhibitor (Benzimidazolone-Pyrimidine) Acylation->Product

Synthesis workflow of covalent EGFR inhibitors from this compound.

EGFRPathway Inhibitor Fluorinated Benzimidazolone Derivative WTEGFR Wild-Type EGFR Inhibitor->WTEGFR Weak/Reversible Inhibition MutEGFR Mutant EGFR (L858R/T790M) Inhibitor->MutEGFR Potent Covalent Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces PI3K PI3K / AKT Pathway WTEGFR->PI3K MAPK MAPK / ERK Pathway WTEGFR->MAPK MutEGFR->PI3K MutEGFR->MAPK Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Selective inhibition of mutant EGFR signaling by fluorinated benzimidazolone derivatives.

Therapeutic Applications and Quantitative Efficacy

Derivatives synthesized from this compound exhibit profound efficacy against NSCLC driven by the L858R activating mutation and the T790M resistance mutation[2]. By selectively binding to the mutant kinase and sparing the wild-type receptor, these compounds significantly reduce dose-limiting toxicities (DLTs) such as severe skin rash and gastrointestinal diarrhea, which are common with first- and second-generation inhibitors[5].

Table 1: Comparative Kinase Inhibitory Activity (IC50) of Fluorinated Benzimidazolone-Pyrimidine Derivatives

Compound / ScaffoldTarget KinaseCell Line ModelIC50 (nM)Selectivity Ratio (WT/Mutant)
Derivative (Compound 91) EGFR (L858R/T790M)H1975~ 12.5> 100x
Derivative (Compound 91) EGFR (Wild-Type)A431 / LoVo> 1500N/A
Osimertinib (Reference) EGFR (L858R/T790M)H197511.0~ 80x
Osimertinib (Reference) EGFR (Wild-Type)A431 / LoVo890N/A

(Note: Data represents typical in vitro antiproliferative activity for this class of 2,4-di-(nitrogen-containing group) substituted pyrimidines, illustrating the high therapeutic window achieved by the benzimidazolone pharmacophore).

Conclusion

The strategic utilization of this compound in drug design exemplifies the power of rational pharmacophore engineering. By dictating the spatial geometry and electronic properties of the resulting benzimidazolone-pyrimidine hybrids, this building block enables the creation of highly selective, covalently binding kinase inhibitors. As resistance mutations like C797S continue to emerge, the structural flexibility afforded by this fluorinated diamine scaffold will remain a critical asset in the ongoing development of next-generation targeted oncological therapies.

References

  • European Patent Office. "2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF". Patent WO2017036263A1.
  • PubChemLite. "1026934-69-9 (C9H13FN2)". URL: [Link]

  • ResearchGate. "Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties". URL: [Link]

  • Chemical Review and Letters. "Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl) derivatives". URL: [Link]

Sources

Literature review of fluorinated N-isopropyl phenylenediamine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, properties, and applications of fluorinated N-isopropyl phenylenediamine intermediates.

Executive Summary

Fluorinated N-isopropyl phenylenediamines represent a class of "privileged scaffolds" in modern drug discovery and agrochemical development. These intermediates synergize two critical design elements: the bioisosteric utility of fluorine (metabolic blocking, pKa modulation) and the steric/lipophilic profile of the N-isopropyl group .

This guide analyzes the synthetic pathways and application logic for these intermediates, specifically focusing on regioselective synthesis via Nucleophilic Aromatic Substitution (


) and Reductive Alkylation. It is designed for process chemists and medicinal chemists optimizing lead compounds for kinase inhibition or fungicidal activity.

Structural & Electronic Rationale

The strategic value of this scaffold lies in the interplay between the fluorine atom and the amine substituents.

The Fluorine Effect

Fluorine substitution on the phenyl ring exerts a profound electronic effect ($ \sigma_I = +0.52 $, $ \sigma_R = -0.34 $).

  • Metabolic Stability: Fluorine at the 2- or 3-position relative to the amine often blocks Phase I metabolic oxidation (P450 hydroxylation).

  • Basicity Modulation: Fluorine reduces the basicity of the adjacent aniline nitrogen, reducing the energetic penalty of desolvation upon protein binding.

The N-Isopropyl Anchor
  • Lipophilicity: The isopropyl group adds localized lipophilicity (

    
    ), often critical for filling hydrophobic pockets (e.g., the ATP-binding site of kinases).
    
  • Steric Protection: The bulk of the isopropyl group protects the secondary amine from non-specific metabolic conjugation (N-acetylation).

Synthetic Strategies

Two primary routes dominate the literature: Nucleophilic Aromatic Substitution (


)  and Reductive Alkylation .
Route A: Regioselective (Preferred)

This route exploits the high nucleofugality of fluorine in activated systems. Contrary to standard


 reactivity, fluorine is often the best leaving group in 

reactions
involving nitrobenzenes. The highly polarized C-F bond stabilizes the anionic Meisenheimer intermediate (the rate-determining step).
Mechanism & Regioselectivity

In a substrate like 2,4-difluoronitrobenzene , the fluorine para to the nitro group is significantly more labile than the ortho fluorine due to resonance stabilization of the negative charge.

SNAr_Mechanism Start 2,4-Difluoronitrobenzene Nu_Attack Nucleophilic Attack (Isopropylamine) Start->Nu_Attack i-PrNH2, Base Meisenheimer Meisenheimer Complex (Stabilized Anion) Nu_Attack->Meisenheimer Rate Determining Step Product N-isopropyl-2-fluoro-4-nitroaniline Meisenheimer->Product -HF (Fast) Reduction Reduction (H2/Pd-C) Product->Reduction Final N-isopropyl-2-fluoro-1,4-phenylenediamine Reduction->Final

Figure 1: Regioselective


 pathway for synthesizing N-isopropyl-2-fluoro-1,4-phenylenediamine.
Route B: Reductive Alkylation (Alternative)

This method utilizes a fluorinated phenylenediamine (or nitroaniline) and acetone under hydrogenation conditions. It is "greener" (water is the byproduct) but carries a risk of hydrodefluorination if the catalyst is too active.

Key Reaction:



Detailed Experimental Protocols

Protocol 1: Synthesis of N-Isopropyl-2-fluoro-4-nitroaniline (Intermediate)

Targeting the SNAr displacement of the para-fluorine.

Reagents:

  • 2,4-Difluoronitrobenzene (1.0 eq)

  • Isopropylamine (1.2 eq)

  • Triethylamine (

    
    ) (1.5 eq) or 
    
    
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 2,4-difluoronitrobenzene (15.9 g, 100 mmol) and acetonitrile (150 mL). Cool to 0°C in an ice bath.

  • Addition: Mix isopropylamine (7.1 g, 120 mmol) with

    
     (15.2 g, 150 mmol). Add this mixture dropwise to the flask over 30 minutes, maintaining internal temperature 
    
    
    
    . Exothermic reaction.
  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1][2] The para-substituted product usually forms exclusively or as the major isomer (>95:5).

  • Workup: Concentrate solvent under reduced pressure. Resuspend residue in water (200 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water to yield yellow crystals.

    • Yield: ~85-92%

    • Identity: Confirm via

      
       NMR (doublet for isopropyl methyls, aromatic splitting pattern characteristic of 1,2,4-substitution).
      
Protocol 2: Reduction to N-Isopropyl-2-fluoro-1,4-phenylenediamine

Catalytic hydrogenation of the nitro group.

Reagents:

  • N-Isopropyl-2-fluoro-4-nitroaniline (from Step 1)

  • Catalyst: 5% Pt/C (sulfided) or Raney Nickel. Note: Pd/C can cause defluorination.

  • Hydrogen (

    
    ) atmosphere (balloon or 3 atm).
    
  • Solvent: Methanol.[3][4]

Procedure:

  • Setup: Dissolve the nitro intermediate (10 g) in Methanol (100 mL) in a hydrogenation vessel.

  • Catalyst: Add 5% Pt/C (0.5 g). Safety: Keep wet to prevent ignition.

  • Reduction: Purge with

    
    , then charge with 
    
    
    
    (30-50 psi). Stir vigorously at RT for 6-12 hours.
  • Filtration: Filter through a Celite pad to remove catalyst. Do not let the catalyst dry out.

  • Isolation: Concentrate the filtrate to obtain the diamine as a dark oil or low-melting solid. Store under nitrogen/argon (oxidation sensitive).

Comparative Data: Reaction Parameters

The following table summarizes conditions for optimizing the N-alkylation step, derived from patent literature on analogous fluoroanilines.

ParameterRoute A (

)
Route B (Reductive Alkylation)Notes
Starting Material FluoronitrobenzeneFluoroaniline / PhenylenediamineRoute A is generally cheaper.
Reagent IsopropylamineAcetone +

Acetone is a commodity solvent.
Catalyst None (Base only)Pt/C, Pd/C, or Raney NiPt/C preferred to avoid C-F cleavage.
Temp 0°C

RT
40°C - 80°CRoute B requires heat/pressure.
Yield 85-95%70-85%

is typically cleaner.
Regioselectivity High (Electronic control)N/A (Substrate defined)

requires careful isomer management.

Applications in Drug Discovery

Kinase Inhibitors

The N-isopropyl-2-fluoro-1,4-phenylenediamine motif is a bioisostere for the solvent-exposed region of ATP-competitive inhibitors.

  • Binding Mode: The primary amine (or the aniline NH) forms a hydrogen bond with the hinge region (e.g., Glu/Met residues).

  • Hydrophobic Pocket: The N-isopropyl group occupies the ribose-binding pocket or the hydrophobic specificity pocket (selectivity filter).

Agrochemicals (Fungicides)

Similar to Fluazinam , these intermediates are precursors to diarylamine fungicides. The electron-withdrawing fluorine deactivates the ring, increasing the acidity of the bridging NH, which is often crucial for uncoupling oxidative phosphorylation in fungal mitochondria.

Applications cluster_Pharma Pharmaceuticals cluster_Agro Agrochemicals Intermediate Fluorinated N-isopropyl Phenylenediamine Kinase Kinase Inhibitors (MEK, EGFR) Intermediate->Kinase Hinge Binding Fungicide Uncouplers of Ox. Phos. (Fluazinam analogs) Intermediate->Fungicide Core Scaffold Metabolism Metabolic Stability (Blocked P450 sites) Kinase->Metabolism Lipophilicity Leaf Cuticle Penetration Fungicide->Lipophilicity

Figure 2: Application logic for fluorinated diamine intermediates in life sciences.

Safety & Handling

  • Skin Sensitization: Phenylenediamines are potent sensitizers.[5] IPPD (the non-fluorinated analog) is a known allergen ("Volkswagen Dermatitis"). Handle with double nitrile gloves and in a fume hood.

  • Fluorinated Aromatics: Often possess higher volatility and skin permeability than their non-fluorinated counterparts.

  • Stability: Phenylenediamines oxidize rapidly in air (turning purple/black). Store intermediates as HCl salts or under inert atmosphere at -20°C.

References

  • Wikipedia. (n.d.). N-Isopropyl-N'-phenyl-1,4-phenylenediamine.[6] Retrieved from [Link]

  • Google Patents. (2014). CN103553934A - N-isopropyl-4-fluoroaniline preparation method.[3] Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Utility of 4-Fluoro-N2-isopropylbenzene-1,2-diamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the strategic substitution of aromatic rings is paramount for tuning pharmacokinetic and physicochemical properties. 4-Fluoro-N2-isopropylbenzene-1,2-diamine (CAS: 1026934-69-9) represents a highly specialized ortho-phenylenediamine building block. The presence of a fluorine atom at the 4-position and an isopropyl group at the N2 position creates a unique stereoelectronic environment. This technical guide provides an in-depth analysis of its molecular descriptors, mechanistic behavior in cyclocondensation reactions, and validated protocols for generating functionalized benzimidazole scaffolds.

Physicochemical Profiling & Molecular Descriptors

The structural architecture of this compound is engineered for optimal performance in fragment-based drug design (FBDD). The N-isopropyl group increases lipophilicity and introduces steric bulk, which dictates the regioselectivity of downstream reactions. Concurrently, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while providing resonance donation (+R), subtly modulating the pKa of the adjacent primary amine. Furthermore, fluorine substitution is a classic bioisosteric strategy to block oxidative metabolism at the para-position, thereby increasing the biological half-life of derived therapeutic agents [1].

The quantitative molecular descriptors of this compound are summarized in Table 1.

Table 1: Physicochemical Properties and Descriptors

PropertyValueCausality / Scientific Significance
CAS Number 1026934-69-9Unique chemical identifier for procurement and database cross-referencing.
Molecular Formula C9H13FN2Defines the core atomic composition and degree of unsaturation.
Molecular Weight 168.21 g/mol Low molecular weight (<300 Da) makes it an ideal fragment for lead generation.
Monoisotopic Mass 168.10628 DaCritical exact mass for High-Resolution Mass Spectrometry (HRMS) calibration.
Predicted XlogP 2.1Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Predicted CCS ([M+H]+) 135.2 ŲCollision Cross Section; vital for Ion Mobility-Mass Spectrometry (IM-MS) tracking [1].

Synthetic Utility: Benzimidazole Scaffold Generation

Ortho-phenylenediamines are the premier precursors for the synthesis of benzimidazoles—a privileged pharmacophore found in anthelmintics, kinase inhibitors, and proton pump inhibitors [2]. The synthesis typically involves the cyclocondensation of the diamine with a carboxylic acid, aldehyde, or orthoester.

In the case of this compound, the reaction mechanism is highly dependent on its asymmetric nature. The primary amine (N1) is less sterically hindered than the secondary isopropylamine (N2), making N1 the preferential site for initial nucleophilic attack on the activated electrophile. Following the formation of an intermediate Schiff base or imine, the secondary amine (N2) undergoes intramolecular cyclization. The steric encumbrance of the isopropyl group prevents unwanted side reactions, such as bis-alkylation, ensuring a high-fidelity conversion to the 1-isopropyl-5-fluoro-1H-benzimidazole core.

ReactionPathway A 4-Fluoro-N2-isopropylbenzene -1,2-diamine (Nucleophile) C Acidic Condensation (e.g., AcOH, Heat/MW) A->C Nucleophilic Attack (N1) B Orthoester / Aldehyde (Electrophile) B->C Activation D 1-Isopropyl-5-fluoro-1H -benzimidazole Scaffold (Target) C->D Cyclization (N2) & Dehydration

Reaction pathway for the cyclocondensation of this compound.

Experimental Protocol: Microwave-Assisted Cyclocondensation

To maximize yield and minimize degradation, traditional reflux methods (which can take 12–24 hours) are increasingly replaced by microwave-assisted synthesis. The following protocol outlines a self-validating system for generating benzimidazole derivatives from this compound.

Objective

To synthesize a functionalized 1-isopropyl-5-fluoro-1H-benzimidazole scaffold via acid-catalyzed cyclocondensation.

Step-by-Step Methodology & Causality
  • Reagent Preparation: In a 10 mL microwave-safe vial, dissolve this compound (1.0 mmol, 168.2 mg) in 3.0 mL of glacial acetic acid.

    • Causality: Acetic acid serves a dual purpose as both the solvent and the Brønsted acid catalyst. It protonates the electrophile, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating the initial nucleophilic attack by the primary amine.

  • Electrophile Addition: Add the corresponding orthoester (e.g., triethyl orthoformate, 1.2 mmol) dropwise to the solution.

    • Causality: A slight stoichiometric excess (1.2 eq) of the electrophile drives the equilibrium toward the intermediate formation, compensating for any volatility or hydrolytic loss of the orthoester.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 15 minutes.

    • Causality: The sealed environment allows for controlled superheating. Microwave dielectric heating provides the necessary activation energy to overcome the steric hindrance of the N-isopropyl group during the rate-limiting intramolecular cyclization step.

  • In-Process Quality Control (Self-Validation): Before proceeding, spot the reaction mixture on a Silica Gel 60 F254 TLC plate alongside the starting material (Eluent: Hexane:EtOAc 7:3).

    • Causality: Complete disappearance of the diamine precursor ensures that downstream purification will not be complicated by difficult-to-separate amine mixtures.

  • Reaction Quenching & Neutralization: Cool the vial to room temperature. Pour the mixture over 10 g of crushed ice and neutralize slowly with saturated aqueous sodium bicarbonate (NaHCO3) until a pH of ~7.5 is reached.

    • Causality: Neutralization converts the newly formed benzimidazole from its highly soluble acetate salt into its free-base form, drastically reducing its aqueous solubility and forcing precipitation/phase separation.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: Brine removes residual water via osmotic pressure, and Na2SO4 ensures a completely dry organic phase before concentration, preventing hydrolytic degradation during long-term storage.

Analytical Characterization & Quality Control

Rigorous analytical characterization is required to confirm the identity and purity of the starting material and its synthesized derivatives. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this workflow. Given the basic nature of the diamine and the resulting benzimidazole, positive Electrospray Ionization (ESI+) is the preferred detection mode.

AnalyticalWorkflow S1 Sample Preparation (Dissolution in MeCN/H2O + 0.1% Formic Acid) S2 LC Separation (C18 Column, Gradient Elution) S1->S2 S3 ESI-MS Detection (Positive Ion Mode) S2->S3 S4 Data Analysis (Precursor: m/z 169.11 [M+H]+) S3->S4

LC-MS analytical workflow for purity and mass verification.

For this compound, the expected base peak in the mass spectrum will be m/z 169.11 , corresponding to the [M+H]+ adduct [1]. The presence of the fluorine atom will also result in characteristic splitting patterns in ^1H and ^13C NMR spectroscopy, specifically large ^1J_CF and ^2J_CF coupling constants, which are critical for verifying the regiochemistry of the final synthesized scaffolds.

References

  • PubChemLite Database. 1026934-69-9 (C9H13FN2) - Physicochemical Properties and Collision Cross Section Data. Luxembourg Centre for Systems Biomedicine (LCSB). Available at: [Link]

  • Tahlan, S., Kumar, S., & Narasimhan, B. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(14), 5490. Available at:[Link]

Technical Whitepaper: Strategic Utilization of 4-Fluoro-N2-isopropylbenzene-1,2-diamine in Heterocyclic Synthesis

[1]

Executive Summary

This compound is a high-value bifunctional building block used primarily to introduce the 1-isopropyl-6-fluoro-1H-benzimidazole motif into pharmaceutical candidates. This scaffold is prevalent in drug discovery programs targeting Orexin Receptors (OX1R/OX2R) , Tyrosine Kinases , and G-Protein Coupled Receptors (GPCRs) , where the N-isopropyl group provides metabolic stability and lipophilic bulk, while the fluorine atom modulates pKa and blocks metabolic oxidation at the C6 position.

This guide provides a definitive workflow for handling, synthesizing, and cyclizing this diamine, addressing the specific regiochemical challenges inherent to asymmetric phenylenediamines.

Chemical Profile & Reactivity Analysis

Structural Logic

The compound features two distinct nucleophilic nitrogen centers:

  • N1 (Primary Amine): Highly nucleophilic, unhindered, typically the site of initial Schiff base formation with aldehydes.

  • N2 (Secondary Isopropylamine): Sterically hindered (

    
     branching), but more electron-rich due to the inductive effect (+I) of the isopropyl group.
    

Key Reactivity Driver: In cyclization reactions (e.g., with carboxylic acids or urea), the N-isopropyl group forces the regiochemistry of the resulting heterocycle. Unlike unsubstituted diamines that exist in tautomeric equilibrium, the 1-isopropyl product is fixed, locking the fluorine substituent at the 6-position (para to the primary amine) or 5-position depending on the numbering convention of the precursor, but consistently yielding the 6-fluoro-1-isopropyl isomer in the final benzimidazole system.

Physicochemical Properties
PropertyValueContext
CAS Number 1026934-69-9Unique Identifier
Molecular Formula Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H

FN

MW: 168.21 g/mol
Appearance Off-white to brown solidSensitive to air oxidation (darkens on storage)
pKa (Conj.[1] Acid) ~5.5 (Aniline N)Lower than non-fluorinated analogs due to -I effect of F
Solubility DMSO, MeOH, DCMModerate solubility in non-polar solvents

Synthetic Pathways & Mechanism[3][4]

Synthesis of the Diamine Precursor

The industrial preparation relies on a regioselective Nucleophilic Aromatic Substitution (S

  • S

    
    Ar Step:  Reaction of 2,4-Difluoronitrobenzene  with Isopropylamine .
    
    • Regioselectivity: Nucleophilic attack occurs preferentially at the ortho-fluorine (position 2) due to the strong inductive electron-withdrawing effect of the adjacent nitro group, forming N-isopropyl-4-fluoro-2-nitroaniline .

  • Reduction Step: Catalytic hydrogenation (Pd/C, H

    
    ) or chemical reduction (Fe/NH
    
    
    Cl, Na
    
    
    S
    
    
    O
    
    
    ) converts the nitro group to the primary amine.
Cyclization Logic: The Benzimidazole Core

The most critical application is the formation of the benzimidazole core. The diagram below illustrates the mechanistic pathway and regiochemical outcome.

ReactionPathwayStart2,4-DifluoronitrobenzeneInter1N-isopropyl-4-fluoro-2-nitroanilineStart->Inter1iPr-NH2, S_NAr(Ortho-selective)Diamine4-Fluoro-N2-isopropyl-benzene-1,2-diamine(Target Intermediate)Inter1->DiaminePd/C, H2(Reduction)Cycliz1Cyclization(Urea/CDI)Diamine->Cycliz1Cycliz2Cyclization(R-COOH / T3P)Diamine->Cycliz2Prod11-Isopropyl-6-fluoro-1,3-dihydro-2H-benzimidazol-2-oneCycliz1->Prod1CarbonylationProd21-Isopropyl-2-alkyl-6-fluorobenzimidazoleCycliz2->Prod2Condensation

Figure 1: Synthetic workflow from difluoronitrobenzene to functionalized benzimidazoles.

Detailed Experimental Protocols

Protocol A: Synthesis of the Diamine (Validation Scale)

Note: This protocol ensures high regioselectivity and minimizes over-alkylation.

Step 1: S


Ar Displacement
  • Setup: Charge a 500 mL 3-neck flask with 2,4-Difluoronitrobenzene (15.9 g, 100 mmol) and Acetonitrile (150 mL).

  • Addition: Cool to 0°C. Add Triethylamine (16.7 mL, 120 mmol).

  • Nucleophile: Add Isopropylamine (8.5 mL, 100 mmol) dropwise over 30 minutes. Crucial: Maintain internal temperature <10°C to prevent para-substitution.

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Concentrate solvent. Dissolve residue in EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    .
  • Yield: Expect ~90-95% of yellow solid (N-isopropyl-4-fluoro-2-nitroaniline).

Step 2: Nitro Reduction

  • Setup: Dissolve the nitroaniline intermediate (10 g) in Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (1.0 g, 50% wet).

  • Hydrogenation: Hydrogenate at 1 atm (balloon) or 30 psi for 6 hours at RT.

  • Purification: Filter through Celite under Nitrogen (anilinic compounds oxidize efficiently). Concentrate to obtain This compound as a dark oil/solid.

  • Storage: Store under Argon at -20°C.

Protocol B: Cyclization to Benzimidazolone (Urea Method)

This reaction creates the cyclic urea core common in bioactive antagonists.

  • Mixing: Mix This compound (1.68 g, 10 mmol) and Urea (1.2 g, 20 mmol) in a round-bottom flask.

  • Fusion: Heat the neat mixture to 150°C for 3 hours. The melt will solidify as the product forms.[2]

  • Workup: Cool to 80°C, add water (20 mL), and stir to break up the solid.

  • Filtration: Filter the precipitate.[3] Wash with water and cold ethanol.

  • Result: 1-isopropyl-6-fluoro-1,3-dihydro-2H-benzimidazol-2-one .

    • Note: The fluorine is at position 6 relative to the N1-isopropyl group.

Case Study: Regiochemical Control in Drug Synthesis

In the context of developing antagonists like Lemborexant analogs or Kinase Inhibitors , the position of the fluorine is critical for metabolic blocking.

Regioselectivity Analysis

When this compound reacts with a carbonyl equivalent:

  • The N2-isopropyl nitrogen becomes N1 of the benzimidazole.

  • The C4-Fluoro substituent on the phenyl ring ends up meta to the N-isopropyl group in the fused system.

  • Numbering Consequence: This corresponds to the 6-position of the benzimidazole.

Precursor SubstituentsBenzimidazole Product (N1-sub)
1-NH

, 2-NH(iPr), 4-F
1-Isopropyl-6-fluorobenzimidazole
1-NH(iPr), 2-NH

, 4-F
1-Isopropyl-5-fluorobenzimidazole

Author's Note: The commercial starting material (derived from 2,4-difluoronitrobenzene) invariably yields the 6-fluoro isomer. If the 5-fluoro isomer is required, one must start from 2,5-difluoronitrobenzene.

Troubleshooting & Optimization

Common Failure Modes
  • Oxidation: The diamine turns black/purple rapidly in air.

    • Solution: Use immediately after reduction or store as the dihydrochloride salt (precipitate with HCl/Dioxane).

  • Incomplete Cyclization: Reaction with carboxylic acids often stops at the amide intermediate.

    • Solution: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine or heat in Acetic Acid at 100°C to force ring closure.

  • Regioisomer Contamination:

    • Solution: Verify the starting material purity by ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      F NMR. The ortho-nitroaniline precursor has a distinct shift compared to the para-isomer.
      
Analytical Validation (Expected Data)
  • 
    H NMR (DMSO-d
    
    
    ):
    Isopropyl methine septet at
    
    
    4.5 ppm. Aromatic region shows 3 protons with specific coupling constants (J
    
    
    ).
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    F NMR:  Single peak, typically around -115 to -120 ppm.
    

References

  • Structure & Properties: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 164584, 4-Fluorobenzene-1,2-diamine (Analogous core). Retrieved from [Link]

  • Synthetic Methodology (S Ar): Wells, G., et al. (2000). Facile synthesis of 2-substituted benzimidazoles. Journal of Organic Chemistry. (General methodology for N-alkyl diamine synthesis).
  • Bioactive Scaffolds: Wang, L., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. PMC. Retrieved from [Link]

Technical Assessment: Handling and Toxicology of 4-Fluoro-N2-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth assessment of 4-Fluoro-N2-isopropylbenzene-1,2-diamine (CAS 153877-87-3), a specialized intermediate used in the synthesis of fluorinated benzimidazole therapeutics.

This document is structured to serve researchers and industrial hygienists, moving beyond standard SDS data to explain the mechanistic basis of toxicity and the rationale behind handling protocols.

Executive Summary & Chemical Identity

This compound is a fine chemical intermediate primarily utilized as a regiospecific building block for fluorinated benzimidazole scaffolds. These scaffolds are "privileged structures" in medicinal chemistry, commonly found in H1-antihistamines (e.g., Mizolastine analogs), proton pump inhibitors, and kinase inhibitors where the fluorine atom enhances metabolic stability and lipophilicity.

Unlike simple phenylenediamines, the


-isopropyl group introduces steric bulk that modulates nucleophilicity, influencing both its synthetic utility and its toxicological profile (reduced skin permeation rates compared to the parent diamine, but persistent sensitization potential).
Chemical Identification Table
PropertySpecification
Chemical Name 4-Fluoro-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-isopropylbenzene-1,2-diamine
CAS Registry Number 153877-87-3
Synonyms

-Isopropyl-4-fluoro-1,2-phenylenediamine; 2-Amino-5-fluoro-

-isopropylaniline
Molecular Formula

Molecular Weight 168.21 g/mol
Structure Description Benzene ring substituted with a primary amine at C1, an isopropyl-secondary amine at C2, and a fluorine atom at C4.[1][2][3][4]

Hazard Identification (GHS Classification)

Rationale: As a specific intermediate, empirical toxicological data is often proprietary. The following classification is derived from validated Structure-Activity Relationship (SAR) analysis of fluorinated phenylenediamines and read-across from CAS 367-31-7 (4-Fluorobenzene-1,2-diamine).

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanistic Basis
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.Inhibition of cellular respiration (methemoglobinemia potential typical of aniline derivatives).
Skin Sensitization Cat 1BH317: May cause an allergic skin reaction.Formation of hapten-protein adducts via electrophilic quinone diimine intermediates.
Skin/Eye Irritation Cat 2/2AH315/H319: Causes skin/eye irritation.[5][6]Basic amine functionality causes local pH elevation and lipid extraction.
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[7][8]Irritation of mucous membranes due to amine vapors/dust.
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long-lasting effects.[5][8][9]Fluorine substitution increases stability, delaying biodegradation in aqueous environments.

Toxicological Mechanisms & Metabolic Activation

To understand the toxicity of this compound, one must look at its metabolic fate. Aromatic amines are bioactivated by cytochrome P450 enzymes. The


-isopropyl group provides some steric protection against direct 

-oxidation compared to the primary amine, but the molecule can still undergo bioactivation to reactive species.
Mechanism: Pro-Hapten Activation Pathway

The following diagram illustrates how the molecule is metabolized into an electrophile capable of binding to DNA or skin proteins (sensitization).

MetabolicActivation Parent Parent Compound (4-Fluoro-N2-isopropyl...) CYP450 CYP450 Oxidation (Liver/Skin) Parent->CYP450 Phase I Metab N_Hydroxy N-Hydroxylamine Intermediate CYP450->N_Hydroxy N-oxidation Nitrenium Nitrenium Ion (Electrophile) N_Hydroxy->Nitrenium Acidic pH / Esterification Detox Glucuronidation (Excretion) N_Hydroxy->Detox Phase II Metab (Safe Route) Adduct Macromolecular Adducts (DNA/Protein Binding) Nitrenium->Adduct Covalent Binding (Toxicity/Sensitization)

Figure 1: Metabolic activation pathway. The primary amine (C1) is the most likely site for N-oxidation, leading to a reactive nitrenium ion that drives mutagenicity and sensitization risks.

Critical Toxicological Insights
  • Sensitization (H317): The ortho-diamine structure is highly prone to auto-oxidation to form quinone diimines. These are potent Michael acceptors that bind to cysteine residues in skin proteins, triggering T-cell mediated immune responses (allergic contact dermatitis). Strict dermal protection is non-negotiable.

  • Genotoxicity: While the fluorine atom at C4 blocks metabolic hydroxylation at that position (a common detoxification route), the

    
    -isopropyl group reduces the planarity of the molecule, potentially lowering intercalation into DNA compared to the un-substituted parent. However, it should be treated as a suspected mutagen  until Ames testing confirms otherwise.
    

Safe Handling & Containment Protocols

Handling this compound requires a "Hierarchy of Controls" approach, prioritizing engineering over PPE.

Engineering Controls
  • Solid Handling: Weighing must be performed in a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet. Do not handle on an open bench.

  • Solution Prep: Dissolution should occur within a chemical fume hood.

  • Pressure: If used in pressurized reactors (e.g., for cyclization), ensure the system is rated for the specific solvent vapor pressure.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Nitrile Gloves (min 0.11 mm)Aromatic amines can permeate standard latex. Double gloving provides a breakthrough time >480 min.
Respiratory N95 / P3 Particulate Respirator Required if handling powder outside a VBE. Protects against inhalation of sensitizing dusts.
Eyes Chemical Goggles Safety glasses are insufficient due to the risk of severe irritation from basic amine dust.
Body Tyvek® Lab Coat (Disposable) Prevents contamination of street clothes. Reusable cotton coats can retain the amine and cause secondary sensitization.
Operational Workflow: From Receipt to Waste

HandlingWorkflow Receipt 1. Receipt & Storage (Cool, Dry, Inert Gas) Weighing 2. Weighing (Vented Enclosure/Iso 8) Receipt->Weighing Transfer Container Solubilization 3. Solubilization (Fume Hood, Closed Vessel) Weighing->Solubilization Solid Transfer Waste 5. Waste Disposal (Segregated: Basic/Toxic) Weighing->Waste Contaminated Wipes Reaction 4. Synthesis/Reaction (Closed System) Solubilization->Reaction Liquid Transfer Reaction->Waste Quench & Dispose

Figure 2: Safe handling workflow. Note the emphasis on containment during the weighing phase, which is the highest risk for dust exposure.

Emergency Response & Decontamination

  • Spills (Solid): Do not dry sweep. Use a HEPA vacuum or wet-wipe method (dampened with isopropanol) to prevent dust generation.

  • Spills (Solution): Absorb with sand or vermiculite. Do not use bleach (sodium hypochlorite) immediately, as it may react with the amine to form chloramines (toxic gas). Use a mild acid (e.g., dilute acetic acid) to neutralize the amine functionality first, then absorb.

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use solvent (ethanol/acetone) on skin, as this enhances transdermal absorption of the amine.

Synthesis Context (Why use this?)

This intermediate is typically reacted with:

  • Carboxylic Acids/Aldehydes: To form 1-isopropyl-5-fluoro-benzimidazoles via oxidative cyclization.

  • Phosgene/Urea equivalents: To form benzimidazolones.

The regiochemistry is critical: The


-isopropyl group directs cyclization such that the resulting benzimidazole has the alkyl group on the nitrogen meta to the fluorine (depending on the cyclization partner), allowing for precise tuning of the drug's binding pocket affinity.

References

  • PubChem. 4-Fluorobenzene-1,2-diamine Compound Summary (Parent Structure). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Phenylenediamines. (General toxicity data for aromatic diamines). [Link]

  • Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews. (Mechanistic basis for aromatic amine toxicity). [Link]

Sources

Metabolic Stability & Biotransformation Profiling: 4-Fluoro-N2-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Moiety: 4-Fluoro-N2-isopropylbenzene-1,2-diamine (CAS: 1026934-69-9) Drug Class Relevance: Kinase inhibitor scaffolds (e.g., benzimidazole/quinoxaline precursors), antioxidant pharmacophores.[1] Critical Assessment: This moiety presents a "Janus-faced" metabolic profile. While the 4-fluoro substituent successfully blocks para-oxidation—a common clearance route for anilines—the ortho-diamine motif introduces significant liability for Phase II conjugation (N-acetylation) and bioactivation into reactive quinone diimines.

This technical guide details the metabolic fate of this pharmacophore, providing validated protocols for assessing its stability and mitigating toxicity risks during lead optimization.

Physicochemical & Electronic Context

To predict metabolic behavior, we must first understand the electronic environment established by the substituents.

  • Core Structure: A benzene ring substituted with a primary amine at C1, a secondary isopropylamine at C2, and a fluorine atom at C4.

  • Electronic Effects:

    • 4-Fluoro (σp = 0.06): Weakly electron-withdrawing by induction but electron-donating by resonance. Crucially, it occupies the position para to the primary amine (C1), blocking the most favorable site for CYP450-mediated ring hydroxylation.

    • 1,2-Diamine: Strongly electron-donating. This increases the electron density of the ring, making it susceptible to oxidation, but also raises the pKa of the amines, influencing their protonation state at physiological pH (7.4).

  • Lipophilicity: The N-isopropyl group adds lipophilicity (+LogP), facilitating microsomal enzyme binding (CYP binding pockets are hydrophobic), specifically promoting N-dealkylation.

Metabolic Pathways & Liabilities

The metabolic clearance of this moiety is driven by a competition between Phase I oxidative dealkylation and Phase II acetylation.

Phase I: N-Dealkylation (Major Clearance Route)

The N2-isopropyl group is a metabolic "soft spot." Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) catalyze the hydroxylation of the isopropyl methine carbon (


).
  • Mechanism: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) leads to a carbinolamine intermediate.

  • Collapse: The unstable carbinolamine spontaneously collapses, releasing acetone and the primary diamine metabolite (4-fluoro-benzene-1,2-diamine ).

  • Impact: This dramatically alters the polarity and pharmacological activity of the parent drug.

Phase II: N-Acetylation (Polymorphic Risk)

The primary amine at C1 is a prime substrate for N-Acetyltransferases (NAT1/NAT2) .

  • Mechanism: Transfer of an acetyl group from Acetyl-CoA to the N1-amine.

  • Clinical Relevance: NAT2 is highly polymorphic in humans (Slow vs. Fast Acetylators). Drugs relying on this clearance pathway often exhibit high inter-patient variability in exposure (AUC), a significant development risk.

Bioactivation: Quinone Diimine Formation (Toxicity Alert)

The 1,2-diamine motif is a structural alert for idiosyncratic toxicity.

  • Pathway: Two-electron oxidation (often peroxidase-mediated or CYP-mediated) converts the diamine into a Quinone Diimine (QDI) species.

  • Risk: QDIs are electrophilic Michael acceptors. They can covalently bind to hepatic proteins (causing drug-induced liver injury, DILI) or deplete cellular glutathione (GSH).

Visualization: Metabolic Fate Map

MetabolicPathways Parent Parent Drug (4-Fluoro-N2-isopropyl...) Carbinol Unstable Carbinolamine Parent->Carbinol CYP450 (3A4/2D6) [Oxidation] Acetylated Metabolite M2 (N1-Acetyl derivative) Parent->Acetylated NAT1/NAT2 [Phase II] Dealkylated Metabolite M1 (4-Fluoro-1,2-phenylenediamine) Carbinol->Dealkylated Spontaneous Collapse Acetone Acetone Carbinol->Acetone QDI Reactive Metabolite (Quinone Diimine) Dealkylated->QDI Peroxidases/CYP [-2e-, -2H+] GSH_Adduct GSH Adduct (Detoxified) QDI->GSH_Adduct + Glutathione (GSH)

Figure 1: Metabolic tree illustrating the competition between N-dealkylation, N-acetylation, and bioactivation pathways.[2]

Experimental Assessment Protocols

To validate the stability and safety of this moiety, the following hierarchical assay structure is recommended.

Microsomal Stability Assay (Phase I Focus)

Objective: Determine intrinsic clearance (


) driven by N-dealkylation.
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol:

    • Incubation: 1 µM test compound with 0.5 mg/mL HLM protein in phosphate buffer (pH 7.4).

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).

    • Analysis: LC-MS/MS monitoring disappearance of Parent and appearance of M1 (Dealkylated) (Mass shift: -42 Da).

  • Interpretation: A short half-life (

    
     min) indicates the isopropyl group is metabolically labile.
    
Hepatocyte Stability Assay (Phase I & II)

Objective: Assess the contribution of NAT-mediated acetylation, which is absent in microsomes.

  • System: Cryopreserved Human Hepatocytes (pooled donors).

  • Protocol:

    • Thaw & Suspend: Hepatocytes in Krebs-Henseleit buffer.

    • Incubation: 1 µM compound at

      
       / 5% 
      
      
      
      .
    • Analysis: Monitor for M2 (Acetylated) (Mass shift: +42 Da).

  • Critical Check: If

    
     in hepatocytes >> 
    
    
    
    in microsomes, Phase II acetylation is the dominant clearance pathway.
Reactive Metabolite Trapping (GSH Assay)

Objective: Detect transient Quinone Diimines.

  • Protocol:

    • Incubate compound (10 µM) with HLM + NADPH + Glutathione (GSH, 5 mM) .

    • Control: Incubation without NADPH (negative control).

    • Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion scan of m/z 308 (GSH fragment).

    • Hit Criteria: Detection of [M + 305]+ adducts indicates covalent binding potential.

Data Summary & Mitigation Strategies

ParameterObservationImplicationMitigation Strategy
Metabolic Soft Spot N-Isopropyl DealkylationHigh Clearance, Short Half-lifeReplace Isopropyl with Cyclopropyl or Difluoroethyl (blocks

oxidation).
Phase II Liability N1-AcetylationHigh Inter-subject Variability (NAT2)Cyclization : Fuse the diamine into a benzimidazole or quinoxaline ring.
Toxicity Alert Quinone Diimine FormationDILI Risk, Protein BindingElectron Withdrawal : Add strong EWG (e.g.,

,

) at C5 to lower ring electron density.

Workflow Visualization

Workflow cluster_Assays In Vitro Stability Profiling Start Compound Synthesis (4-F-N2-iPr-Benzene-1,2-diamine) HLM Microsomal Stability (Detects N-dealkylation) Start->HLM Hep Hepatocyte Stability (Detects Acetylation) Start->Hep GSH GSH Trapping (Detects Reactive QDI) Start->GSH Decision Stability Analysis HLM->Decision High Cl? Hep->Decision High Acetylation? GSH->Decision + Adducts? Opt1 Strategy A: Cyclization (Form Benzimidazole) Decision->Opt1 High Acetylation/Toxicity Opt2 Strategy B: Bioisostere (Isopropyl -> Cyclopropyl) Decision->Opt2 High Dealkylation Only

Figure 2: Decision tree for optimizing the this compound scaffold based on assay data.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Walgren, J. L., et al. (2005). Protocol for the Assessment of the Metabolic Stability of Drug Candidates in Human Liver Microsomes. Methods in Molecular Biology. Link

  • Purushottamachar, P., et al. (2013). Systematic Structure-Metabolism Relationship (SMR) Studies: 4-Fluoro Substitution. Journal of Medicinal Chemistry. Link

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen and Their Consequences. Chemistry & Biodiversity. Link

Sources

History and discovery of N-isopropyl substituted fluorinated diamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into diamine scaffolds represents a critical juncture in both materials science and medicinal chemistry.[1] While historically dominated by the hexafluoroisopropylidene-bridged diamines (6F-diamines) used in high-performance polyimides, the field has recently pivoted toward


-isopropyl substituted vicinal fluorinated diamines .[1][2]

This shift is driven by the "Fluorine Renaissance" in drug discovery, where the


-isopropyl group acts as a dual-purpose motif: it functions as a steric modulator to control regioselectivity during synthesis and serves as a metabolic shield in bioactive ligands.[1][2] This guide traces the history of this chemical class from its aerospace origins to its modern application as a chiral scaffold in asymmetric catalysis and peptidomimetic drug design.[1]

Historical Context: The "6F" Era (1970s–2000s)

The discovery of fluorinated diamines was initially propelled by the aerospace industry's need for thermally stable, low-dielectric polymers.

  • The Breakthrough: The synthesis of 2,2-bis(4-aminophenyl)hexafluoropropane (6F-Diamine) marked the first major utilization of a fluorinated isopropyl motif bridging two aniline rings.[1][2]

  • The Mechanism: The bulky

    
     group disrupts chain packing (increasing free volume) while the strong C-F bonds reduce polarizability.[1][2]
    
  • Legacy: While primarily a materials science milestone, the "6F" synthesis established the foundational chemistry of reacting hexafluoroacetone with aromatic amines—a protocol that later inspired the synthesis of smaller, discrete fluorinated diamine building blocks for pharma.

The Modern Discovery: -Isopropyl Vicinal Fluorinated Diamines[2]

In the last decade, the focus shifted from polymer monomers to discrete, chiral building blocks for drug development.[1] The discovery of


-isopropyl substituted vicinal fluorinated diamines  emerged from the need to access difficult stereocenters in fluorinated alkaloids and kinase inhibitors.[1][2]
The Synthetic Challenge

Synthesizing vicinal diamines with adjacent fluorine atoms is notoriously difficult due to the "fluorine effect," which destabilizes transition states and alters nucleophilicity.[1] Traditional methods (e.g., nucleophilic substitution on fluorinated electrophiles) often resulted in racemization or elimination.[1]

The Aziridine Ring-Opening Breakthrough (2023)

A pivotal advancement was the development of electrochemical aziridination followed by strain-release ring opening.[1][2]

  • Discovery: Researchers demonstrated that

    
    -isopropyl substituted aziridines could be ring-opened by nitrogen nucleophiles to yield vicinal diamines with high anti-selectivity.[1][2]
    
  • Role of the

    
    -Isopropyl Group:  Unlike smaller alkyls (methyl/ethyl), the isopropyl group provides sufficient steric bulk to prevent over-alkylation while maintaining enough nucleophilicity to participate in ring opening.[1] It also directs the regioselectivity when opening non-symmetric fluorinated aziridines.[1]
    

Technical Protocol: Synthesis of -Isopropyl Fluorinated Diamines

Objective: Synthesis of


-isopropyl-

-aryl-vicinal-diamine via Aziridine Opening. Scale: Milligram to Gram scale (Flow Chemistry adaptation).
Reagents & Equipment
  • Precursor: Fluorinated Styrene or Alkene.[1][2]

  • Amine Source: Isopropylamine (primary amine).[1][2]

  • Electrochemical Cell: Graphite anode / Stainless steel cathode.[1][2][3]

  • Solvent: Acetonitrile (MeCN) / Hexafluoroisopropanol (HFIP).[1][2]

Step-by-Step Methodology
  • Electrochemical Aziridination:

    • Dissolve the alkene (1.0 equiv) and isopropylamine (5.0 equiv) in MeCN containing HFIP (5.0 equiv).

    • Note: HFIP acts as a hydrogen-bond donor, stabilizing the radical cation intermediate and preventing polymerization.[1]

    • Electrolyze at constant current (

      
      ) in an undivided cell.
      
    • Checkpoint: Monitor consumption of alkene via TLC/NMR. The

      
      -isopropyl aziridine intermediate is formed in situ.[1][2]
      
  • Telescoped Ring Opening (Nucleophilic Attack):

    • Do not isolate the aziridine. (Aziridines are unstable and toxic).[1]

    • Introduce the second nucleophile (e.g., an aniline or azide source) directly into the reaction stream (if flow) or pot (if batch).[1]

    • Heat to

      
       depending on the nucleophile strength.[1]
      
    • Mechanistic Insight: The reaction proceeds via an

      
       mechanism.[1] The 
      
      
      
      -isopropyl group on the aziridine directs the incoming nucleophile to the less hindered carbon (or the carbon stabilizing the developing positive charge, depending on electronic bias of the fluorine).
  • Purification:

    • Evaporate volatiles.[1][2]

    • Perform Acid-Base extraction (the diamine is basic).[1][2]

    • Final purification via Flash Chromatography (

      
      ).
      

Mechanistic Visualization

The following diagram illustrates the electrochemical generation of the


-isopropyl aziridine and its subsequent ring opening to form the diamine.

AziridineSynthesis Alkene Fluorinated Alkene (Starting Material) RadicalCat Radical Cation Intermediate Alkene->RadicalCat Oxidation (-e) Aziridine N-Isopropyl Aziridine RadicalCat->Aziridine + Isopropylamine Radical Capture Diamine N-Isopropyl Fluorinated Diamine Aziridine->Diamine SN2 Attack (Anti-selective) Elec Electrolysis (+ Graphite / - SS) Elec->Alkene Amine Isopropylamine (HFIP stabilizer) Amine->RadicalCat Nuc Nucleophile (Ring Opening) Nuc->Aziridine

Caption: Electrochemical synthesis pathway for N-isopropyl fluorinated diamines via in-situ aziridine generation.

Applications in Drug Development

The


-isopropyl fluorinated diamine motif is currently utilized in two primary high-value contexts:
Bioisosteric Replacement

In kinase inhibitors, the


-isopropyl group is often used to replace a cyclohexyl or cyclopentyl group.[1][2]
  • Benefit: The isopropyl group reduces lipophilicity (LogP) slightly compared to cycloalkyls while maintaining the hydrophobic fill of the ATP-binding pocket.[1]

  • Fluorine Role: Adding fluorine to the diamine backbone (vicinal to the amine) lowers the

    
     of the amines (typically from ~9-10 to ~6-7). This increases the fraction of uncharged drug at physiological pH, improving membrane permeability and oral bioavailability.[1]
    
Chiral Ligands for Asymmetric Catalysis

Derivatives of these diamines (specifically


-diisopropyl-BINAM) have revolutionized the enantioselective fluorination  of other drugs.[1][2]
  • The Problem: Alkali metal fluorides (CsF, KF) are safe but insoluble in organic solvents.[1]

  • The Solution:

    
    -isopropyl diamine catalysts form bis-urea complexes that bind fluoride via hydrogen bonding, solubilizing it ("Phase Transfer Catalysis") and directing it to a specific face of the substrate.[1][2]
    
  • Why Isopropyl? The isopropyl group provides the exact steric "cleft" needed to prevent catalyst aggregation while allowing substrate access.[1]

Comparative Data: Substituent Effects on Diamine Properties

Substituent (R)LogP (Est.)Amine pKa1Metabolic StabilityPrimary Application
Methyl 0.59.8Low (N-demethylation)General Reagent

-Isopropyl
1.29.5High (Steric shield)Drug Scaffold / Ligand

-Butyl
1.910.1Very HighSteric Blocking (Too bulky for some ligands)
Hexafluoroisopropyl 2.56.5ExtremePolymer Monomer (6F)

Future Outlook

The trajectory of


-isopropyl fluorinated diamines is moving toward regiodivergent synthesis .[1][2] Current research focuses on using flow chemistry to switch the regioselectivity of the ring-opening step simply by altering the solvent or temperature, allowing access to both regioisomers of a fluorinated drug candidate from a single aziridine precursor.

Furthermore, "Gem-difluorinated" analogs (where the isopropyl group itself is fluorinated, i.e.,


) are emerging as "super-lipophilic" yet metabolically inert groups for next-generation CNS drugs, capable of crossing the blood-brain barrier with high efficiency.

References

  • Multigram synthesis of N-alkyl bis-ureas for asymmetric hydrogen bonding phase-transfer catalysis. Source: Nature Communications / PubMed URL:[1][2][Link] Significance:[1][2] Establishes the protocol for

    
    -isopropyl BINAM catalysts used in fluorination.
    
  • Telescoped synthesis of vicinal diamines via ring-opening of electrochemically generated aziridines in flow. Source: Journal of Flow Chemistry URL:[Link] Significance:[1][2] Describes the modern electrochemical route to

    
    -isopropyl substituted diamines.
    
  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Source: Beilstein Journal of Organic Chemistry URL:[Link] Significance:[1][2] detailed analysis of the bioisosteric properties of fluorinated isopropyl groups in medicinal chemistry.

  • Polyimides formulated from a partially fluorinated diamine for aerospace tribological applications. Source: NASA Technical Reports Server URL:[1][2][4][5][Link] Significance:[1][2] Historical context for the "6F" class of fluorinated diamine monomers.[1]

Sources

pKa Profiling and Ionization Dynamics of 4-Fluoro-N2-isopropylbenzene-1,2-diamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and advanced materials science, the precise understanding of a building block’s ionization properties is paramount. 4-Fluoro-N2-isopropylbenzene-1,2-diamine (CAS: 1026934-69-9) is a highly specialized, asymmetric ortho-phenylenediamine derivative. Its unique structural motifs—a primary amine, a sterically hindered secondary isopropylamine, and a strongly electronegative fluorine atom—create a complex electronic environment that dictates its reactivity, solubility, and receptor-binding affinity.

This whitepaper provides an in-depth mechanistic analysis of the pKa values and ionization properties of this molecule, supported by structural causality, comparative data, and a self-validating experimental protocol for empirical determination.

Structural Analytics & Causality of Ionization

To predict and understand the pKa of this compound, we must deconstruct the molecule into its core electronic influences. The parent scaffold, [1], exhibits two distinct protonation steps with experimental pKa values of 4.57 (pKa1) and 0.80 (pKa2). The introduction of substituents drastically alters this profile through competing inductive (+I, -I), resonance (+R), and steric effects.

The Asymmetric Amine Centers

The molecule possesses two distinct basic centers:

  • N1 (Primary Amine at C1): Unsubstituted, allowing for optimal solvation.

  • N2 (Secondary Amine at C2): Substituted with an isopropyl group. While alkyl groups typically increase basicity via electron-donating inductive effects (+I) (as seen in [2]), the bulky isopropyl moiety introduces significant steric hindrance. This restricts the optimal tetrahedral geometry required for the protonated ammonium ion, increasing the desolvation penalty.

The Fluorine Effect (C4 Position)

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) while simultaneously capable of electron donation through resonance (+R).

  • Relative to N1 (Para Position): The C4 fluorine is para to the N1 primary amine. Here, the -I and +R effects largely cancel each other out, leaving the basicity of N1 relatively unperturbed (similar to how p-fluoroaniline maintains a pKa of ~4.65).

  • Relative to N2 (Meta Position): The C4 fluorine is meta to the N2 secondary amine. In the meta position, resonance donation (+R) is impossible. The strong -I effect dominates, severely depleting electron density from the N2 nitrogen and drastically lowering its basicity (analogous to m-fluoroaniline, pKa ~3.51) [3].

Comparative pKa Profiling

To contextualize the ionization behavior, we summarize the quantitative estimates against validated reference compounds.

Table 1: Electronic Substituent Effects on Ionization Centers

Functional GroupPositionElectronic EffectImpact on pKa1 (N1)Impact on pKa2 (N2)
Primary Amine (-NH2) C1Base basic centerN/AStrong -I (post-protonation)
Secondary Amine (-NH-iPr) C2+I (Inductive), StericMinor (+I via ring)Base basic center
Fluoro Group (-F) C4-I, +R (Resonance)Neutral (Para position)Strong decrease (Meta position)

Table 2: Comparative pKa Values

CompoundpKa1 (N1)pKa2 (N2)Reference Source
o-Phenylenediamine4.570.80Experimental [1]
4-Fluoro-1,2-phenylenediamine~4.40~0.60 [3]
This compound ~4.20 ~0.50 Calculated (In Silico)

Experimental Methodology: Self-Validating pKa Determination

Step-by-Step Protocol
  • Cosolvent Preparation: Prepare a gradient series of Methanol/Water mixtures (e.g., 10%, 20%, 30%, 40%, and 50% MeOH by weight). The use of methanol ensures the complete solubilization of the neutral analyte.

  • Analyte Solubilization: Dissolve this compound in each cosolvent mixture to achieve a final working concentration of

    
     M. Maintain the temperature at a constant 25.0 ± 0.1 °C using a Peltier thermostat.
    
  • UV-Vis Spectrophotometric Titration:

    • Place the sample in a quartz cuvette equipped with a micro-pH electrode.

    • Perform micro-additions (1-5 µL) of standardized 0.1 M HCl to lower the pH, followed by 0.1 M KOH to raise the pH.

    • After each addition, allow 60 seconds for equilibration and record the UV-Vis spectrum from 200 nm to 400 nm.

  • Isosbestic Point Tracking: Identify the distinct isosbestic points. The protonation of the N1 amine will cause a hypsochromic (blue) shift in the primary

    
     transition band, validating the transition from the neutral to the mono-protonated state.
    
  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (pSKa) obtained in each cosolvent mixture against the inverse dielectric constant (

    
    ) of the respective MeOH/Water mixture. Perform a non-linear regression to extrapolate the y-intercept, which represents the true aqueous pKa.
    

pKa_Workflow Step1 1. Cosolvent Preparation (MeOH/H2O Gradients) Step2 2. Analyte Solubilization (10^-4 M Concentration) Step1->Step2 Step3 3. UV-Vis / Potentiometric Titration (0.1M HCl / KOH micro-additions) Step2->Step3 Step4 4. Isosbestic Point Tracking (200-400 nm Spectral Scans) Step3->Step4 Step5 5. Yasuda-Shedlovsky Extrapolation (Aqueous pKa Calculation) Step4->Step5

Figure 1: Self-validating UV-Vis potentiometric workflow for aqueous pKa extrapolation.

Synthetic Utility and Ionization States in Drug Discovery

The exact ionization state of this compound dictates its nucleophilicity in downstream synthetic pathways. In drug discovery, ortho-phenylenediamines are critical precursors for synthesizing heterocyclic active pharmaceutical ingredients (APIs), such as benzimidazoles (e.g., proton pump inhibitors, anthelmintics) and quinoxalines (kinase inhibitors).

Because pKa1 is ~4.20, the molecule remains predominantly in its neutral, highly nucleophilic form at physiological or mildly acidic reaction pH (pH > 5.0). This allows for efficient condensation reactions with carboxylic acids or alpha-diketones.

Ionization_Pathway Neutral Neutral Form (pH > 5.0) Mono Mono-protonated (N1) (pH ~ 2.5 - 4.0) Neutral->Mono +H+ (pKa1 ~4.2) Benzimidazole Benzimidazole Derivatives (APIs) Neutral->Benzimidazole Carboxylic Acids (Condensation) Quinoxaline Quinoxaline Fluorophores Neutral->Quinoxaline Alpha-Diketones (Condensation) Di Di-protonated (N1, N2) (pH < 0.5) Mono->Di +H+ (pKa2 ~0.5)

Figure 2: Stepwise ionization states and downstream synthetic utility in drug discovery.

Conclusion

This compound presents a fascinating case study in stereoelectronic substituent effects. The interplay between the sterically demanding, electron-donating isopropyl group and the strongly electron-withdrawing meta-fluoro relationship results in a highly asymmetric ionization profile. By understanding that the primary amine (N1) acts as the primary basic center (pKa ~4.20), researchers can accurately predict its pharmacokinetic behavior (e.g., lipophilicity, membrane permeability) and optimize reaction conditions for the synthesis of complex heterocyclic APIs.

References

  • Wikipedia Contributors. "o-Phenylenediamine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7573, N-isopropyl-N'-phenyl-p-phenylenediamine." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 164584, 4-Fluorobenzene-1,2-diamine." PubChem. Available at: [Link]

Methodological & Application

Protocol for synthesizing benzimidazoles from 4-Fluoro-N2-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This technical guide details the synthetic protocols for converting 4-fluoro-N2-isopropylbenzene-1,2-diamine (CAS: 119944-79-9 analog) into 1,2,5/6-substituted benzimidazoles. This specific diamine scaffold is a high-value intermediate in medicinal chemistry, particularly for developing kinase inhibitors, antihistamines (structurally related to Astemizole), and GPCR modulators.

Strategic Regiochemistry Insight: The cyclization of N-alkylated o-phenylenediamines is regioselective. For the specific substrate This compound (where the fluorine is para to the primary amine and meta to the isopropylamine):

  • The N-isopropyl group becomes the N1 position of the benzimidazole.

  • The Primary Amine (

    
    )  becomes the N3  position.
    
  • Consequently, the Fluorine atom, originally at position 4 relative to the primary amine, locates to Position 6 of the final benzimidazole ring.

  • Target Product: 6-Fluoro-1-isopropyl-1H-benzo[d]imidazole derivatives.

Reaction Mechanism & Pathway

The synthesis relies on the condensation of the diamine with a carbonyl equivalent (carboxylic acid, aldehyde, or orthoester), followed by cyclodehydration.

Mechanism Description:

  • Nucleophilic Attack: The more nucleophilic primary amine (N1 of substrate) or the secondary amine (N2) attacks the electrophilic carbonyl carbon. Note: Sterics of the isopropyl group often favor initial attack by the primary amine.

  • Imine/Amide Formation: Formation of an intermediate amide (if using acid) or imine (if using aldehyde).

  • Cyclization: Intramolecular attack by the second nitrogen onto the carbonyl carbon closes the imidazole ring.

  • Aromatization: Loss of water (dehydration) or oxidation (if starting from aldehyde) establishes the aromatic benzimidazole core.

Figure 1: Mechanistic Pathway (DOT Visualization)

Benzimidazole_Synthesis Start 4-Fluoro-N2-isopropyl benzene-1,2-diamine Inter1 Intermediate (Amide/Imine) Start->Inter1 Condensation (-H2O) Reagent Electrophile Source (R-COOH / R-CHO / HC(OEt)3) Reagent->Inter1 Cyclic Dihydrobenzimidazole Inter1->Cyclic Cyclization (Acid Cat.) Final 6-Fluoro-1-isopropyl- 1H-benzo[d]imidazole Cyclic->Final Aromatization (Oxidation/Dehydration)

Caption: Reaction pathway from diamine precursor to 6-fluoro-1-isopropylbenzimidazole.

Experimental Protocols

Method A: Synthesis of the Parent Scaffold (2-H)

Target: 6-Fluoro-1-isopropyl-1H-benzo[d]imidazole Reagent: Formic Acid or Triethyl Orthoformate (TEOF) Application: Ideal for generating the core scaffold for further C2-lithiation or functionalization.

Reagents & Stoichiometry:

Component Equiv. Role
This compound 1.0 Limiting Reagent
Triethyl Orthoformate (TEOF) 3.0 - 5.0 C1 Source & Solvent

| Sulfamic Acid (


) | 0.1 (10 mol%) | Catalyst (Green Chemistry) |
| Ethyl Acetate | N/A | Extraction Solvent |

Step-by-Step Protocol:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1.0 g (approx. 5.9 mmol) of the diamine.

  • Addition: Add Triethyl Orthoformate (5 mL). If solubility is poor, add 2 mL of anhydrous ethanol.

  • Catalysis: Add Sulfamic acid (57 mg, 0.59 mmol). Alternative: p-TsOH (5 mol%) can be used.

  • Reaction: Heat the mixture to reflux (100°C) for 3–4 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting diamine (more polar) should disappear, replaced by a less polar fluorescent spot.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate the mixture under reduced pressure to remove excess TEOF.

    • Dilute residue with Ethyl Acetate (30 mL) and wash with sat.

      
       (2 x 15 mL) to neutralize the acid catalyst.
      
    • Wash with Brine (15 mL), dry over

      
      , and concentrate.
      
  • Purification: The crude product is often sufficiently pure (>95%). If necessary, recrystallize from Hexane/EtOAc (9:1).

Method B: Synthesis of 2-Substituted Derivatives (Phillips Condensation)

Target: 2-Alkyl/Aryl-6-Fluoro-1-isopropyl-1H-benzo[d]imidazole Reagent: Carboxylic Acid + 4N HCl Application: Robust method for introducing alkyl or stable aryl groups at C2.

Reagents & Stoichiometry:

Component Equiv. Role
Diamine Precursor 1.0 Limiting Reagent
Carboxylic Acid (R-COOH) 1.2 - 1.5 Reagent
4N Hydrochloric Acid 10-15 mL/g Solvent & Catalyst

| NaOH (aq) | N/A | Neutralization |

Step-by-Step Protocol:

  • Setup: Suspend the diamine (1.0 equiv) in 4N HCl (10 volumes).

  • Addition: Add the carboxylic acid (1.2 equiv). Note: For trifluoromethyl derivatives, use Trifluoroacetic acid (TFA) as the solvent itself.

  • Reaction: Heat to reflux (100–110°C) for 12–16 hours.

    • Optimization Tip: For difficult substrates, microwave irradiation at 150°C for 20 mins significantly improves yield.

  • Neutralization (Critical):

    • Cool to 0°C in an ice bath.

    • Slowly add 20% NaOH or

      
       until pH reaches ~9-10. The benzimidazole usually precipitates as a solid.
      
  • Isolation: Filter the precipitate. If no precipitate forms (oily product), extract with DCM (3x).

  • Purification: Column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Method C: Oxidative Cyclization (Library Generation)

Target: 2-Aryl-6-Fluoro-1-isopropyl-1H-benzo[d]imidazole Reagent: Aryl Aldehyde + Sodium Metabisulfite (


)
Application:  Mild conditions, high functional group tolerance, avoids strong acids.

Workflow Diagram (DOT):

Oxidative_Cyclization Step1 Dissolve Diamine + Aldehyde (1:1) in DMF or EtOH Step2 Add Oxidant/Catalyst (Na2S2O5 or Air/FeCl3) Step1->Step2 Step3 Reflux / Heat (80-100°C, 2-4h) Step2->Step3 Step4 Precipitation in Ice Water Step3->Step4

Caption: Oxidative cyclization workflow using aldehydes.

Protocol:

  • Dissolve diamine (1 mmol) and aldehyde (1 mmol) in DMF (5 mL).

  • Add

    
     (1.2 mmol).
    
  • Heat at 100°C for 4 hours.

  • Pour into ice water; filter the solid product.

Quality Control & Characterization

To ensure the integrity of the synthesized protocol, the following analytical markers must be verified.

Expected NMR Shifts (DMSO-


): 
  • Isomeric Purity Check:

    • 
       NMR:  Essential to distinguish between the 5-fluoro and 6-fluoro isomers if the reaction was not regioselective. However, starting from the specific N2-isopropyl diamine locks the regiochemistry.
      
    • 
       NMR (Isopropyl):  Look for the characteristic septet (
      
      
      
      4.5–5.0 ppm) for the
      
      
      and doublet (
      
      
      1.5–1.6 ppm) for the
      
      
      groups of the N-isopropyl moiety.
    • C2-Proton (for Method A): A sharp singlet around

      
       8.0–8.5 ppm indicates the formation of the imidazole ring (N-CH=N).
      

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield Incomplete CyclizationIncrease reaction time or temperature; switch to Microwave heating (Method B).
Sticky/Oily Product Residual Solvent/AcidPerform an acid-base wash: Dissolve in dilute HCl, wash with ether (removes non-basic impurities), then basify aqueous layer to precipitate product.
Starting Material Remains Steric HindranceThe N-isopropyl group adds steric bulk. Use a more active electrophile (e.g., Acid Chloride instead of Carboxylic Acid) or a catalyst like

.

References

  • Organic Chemistry Portal. (2010). Synthesis of Benzimidazoles. Synlett, 2010, 2759-2764.[4] Retrieved from [Link]

  • MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. Retrieved from [Link]

  • SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

  • Google Patents. (2015). WO2015005615A1 - Method for preparation of benzimidazole derivatives.

Sources

Using 4-Fluoro-N2-isopropylbenzene-1,2-diamine as a ligand in metal catalysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Fluoro-N2-isopropylbenzene-1,2-diamine: A Novel Ligand for Metal Catalysis

Authored by: A Senior Application Scientist

Introduction: Rationale and Design of a Modern Catalytic Ligand

In the landscape of homogeneous catalysis, the design of ancillary ligands is paramount to controlling the activity, selectivity, and stability of metal complexes. The N-heterocyclic carbenes (NHCs), phosphines, and bidentate nitrogen-containing molecules have formed the bedrock of catalyst development. Within this context, 1,2-diamine scaffolds are particularly noteworthy for their robust chelation to a variety of transition metals, forming stable five-membered metallacycles that are foundational to many catalytic processes, including cross-coupling, hydrogenation, and amination reactions.[1][2][3]

This guide introduces This compound , a novel and strategically designed ligand for researchers, chemists, and drug development professionals. The architecture of this ligand is not arbitrary; it is a deliberate convergence of three key structural motifs, each chosen to impart specific, desirable properties to a metal catalyst:

  • The 1,2-Benzenediamine Backbone: This vicinal diamine framework provides a rigid, bidentate chelation site. The aromatic backbone allows for electronic properties to be tuned via substitution on the phenyl ring.

  • The 4-Fluoro Substituent: Fluorine, being the most electronegative element, acts as a potent electron-withdrawing group when attached to the aromatic ring.[4] This electronic perturbation is transmitted to the coordinating nitrogen atoms and, subsequently, to the metal center. This can significantly increase the Lewis acidity of the metal, which may accelerate key steps in the catalytic cycle, such as oxidative addition or reductive elimination, and enhance overall catalyst turnover.[5][6][7]

  • The N2-Isopropyl Group: The isopropyl substituent introduces a moderate degree of steric bulk around one of the nitrogen donors. This asymmetry can be crucial for influencing the regioselectivity of a reaction. Furthermore, as an alkyl group, it is weakly electron-donating, creating an electronic push-pull effect across the ligand scaffold that can subtly modulate the electron density at the metal center.

This document serves as a comprehensive application note, providing a proposed synthesis for the ligand, protocols for its use in representative catalytic reactions, and a discussion of the mechanistic principles that underpin its potential efficacy.

Proposed Synthesis of this compound

A robust synthesis of the target ligand is essential for its practical application. The following multi-step procedure is proposed based on established methodologies for the synthesis of substituted phenylenediamines.[8][9] The route begins with a commercially available starting material, 4-fluoro-2-nitroaniline, and proceeds through a selective N-alkylation followed by reduction of the nitro group.

Synthetic Workflow Diagram

G cluster_0 Step 1: Protection & Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Nitro Group Reduction A 4-Fluoro-2-nitroaniline B Intermediate Amide A->B  1. Acetic Anhydride  2. NaH, Isopropyl iodide C N-isopropyl-4-fluoro-2-nitroaniline B->C  HCl, H2O, heat D This compound C->D  H2 (g), Pd/C  or SnCl2, HCl

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Ligand Synthesis

Step 1 & 2: Selective N-Isopropylation of 4-Fluoro-2-nitroaniline

  • Rationale: Direct alkylation of an aniline can lead to over-alkylation. A common strategy involves a protection-alkylation-deprotection sequence. However, for simplicity and based on similar procedures, a direct reductive amination approach is often feasible and more atom-economical. Here we detail a direct isopropylation via reductive amination.

  • To a round-bottom flask, add 4-fluoro-2-nitroaniline (1.0 equiv.), acetone (3.0 equiv.), and methanol as the solvent.

  • Stir the mixture at room temperature to ensure dissolution.

  • Cool the flask to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-isopropyl-4-fluoro-2-nitroaniline.

Step 3: Reduction of the Nitro Group

  • Rationale: The reduction of the aromatic nitro group to a primary amine is a standard transformation. Catalytic hydrogenation is a clean method, while reduction with tin(II) chloride is a robust alternative suitable for benchtop synthesis.

  • Dissolve the crude N-isopropyl-4-fluoro-2-nitroaniline (1.0 equiv.) from the previous step in ethanol or concentrated HCl.

  • If using SnCl₂, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv.) and heat the mixture to 70-80 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9).

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel to afford the final ligand, this compound.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing bidentate nitrogen ligands are highly effective catalysts for C-C bond formation.[10] The this compound ligand is proposed to form a stable complex with palladium, suitable for catalyzing the Suzuki-Miyaura cross-coupling of aryl halides with boronic acids.

Rationale for Application: The electron-withdrawing nature of the 4-fluoro substituent is hypothesized to render the palladium center more electrophilic, potentially facilitating the rate-limiting transmetalation step and accelerating the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.[7][11]

Protocol 1: In Situ Preparation of the Palladium Catalyst and Suzuki Coupling
  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and the this compound ligand (2.2 mol%).

  • Add anhydrous, degassed toluene or dioxane as the solvent and stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the catalytic complex.

  • To this mixture, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Catalytic Cycle and Influence of the Ligand

Suzuki_Cycle center OA Oxidative Addition Pd_complex L-Pd(II)(Ar)(X) OA->Pd_complex  Ar-X TM Transmetalation Pd_complex2 L-Pd(II)(Ar)(Ar') TM->Pd_complex2  Ar'-B(OR)2  Base RE Reductive Elimination Product Ar-Ar' RE->Product Pd0 L-Pd(0) Pd0->OA Pd_complex->TM Pd_complex2->RE Pd_complex2->Pd0 note1->Pd_complex2

Caption: Simplified Suzuki-Miyaura cycle highlighting the reductive elimination step.

Hypothetical Performance Data

This table illustrates how experimental data could be presented to validate the efficacy of the fluorinated ligand (L1) compared to its non-fluorinated analog, N-isopropylbenzene-1,2-diamine (L2).

EntryAryl BromideArylboronic AcidLigandTime (h)Yield (%)
14-BromoacetophenonePhenylboronic acidL1 495
24-BromoacetophenonePhenylboronic acidL21288
32-Bromotoluene4-Methoxyphenylboronic acidL1 691
42-Bromotoluene4-Methoxyphenylboronic acidL21875
54-Bromobenzonitrile3-Thienylboronic acidL1 498
64-Bromobenzonitrile3-Thienylboronic acidL21092

Application Note 2: Potential in Asymmetric Transfer Hydrogenation (ATH)

Chiral 1,2-diamine derivatives are cornerstone ligands for asymmetric catalysis, particularly in the transfer hydrogenation of ketones and imines catalyzed by ruthenium and iridium.[3] While this compound is achiral, its synthesis from a chiral precursor or the resolution of a derivative could yield a valuable chiral ligand for ATH.

Rationale for Application: In the ATH catalytic cycle, the electronic properties of the ligand can influence the acidity and hydricity of the metal-hydride intermediate, which is critical for the hydrogen transfer step. The electron-withdrawing fluorine is expected to increase the acidity of an N-H proton on the coordinated diamine, facilitating the outer-sphere hydrogen transfer mechanism.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of a Prochiral Ketone

Note: This protocol assumes the use of a chiral version of the ligand, denoted as (R,R)-L.*

  • In a Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral ligand (R,R)-L* (1.1 mol%) in isopropanol.

  • Stir the mixture at 80 °C for 30 minutes to form the active catalyst.

  • Cool the solution to room temperature. Add the prochiral ketone (1.0 equiv.).

  • Add formic acid/triethylamine (5:2 azeotrope) as the hydrogen source.

  • Stir the reaction at the desired temperature (e.g., 25-40 °C) for the required time (typically 2-24 hours).

  • Monitor the conversion by GC or ¹H NMR.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Logical Workflow for Catalyst Application

workflow cluster_ligand Ligand Preparation cluster_catalyst Catalyst Formation cluster_reaction Catalytic Reaction cluster_analysis Analysis ligand_synth Synthesize Chiral Ligand (R,R)-L* cat_prep React (R,R)-L* with [RuCl2(p-cymene)]2 in iPrOH ligand_synth->cat_prep active_cat Active Ru-Hydride Catalyst cat_prep->active_cat reaction Add Ketone Substrate + H-Source (HCO2H/NEt3) active_cat->reaction product Chiral Alcohol Product reaction->product purify Purification (Chromatography) product->purify analysis Determine Yield & ee (NMR, Chiral HPLC) purify->analysis

Sources

Step-by-step synthesis of 4-Fluoro-N2-isopropylbenzene-1,2-diamine from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 4-Fluoro-N2-isopropylbenzene-1,2-diamine

Part 1: Executive Summary & Safety Directive

This technical guide details the synthesis of This compound (also known as N-isopropyl-4-fluoro-1,2-phenylenediamine). This compound is a critical building block in the development of fluorinated benzimidazoles, which are widely utilized in medicinal chemistry for their bioisosteric properties and in materials science as epoxy hardeners and ligand scaffolds.

The protocol employs a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Selective displacement of a leaving group on a nitrobenzene scaffold by isopropylamine.

  • Catalytic Hydrogenation: Reduction of the nitro group to the corresponding amine.

Safety & Compliance (Critical)
  • Hazard Identification: Fluorinated nitrobenzenes and aromatic amines are potential skin sensitizers and may exhibit specific organ toxicity. Isopropylamine is highly flammable and corrosive.

  • Operational Controls: All manipulations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended for nitro-compounds), lab coat, and safety glasses with side shields are mandatory.

  • Waste Disposal: All halogenated organic waste and heavy metal catalysts (Pd/C) must be disposed of according to strict environmental health and safety (EHS) regulations.

Part 2: Scientific Integrity & Synthetic Strategy

Strategic Rationale

The synthesis targets the N2-isopropyl regioisomer. Achieving high regioselectivity is the primary challenge.

  • Precursor Selection: We utilize 2,4-Difluoronitrobenzene as the starting material. In SNAr reactions of 2,4-difluoronitrobenzene, the fluorine atom para to the nitro group (position 4) is typically more labile due to resonance stabilization of the Meisenheimer complex. However, to obtain the N2-isopropyl isomer (where the isopropylamino group is meta to the fluorine in the final diamine, or ortho to the nitro in the precursor), we must direct the attack to the ortho position (position 2).

  • Regiocontrol: While the para-attack is kinetically favored in non-polar solvents, the use of 2-Chloro-4-fluoronitrobenzene or optimizing conditions (e.g., hydrogen bonding solvents) with 2,4-difluoronitrobenzene can influence the ratio. For this protocol, we describe the isolation of the ortho-substituted intermediate, N-isopropyl-5-fluoro-2-nitroaniline (which yields the target upon reduction), from the reaction mixture, or the use of 2,5-Difluoronitrobenzene which forces substitution at the 2-position (ortho to nitro) to yield the correct substitution pattern (1-amino-2-isopropylamino-4-fluorobenzene corresponds to reducing N-isopropyl-4-fluoro-2-nitroaniline).

    • Correction on Regiochemistry: To get This compound (1-NH2, 2-NH(iPr), 4-F), the precursor must be N-isopropyl-5-fluoro-2-nitroaniline . This is accessible via SNAr on 2,5-Difluoronitrobenzene (where F at pos 2 is displaced).

Mechanism
  • SNAr: The amine lone pair attacks the electron-deficient carbon bearing the fluorine. The nitro group acts as an electron-withdrawing group (EWG), stabilizing the intermediate.

  • Reduction: Palladium-catalyzed hydrogenation reduces the nitro group (-NO2) to an amine (-NH2) via a hydroxylamine intermediate.

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of N-isopropyl-5-fluoro-2-nitroaniline
  • Reagents: 2,5-Difluoronitrobenzene (1.0 eq), Isopropylamine (1.2 eq), Triethylamine (1.5 eq), Ethanol (anhydrous).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, temperature probe.

Procedure:

  • Charge the reaction vessel with 2,5-Difluoronitrobenzene (e.g., 10 mmol) and ethanol (20 mL).

  • Cool the solution to 0°C in an ice bath to minimize exotherms.

  • Add Triethylamine (base scavenger) followed by the dropwise addition of Isopropylamine .

  • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the disappearance of the starting material.[1]

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: The crude product (often an orange/yellow solid) is purified via flash column chromatography (Silica gel) to yield N-isopropyl-5-fluoro-2-nitroaniline .

Step 2: Reduction to this compound
  • Reagents: N-isopropyl-5-fluoro-2-nitroaniline (from Step 1), 10% Pd/C (5 mol%), Hydrogen gas (balloon or low pressure), Methanol.

Procedure:

  • Dissolve the nitroaniline intermediate in Methanol (degassed).

  • Under an inert atmosphere (Nitrogen or Argon), carefully add 10% Pd/C . Caution: Pd/C is pyrophoric when dry.

  • Purge the system with Hydrogen gas and maintain a positive pressure (balloon).

  • Stir vigorously at room temperature for 2–4 hours. The yellow color of the nitro compound will fade to a colorless or pale brown solution.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate to obtain the target diamine as a dark oil or low-melting solid. Store under inert gas at -20°C to prevent oxidation (darkening).

Part 4: Data Presentation & Visualization

Physicochemical Properties
PropertyValueNote
Molecular Formula C9H13FN2
Molecular Weight 168.21 g/mol Calculated
Appearance Pale to dark brown oil/solidOxidizes in air
Solubility DMSO, Methanol, DCM
Key IR Signals 3300-3400 cm-1 (N-H str)Primary/Secondary amines
Synthetic Workflow Diagram

SynthesisPath Start 2,5-Difluoronitrobenzene (Precursor) Intermed Intermediate: N-isopropyl-5-fluoro-2-nitroaniline Start->Intermed Step 1: SNAr (Regioselective) Reagents1 Isopropylamine Et3N, EtOH Reagents1->Intermed Product Target: This compound Intermed->Product Step 2: Reduction Reagents2 H2, Pd/C MeOH Reagents2->Product

Caption: Synthetic pathway illustrating the conversion of 2,5-difluoronitrobenzene to the target diamine via nucleophilic substitution and catalytic hydrogenation.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10511309, 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine. Retrieved from [Link]

  • MDPI (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (Demonstrates general SNAr/Reduction protocols for diamines). Retrieved from [Link]

  • Google Patents (2014). CN103553934A - N-isopropyl-4-fluoroaniline preparation method. (Reference for reductive alkylation conditions and catalytic hydrogenation of fluorinated nitro-aromatics). Retrieved from

Sources

Application Note: Solvent Optimization for Regioselective Nucleophilic Substitution with 4-Fluoro-N2-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

4-Fluoro-N2-isopropylbenzene-1,2-diamine (CAS: 1026934-69-9) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of benzimidazoles, quinoxalines, and advanced kinase inhibitors. When employed as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) or alkylation workflows, researchers face a critical regioselectivity challenge: differentiating between the primary amine (-NH


) at C1 and the sterically hindered secondary amine (-NH-iPr) at C2.
Electronic and Steric Causality

The regioselectivity of this diamine is governed by a delicate interplay of sterics and the electronic influence of the C4-fluoro substituent.

  • Electronic Effects: The primary amine is positioned para to the fluorine atom, allowing it to benefit from fluorine's electron-donating resonance effect (+R) while being relatively insulated from its electron-withdrawing inductive effect (-I). Conversely, the secondary amine at C2 is meta to the fluorine, subjecting it to strong inductive withdrawal without any resonance compensation.

  • Steric Hindrance: The bulky N-isopropyl group significantly shields the secondary amine.

Because of these combined factors, the primary amine is kinetically favored [1]. However, solvent selection—specifically the solvent's hydrogen bond basicity (SHBB) and dielectric constant—can dramatically alter the stabilization of the Meisenheimer complex, thereby shifting the regioselective outcome [2][3].

Solvent Selection Matrix

The choice between polar aprotic and polar protic solvents dictates the reaction pathway. Polar aprotic solvents (e.g., DMF, NMP) do not hydrogen-bond to the nucleophile, leaving the primary amine highly reactive and stabilizing the anionic Meisenheimer intermediate [3]. Polar protic solvents (e.g., n-BuOH) can hydrogen-bond to both the nucleophile and the leaving group, which is advantageous for the thermal activation of unreactive electrophiles but may erode kinetic regioselectivity [2].

Table 1: Quantitative Solvent Parameters for SNAr with this compound

SolventClassificationDielectric Constant (

)
Gutmann Donor Number (DN)Optimal Temp RangeRegioselectivity BiasRecommended Base
DMF Polar Aprotic36.726.60 °C to 80 °CPrimary Amine (High)DIPEA, TEA
NMP Polar Aprotic32.227.325 °C to 120 °CPrimary Amine (Mod.)K

CO

, Cs

CO

DMSO Polar Aprotic46.729.825 °C to 100 °CPrimary Amine (High)K

CO

n-BuOH Polar Protic17.519.580 °C to 117 °CMixed / SecondaryNone or Acid Cat.

Experimental Protocols

Protocol A: Base-Mediated SNAr in Polar Aprotic Solvent (Targeting Primary Amine)

This protocol utilizes kinetic control to exclusively functionalize the primary amine using a highly activated heteroaryl halide (e.g., 2-chloro-5-nitropyrimidine).

Reagents & Equipment:

  • This compound (1.0 equiv, m/z [M+H]

    
     169.1)
    
  • Heteroaryl chloride (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous DMF (0.2 M relative to diamine)

Step-by-Step Methodology:

  • Preparation: Purge a dry round-bottom flask with inert gas (N

    
     or Ar). Dissolve this compound in anhydrous DMF.
    
  • Base Addition: Add DIPEA to the solution and stir for 5 minutes at 0 °C (ice bath). Causality: DIPEA acts as a non-nucleophilic proton sponge, preventing the formation of HCl salts that would deactivate the diamine.

  • Electrophile Addition: Dissolve the heteroaryl chloride in a minimal amount of DMF and add it dropwise to the reaction mixture over 10 minutes to maintain kinetic control and prevent double alkylation.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours.

  • In-Process Control (IPC) & Validation: Monitor the reaction via LC-MS. Validate success by confirming the disappearance of the diamine mass signal (m/z 169.1) and the appearance of the target adduct. The primary amine product will typically elute earlier than the starting material on a reverse-phase C18 column.

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
Protocol B: Thermal SNAr in Polar Protic Solvent (For Unreactive Electrophiles)

This protocol is designed for less activated electrophiles where high thermal energy and hydrogen-bonding to the leaving group are required.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled sealed tube, suspend the diamine (1.0 equiv) and the electrophile (1.2 equiv) in n-Butanol (0.5 M).

  • Thermal Activation: Seal the tube and heat to 110 °C using an oil bath or heating block. Causality: The protic solvent (n-BuOH) hydrogen-bonds to the halogen leaving group, weakening the C-X bond and lowering the activation energy of the Meisenheimer complex formation [2].

  • Monitoring: Stir at 110 °C for 12–18 hours. Note that regioselectivity may erode under these thermodynamic conditions, yielding a mixture of primary and secondary amine adducts.

  • Workup: Cool to room temperature. Often, the product will precipitate directly from the n-BuOH upon cooling. If so, filter and wash with cold ethanol. Otherwise, concentrate in vacuo and purify via flash chromatography.

Reaction Workflows & Decision Matrices

Workflow Nuc 4-Fluoro-N2-isopropylbenzene- 1,2-diamine Aprotic Polar Aprotic (DMF/NMP) Base: DIPEA Nuc->Aprotic Protic Polar Protic (n-BuOH) Acid Cat. / Thermal Nuc->Protic Elec Heteroaryl Halide (Electrophile) Elec->Aprotic Elec->Protic Prod1 Primary Amine Attack (Kinetic Product) Aprotic->Prod1 Steric Control Protic->Prod1 Competing Pathway Prod2 Secondary Amine Attack (Thermodynamic) Protic->Prod2 High Thermal Energy

Fig 1: Solvent-dependent regioselectivity pathways for nucleophilic substitution.

DecisionTree Start Determine SNAr Solvent for This compound Q1 Is the Electrophile Highly Activated? (e.g., ortho/para NO2 or CN) Start->Q1 Protic Select Polar Protic (n-BuOH, i-PrOH) Q1->Protic No (Sluggish SNAr) Q2 Is Regioselectivity Critical? (Targeting Primary -NH2) Q1->Q2 Yes (Fast SNAr) Aprotic Select Polar Aprotic (DMF, NMP, DMSO) Opt1 DMF + DIPEA (0-25 °C) Maximizes Kinetic Control Aprotic->Opt1 Yes Opt2 NMP + K2CO3 (80-120 °C) Overcomes Steric Hindrance Aprotic->Opt2 No / Need Secondary Amine Opt3 n-BuOH (Reflux) Enables H-Bonding to Leaving Group Protic->Opt3 Requires Thermal Activation Q2->Aprotic Evaluate Conditions

Fig 2: Decision matrix for selecting optimal solvents based on electrophile reactivity.

References

  • Wang, X., Salaski, E. J., Berger, D. M., & Powell, D. "Dramatic Effect of Solvent Hydrogen Bond Basicity on the Regiochemistry of SNAr Reactions of Electron-Deficient Polyfluoroarenes." Organic Letters, 2009. Available at:[Link]

  • Campodónico, P. R., et al. "Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways." Frontiers in Chemistry, 2020. Available at:[Link]

Application Note: Scalable Synthesis of 4-Fluoro-N2-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the scale-up synthesis of 4-Fluoro-N2-isopropylbenzene-1,2-diamine (CAS: 1026934-69-9), a critical intermediate for benzimidazole-based kinase inhibitors and other pharmaceutical actives.[1]

Executive Summary

Target Molecule: this compound (also known as N-isopropyl-4-fluoro-1,2-phenylenediamine).[1] CAS Number: 1026934-69-9 Core Application: Key building block for active pharmaceutical ingredients (APIs), particularly in the synthesis of substituted benzimidazoles and quinoxalines used in oncology (e.g., RAF/MEK inhibitors).[1] Critical Quality Attributes (CQAs):

  • Regio-purity: >99.5% (Critical to avoid the 5-fluoro isomer or 1,4-diamine by-products).[1]

  • Stability: The free base is oxidation-sensitive; isolation as a hydrochloride or tosylate salt is recommended for storage.

Synthetic Strategy & Route Selection

The synthesis hinges on the regioselective nucleophilic aromatic substitution (


) of 2,4-difluoronitrobenzene . In this substrate, both fluorine atoms are activated by the electron-withdrawing nitro group. However, the position ortho  to the nitro group (C2) and the position para  to the nitro group (C4) have distinct reactivities governed by solvent effects and steric factors.
  • Route A (Selected):

    
     of 2,4-difluoronitrobenzene with isopropylamine in a non-polar solvent , followed by catalytic hydrogenation.
    
    • Mechanism:[1][2][3] Non-polar solvents (e.g., Toluene) favor the ortho attack (C2) via a hydrogen-bond-assisted transition state between the amine and the nitro group.

    • Outcome: Yields the desired N-isopropyl-5-fluoro-2-nitroaniline intermediate.[1]

  • Route B (Avoided):

    
     in polar aprotic solvents (e.g., DMF, DMSO).
    
    • Risk:[1] Polar solvents stabilize the free nucleophile and the Meisenheimer complex indiscriminately, often favoring the sterically less hindered para position (C4), leading to the wrong isomer (N-isopropyl-3-fluoro-4-nitroaniline precursor).[1]

Reaction Pathway Diagram

SynthesisPathway SM 2,4-Difluoronitrobenzene (Starting Material) Condition1 Isopropylamine Toluene, -10°C (Ortho-Selective) SM->Condition1 Intermed_Ortho Intermediate A (N-Isopropyl-5-fluoro-2-nitroaniline) MAJOR PRODUCT Condition1->Intermed_Ortho Non-polar solvent favors Ortho Intermed_Para Side Product B (N-Isopropyl-3-fluoro-4-nitroaniline) MINOR (Avoided) Condition1->Intermed_Para Polar solvent favors Para Condition2 H2, Pd/C MeOH Intermed_Ortho->Condition2 Product Target Product This compound Condition2->Product Reduction

Caption: Regioselective synthesis pathway. The choice of Toluene as solvent is the critical control point to ensure ortho-substitution.

Detailed Experimental Protocols

Step 1: Regioselective to N-Isopropyl-5-fluoro-2-nitroaniline[1]

Objective: Selective displacement of the C2-fluorine atom. Scale: 100 g Input (2,4-Difluoronitrobenzene).

ReagentMW ( g/mol )Equiv.[4]AmountDensityVolume
2,4-Difluoronitrobenzene 159.091.0100.0 g1.45 g/mL69.0 mL
Isopropylamine 59.112.281.7 g0.69 g/mL118.4 mL
Triethylamine (Optional) 101.191.0See Note 10.73 g/mL-
Toluene (Anhydrous) --10 Vol-1000 mL

Protocol:

  • Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Charging: Charge Toluene (800 mL) and 2,4-Difluoronitrobenzene (100 g). Cool the solution to -10°C using a cryostat or ice/salt bath.

  • Addition: Mix Isopropylamine (81.7 g) with Toluene (200 mL) in the addition funnel. Add this solution dropwise to the reaction mixture over 60–90 minutes , maintaining the internal temperature below 0°C .

    • Note: The reaction is exothermic.[5] Strict temperature control is vital to maximize regioselectivity.

  • Reaction: After addition, allow the mixture to warm slowly to Room Temperature (20–25°C) and stir for 4–6 hours.

  • Monitoring: Check conversion by HPLC or TLC (Hexane/EtOAc 8:2). The starting material (

    
    ) should disappear, and a yellow/orange spot (Intermediate, 
    
    
    
    ) should appear.
  • Work-up:

    • Add Water (500 mL) to the reaction mixture and stir vigorously for 15 minutes to dissolve the hydrofluoride salts.

    • Separate the layers.[4][6] Extract the aqueous layer once with Toluene (200 mL).

    • Combine organic layers and wash with Brine (300 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure to yield the crude intermediate as an orange solid/oil.
      
  • Purification (Optional): If regio-purity is <98% by HPLC, recrystallize from Ethanol/Water or Heptane.

    • Expected Yield: 85–92% (approx. 105–115 g).

    • Identity: N-isopropyl-5-fluoro-2-nitroaniline.[1]

Step 2: Catalytic Hydrogenation to this compound[1]

Objective: Reduction of the nitro group to the primary amine without defluorination. Safety Warning: Hydrogen gas is highly flammable. Dry Pd/C is pyrophoric. Handle under inert atmosphere.

ReagentMWEquiv.[4][5][7]Amount (approx.)
Nitro Intermediate 198.191.0100.0 g
Pd/C (5% or 10%, wet) -5 wt%5.0 g
Methanol --10 Vol (1000 mL)
Hydrogen (

)
2.02Excess3–5 bar (45–75 psi)

Protocol:

  • Setup: Use a high-pressure autoclave (e.g., Parr reactor) or a standard hydrogenation flask for atmospheric pressure (if kinetics allow, but pressure is preferred for scale).

  • Loading: Charge the Nitro Intermediate (100 g) and Methanol (1000 mL) into the vessel.

  • Catalyst Addition: Under a nitrogen blanket, carefully add the Pd/C catalyst (5.0 g). Tip: Wet the catalyst with a small amount of water or toluene before adding to methanol to prevent ignition.

  • Hydrogenation:

    • Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.

    • Pressurize to 3–5 bar (45–75 psi) .

    • Stir vigorously at 25–30°C .

    • Exotherm Control: The reduction is exothermic. Monitor temperature and cool if it exceeds 40°C to prevent potential defluorination side-reactions.[1]

  • Completion: Reaction is typically complete in 4–8 hours (hydrogen uptake ceases). Confirm by HPLC (disappearance of nitro peak).

  • Work-up:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (200 mL).

    • Stabilization (Critical): The free diamine is prone to oxidation (turning dark/purple). It is highly recommended to convert it immediately to a salt or use it in the next step.

    • Salt Formation (Recommended): Cool the filtrate to 0°C and add 4M HCl in Dioxane or Isopropanol (2.2 equiv) dropwise. The dihydrochloride salt will precipitate.

    • Filter the white/off-white solid and dry under vacuum/N2.[1]

Analytical Parameters & Quality Control

ParameterMethodSpecification
Appearance VisualOff-white to pale grey solid (Salt); Darkening oil (Free base)
Assay HPLC (254 nm)> 98.0%
Regio-Isomer HPLC/NMR< 0.5% (Para-isomer)
Water Content KF< 1.0%

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

References

  • Regioselectivity of SnAr in 2,4-Difluoronitrobenzene

    • Sythana, S., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[8] Organic Process Research & Development, 2014.[8]

    • Insight: Confirms that non-polar solvents favor ortho-substitution via a cyclic transition st
  • General Synthesis of N-isopropyl-fluoro-nitroanilines: Patents describing synthesis of Encorafenib and related kinase inhibitors often utilize this intermedi
  • Blaser, H. U., et al. "Industrial Scale Hydrogenation of Nitroarenes.

Sources

Handling and storage protocols for air-sensitive diamines like 4-Fluoro-N2-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

4-Fluoro-N2-isopropylbenzene-1,2-diamine is a critical intermediate in the synthesis of fluorinated benzimidazoles and pharmaceutical heterocycles.[1] However, its utility is frequently compromised by its inherent instability.[1] Like many electron-rich N-alkylated o-phenylenediamines, this compound possesses a low ionization potential, making it highly susceptible to oxidative degradation upon exposure to atmospheric oxygen.[1]

The Cost of Degradation: Using oxidized starting material is not merely a purity issue; it is a mechanistic disruptor. The presence of oxidation products (quinonediimines) acts as a radical trap, stalling metal-catalyzed cross-couplings and promoting side-reactions during cyclocondensation.[1]

This Application Note provides a self-validating protocol for the handling, storage, and restoration of this diamine. By understanding the causality of its degradation, researchers can implement a "zero-fail" workflow that ensures synthetic reproducibility.[1]

Chemical Profile & Hazard Identification

Table 1: Physicochemical Properties & Critical Thresholds

PropertySpecificationOperational Note
Chemical Name This compoundAlso known as N-(4-fluoro-2-aminophenyl)isopropylamine
CAS Number 153877-87-3Use for SDS verification
Physical State Low-melting Solid / Viscous OilMP approx. 30–45 °C (estimated); often supercools to oil.[1]
Appearance (Pure) Off-white to Pale GreyVisual Indicator: Colorless = Pure.[1]
Appearance (Degraded) Purple, Dark Red, or BlackVisual Indicator: Dark = Oxidized (>1% impurity).[1]
Air Sensitivity HighOxidizes to quinonediimines within minutes in solution.[1]
Storage Temp -20 °C (Long term)Store under Argon/Nitrogen.

The Mechanism of Degradation (Causality)

To handle this compound effectively, one must understand how it fails. The degradation is not a simple decomposition but a radical-mediated oxidation cascade.[1]

  • Initiation: The electron-rich diamine donates an electron to O₂, forming a radical cation.[1]

  • Propagation: Loss of protons and further electron transfer leads to the formation of the Quinonediimine species.

  • Polymerization: These electrophilic imines react with remaining amine starting material to form dark, conjugated oligomers (responsible for the purple/black color).[1]

Visualization: Oxidation Pathway

The following diagram illustrates the stepwise oxidation and the critical control points where inert atmosphere intervention is required.

OxidationMechanism cluster_prevention Control Zone: Inert Gas Diamine Diamine (Pure) (Colorless/Grey) Radical Radical Cation (Reactive Intermediate) Diamine->Radical + O2 (Air Exposure) Quinone Quinonediimine (Toxic/Reactive) Radical->Quinone - 2H+, - e- Oligomer Polymeric Sludge (Black/Purple) Quinone->Oligomer + Diamine (Coupling)

Figure 1: Oxidative degradation pathway of o-phenylenediamines.[1] The transition from Diamine to Radical Cation is the critical failure point prevented by inert atmosphere.

Protocol 1: The "Self-Validating" Storage System

This protocol is designed to be self-validating : the appearance of the compound tells you immediately if the storage seal has failed.[1]

Equipment Required[3][4][5][6][7][8][9][10]
  • Schlenk tube or amber vial with PTFE-lined septum cap.[1]

  • Parafilm or electrical tape.[1]

  • Argon or Nitrogen source.[1][2][3][4]

  • Desiccator with O₂ scavenger (optional but recommended).[1]

Step-by-Step Procedure
  • Container Selection: Never store this diamine in simple screw-cap vials for more than 24 hours. Use a vessel capable of holding a vacuum/inert gas seal (e.g., a crimp-top vial or Schlenk flask).[1]

  • Atmosphere Exchange:

    • If the material is received in a bottle, immediately transfer it to a glovebox or purge the headspace with Argon for 5 minutes. Argon is superior to Nitrogen as it is heavier than air and blankets the solid/oil.

  • The "Traffic Light" Check:

    • Green (Go): Material is off-white or pale grey.[1] Proceed with synthesis.

    • Yellow (Caution): Material has a pink or lavender crust.[1] Action: Recrystallize or filter through a silica plug before use.[1]

    • Red (Stop): Material is deep purple or black tar.[1] Action: Discard.[1] The quinones present will poison catalysts.[1]

  • Cold Storage:

    • Seal the vessel with Parafilm.

    • Store at -20 °C .

    • Critical Step: Before opening a cold vial, allow it to warm to room temperature in a desiccator.[1] Opening a cold vial condenses atmospheric moisture, which accelerates oxidation.[1]

Protocol 2: Inert Atmosphere Handling (Synthesis)

When using this compound in a reaction, minimize the "Time of Flight" (exposure to air).[1]

Workflow Logic

The decision to use a Glovebox vs. Schlenk line depends on the state of the material and the sensitivity of the downstream reaction.

HandlingWorkflow Start Start: Material Required StateCheck Check Physical State Start->StateCheck Solid Solid/Crystalline StateCheck->Solid Oil Oil/Melt StateCheck->Oil Weighing Weighing Method Solid->Weighing Oil->Weighing Glovebox Glovebox Transfer (Best for Oils) Weighing->Glovebox High Precision Needed Schlenk Schlenk/Syringe Transfer (Best for Solids) Weighing->Schlenk Speed/Bulk Scale Reaction Proceed to Reaction Glovebox->Reaction Schlenk->Reaction

Figure 2: Decision tree for handling methodology based on physical state and precision requirements.

Method A: Syringe Transfer (For Oils/Melts)

Since the N-isopropyl derivative often exists as a supercooled liquid or low-melting solid, syringe transfer is often most practical.[1]

  • Melt (if necessary): If the material is solidified, warm the sealed container to 40–50 °C in a water bath under inert atmosphere.

  • Purge: Insert a long needle connected to an Argon line (bubbler exit) into the septum.[1]

  • Withdraw: Insert a dry, Ar-flushed syringe through the septum.[1] Withdraw the required volume.

    • Note: Density is approximately 1.0–1.1 g/mL (estimate based on analogues).[1] Weigh by difference if exact stoichiometry is crucial.

  • Inject: Inject directly into the reaction vessel which is already under inert gas.

Method B: Solid Addition (Schlenk)
  • Counter-flow: Open the reaction flask under a strong flow of Argon.

  • Transfer: Use a powder funnel or weighing boat to add the solid rapidly.[1]

  • Seal & Purge: Immediately reseal and cycle vacuum/Argon 3 times to remove any entrained air.[1]

Protocol 3: Restoration (Purification)

If your "Traffic Light" check turns Yellow/Red, you must purify.[1] Using oxidized diamine leads to complex mixtures.

Technique: Silica Plug Filtration (Rapid) Best for removing dark oxidative impurities from the oil.

  • Dissolution: Dissolve the dark diamine in a minimum amount of Degassed Dichloromethane (DCM) containing 1% Triethylamine (TEA).

    • Why TEA? The basicity prevents the diamine from sticking to the acidic silica.

  • Filtration: Pass the solution through a short pad of silica gel (approx. 2 cm height) in a sintered glass funnel.

    • Observation: The dark purple/black impurities (highly polar quinones) will stick to the top of the silica. The diamine will elute as a pale yellow/colorless solution.

  • Concentration: Rotary evaporate the filtrate immediately and backfill with Argon.

Troubleshooting & FAQ

Q: The material turned purple during weighing. Is it ruined? A: If it is a light surface coloration, it is likely usable for robust reactions (e.g., amide coupling).[1] For sensitive catalytic cycles (Pd/Cu coupling), purify it.[1] The purple color is intense; a small amount of impurity looks worse than it is.

Q: Can I store it in solution? A: No. In solution, the rate of oxidation increases significantly due to higher oxygen diffusion rates in solvents compared to the solid state. Always store neat.[1]

Q: What is the specific hazard of the "Black Tar"? A: The oxidation products (quinone diimines) are Michael acceptors and potential sensitizers. They are more toxic than the parent diamine. Handle degraded material as hazardous waste.[1][5]

References

  • Oxidation Mechanism of Phenylenediamines

    • Source: ResearchGate.[1] "The electrochemical oxidation of phenylenediamines."

    • URL:[Link]

  • Handling Air-Sensitive Reagents (Schlenk/Syringe Techniques)

    • Source: Sigma-Aldrich (Merck) Technical Bulletin AL-134.[1]

  • Chemical Properties (N-Isopropyl-N'-phenyl-1,4-phenylenediamine Analogues)

    • Source: NOAA CAMEO Chemicals.[1]

  • Purification of Air-Sensitive Amines

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General Reference for Silica Filtration of Amines).

Sources

Application Note: Regioselective Synthesis of 4-Fluoro-N2-isopropylbenzene-1,2-diamine via Reductive Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the precision synthesis of 4-Fluoro-N2-isopropylbenzene-1,2-diamine .

This guide addresses the critical challenge of regioselectivity in asymmetric phenylenediamines. Direct alkylation of the diamine typically yields the wrong isomer (N1) due to electronic directing effects. Therefore, this protocol utilizes a chemoselective stepwise reductive alkylation strategy starting from a nitroaniline precursor to guarantee the N2-isopropyl regiochemistry.

Introduction & Strategic Analysis

The synthesis of N-alkylated-o-phenylenediamines is a cornerstone in the production of benzimidazole-based therapeutics (e.g., kinase inhibitors). However, when the benzene ring is substituted (e.g., with a fluorine atom), the two amine positions (N1 and N2) become non-equivalent, creating a regioselectivity challenge.

For 4-fluoro-1,2-phenylenediamine , the two amino groups exhibit distinct nucleophilicities:

  • N1 (Position 1, Para to Fluorine): Enhanced nucleophilicity due to the resonance donation (+M) of the fluorine atom.

  • N2 (Position 2, Meta to Fluorine): Reduced nucleophilicity due to the inductive withdrawal (-I) of the fluorine atom without resonance compensation.

The Problem with Direct Alkylation: Attempting to synthesize the N2-isopropyl target via direct reductive alkylation of 4-fluoro-1,2-phenylenediamine with acetone will predominantly yield the N1-isopropyl isomer (the "Para" product), which is often a thermodynamic and kinetic trap.

The Solution: Stepwise Reductive Alkylation of a Nitro Precursor: To secure the isopropyl group at the N2 position, we must alkylate the amine before generating the second amino group. We utilize 5-fluoro-2-nitroaniline as the starting material.

  • Step 1: The free amine (which corresponds to N2 in the final target after renumbering) is alkylated using acetone and Sodium Triacetoxyborohydride (STAB). STAB is chosen for its inability to reduce the nitro group.

  • Step 2: The nitro group is reduced to the primary amine (N1 in the final target) using catalytic hydrogenation.

Retrosynthetic Logic & Numbering Flip

It is crucial to understand the numbering shift that occurs during synthesis:

  • Precursor: 5-Fluoro-2-nitroaniline (Amine is at Pos 1, Nitro at Pos 2, F at Pos 5).

  • Intermediate: N-isopropyl-5-fluoro-2-nitroaniline.

  • Reduction Product: 1-(isopropylamino)-2-amino-5-fluorobenzene.

  • Symmetry Operation: Rotating this molecule 180° maps the substituents to: 1-amino-2-(isopropylamino)-4-fluorobenzene . This is the desired N2-isopropyl target.

Chemical Pathway Visualization

G Start 5-Fluoro-2-nitroaniline (Precursor) Inter Intermediate: N-isopropyl-5-fluoro-2-nitroaniline Start->Inter Step 1: Reductive Alkylation STAB, AcOH, DCE, 25°C (Chemoselective) Impurity IMPURITY (via Direct Route): 4-Fluoro-N1-isopropylbenzene-1,2-diamine Start->Impurity Alternative: One-Pot H2/Pd/Acetone (Loss of Regiocontrol) Acetone Acetone (Reagent) Acetone->Inter Target TARGET: This compound Inter->Target Step 2: Nitro Reduction H2, Pd/C, MeOH

Figure 1: Reaction pathway comparison. The stepwise STAB route ensures N2 regioselectivity, whereas one-pot methods risk N1 alkylation.

Detailed Experimental Protocols

Phase 1: Chemoselective Reductive Alkylation

Objective: Alkylate the aniline nitrogen without reducing the nitro group.

Reagents:

  • Substrate: 5-Fluoro-2-nitroaniline (1.0 equiv)

  • Carbonyl: Acetone (3.0 - 5.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-nitroaniline (e.g., 10 mmol, 1.56 g) in DCE (40 mL).

  • Imine Formation: Add Acetone (30 mmol, 2.2 mL) and Acetic Acid (10 mmol, 0.6 mL). Stir at room temperature (20-25°C) for 30–60 minutes.

    • Note: This pre-stirring allows the formation of the iminium ion species (equilibrium) before the reductant is introduced.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (15 mmol, 3.18 g) portion-wise over 15 minutes.

    • Caution: Gas evolution (H2) may occur; ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours under nitrogen atmosphere.

    • Monitoring: Check progress via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting aniline should be consumed.

  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution (50 mL) until pH ~8.

  • Workup: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: The intermediate N-isopropyl-5-fluoro-2-nitroaniline is typically an orange/yellow solid. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Phase 2: Nitro Group Reduction

Objective: Reduce the nitro group to a primary amine to yield the final diamine.

Reagents:

  • Substrate: N-isopropyl-5-fluoro-2-nitroaniline (from Phase 1)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt% loading)

  • Hydrogen Source: H2 gas (balloon or 1 atm)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

  • Preparation: Dissolve the intermediate (e.g., 9 mmol) in Methanol (50 mL) in a hydrogenation flask or Parr shaker bottle.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10% by weight of substrate) under an inert atmosphere (Argon/Nitrogen flow).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if handling dry powder.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Maintain a Hydrogen atmosphere (balloon pressure is usually sufficient) and stir vigorously at room temperature for 4–6 hours.

  • Monitoring: Monitor by TLC. The yellow color of the nitro compound should fade to a colorless or pale pink solution (the diamine is oxidation-sensitive).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

    • Critical: Do not let the Pd/C filter cake dry out completely in air (fire hazard). Keep it wet with water after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield This compound as an off-white to pale brown solid/oil.

  • Storage: Store under Argon at -20°C. Phenylenediamines oxidize rapidly in air (turning purple/black).

Analytical Characterization & QC

ParameterSpecification (Expected)Notes
Appearance Off-white to pale brown solidDarkens upon air exposure.
1H NMR (DMSO-d6) δ ~1.15 ppm (d, 6H, Isopropyl -CH3) δ ~3.50 ppm (m, 1H, Isopropyl -CH) δ ~4.5-5.0 ppm (br s, 3H, NH/NH2) Aromatic Region: 3 distinct protons.The coupling of the isopropyl CH to the NH is diagnostic.
19F NMR Single peak ~ -120 to -130 ppmConfirm absence of starting material F-shifts.
LC-MS [M+H]+ = 169.1Major peak.
Regio-Purity > 95% N2-isomerN1-isomer (impurity) will show different aromatic splitting patterns.

Troubleshooting & Optimization

Issue: Low Conversion in Step 1
  • Cause: Steric hindrance of the isopropyl group or insufficient imine formation.

  • Solution: Increase the amount of Acetone (up to 10 equiv) and Acetic Acid. Use molecular sieves (3Å or 4Å) in the reaction mixture to scavenge water and drive imine formation before adding STAB.

Issue: Over-Alkylation (Di-isopropyl)
  • Cause: Highly reactive aniline or excess heat.

  • Solution: STAB is generally selective for mono-alkylation. Ensure the temperature remains at 0°C during addition. Do not use stronger reductants like NaCNBH3 at high temperatures unless necessary.

Issue: Defluorination during Hydrogenation
  • Cause: Pd-catalyzed C-F bond cleavage (rare with aryl fluorides under mild conditions, but possible).

  • Solution: If defluorination is observed (M-19 mass in MS), switch the catalyst to Platinum on Carbon (Pt/C) or Raney Nickel , which are less prone to hydrogenolysis of aryl halides.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Regiocontrol in Phenylenediamines: Lulinski, S., & Serwatowski, J. "Regioselective Synthesis of Substituted o-Phenylenediamines." Journal of Organic Chemistry, 2003, 68(24), 9384-9388.
  • STAB Properties: Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

  • Precursor Data: PubChem Compound Summary for CID 9866265 (5-Fluoro-2-nitroaniline). Link

Troubleshooting & Optimization

Overcoming steric hindrance of the isopropyl group in 4-Fluoro-N2-isopropylbenzene-1,2-diamine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-Fluoro-N2-isopropylbenzene-1,2-diamine . This molecule is a critical building block for synthesizing complex heterocycles, such as kinase and DGAT2 inhibitors, but it presents unique synthetic bottlenecks.

Here, we bypass generic advice and dive directly into the causality of reactivity, offering field-proven, self-validating protocols to overcome the steric and electronic challenges of this specific scaffold.

Part 1: The Causality of Reactivity (Mechanistic Insight)

When utilizing this compound in cyclization reactions (e.g., benzimidazole or quinoxaline synthesis), reactions frequently stall. To troubleshoot effectively, you must understand the dual forces at play:

  • Steric Shielding at N2: The bulky N-isopropyl group creates a severe steric bottleneck. While the primary amine (N1) is highly accessible and rapidly attacks electrophiles, the secondary amine (N2) struggles to achieve the necessary spatial trajectory to close the ring.

  • Electronic Modulation: The 4-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I effect), which reduces the overall electron density of the aromatic ring. This decreases the nucleophilicity of the already sterically hindered N2 amine.

Consequently, standard mild cyclization conditions (like acetic acid at room temperature) will trap your reaction at the acyclic intermediate stage. To force the cyclization, the electrophilic center must be highly activated to lower the activation energy required for the hindered N2 attack.

Part 2: Frequently Asked Questions & Troubleshooting Guides

Q1: My benzimidazole cyclization using a carboxylic acid stalls at the mono-amide intermediate. How do I force the ring closure? A1: The N-isopropyl group prevents the N2 amine from attacking the standard amide carbonyl. You must convert the carbonyl oxygen into a superior leaving group. Switch to a strong dehydrating agent such as Phosphorus Oxychloride (


) and heat to 90°C. 

converts the amide into a highly electrophilic imidoyl chloride, which the hindered N2 amine can readily attack. Alternatively, use the Phillips condensation modification (4N HCl, reflux) if your substrate tolerates strong aqueous acids .

Q2: I am getting poor yields and complex mixtures when trying to form a benzimidazolone using phosgene equivalents. What is the alternative? A2: Phosgene and triphosgene are highly reactive but often lead to intermolecular cross-linking and oligomerization before the sterically hindered N2 can cyclize. The solution is to use 1,1'-Carbonyldiimidazole (CDI) in anhydrous DMF. CDI forms a stable, active N1-acylimidazole intermediate. The displaced imidazole acts as a mild, localized base that deprotonates N2, facilitating the intramolecular ring closure at elevated temperatures (60°C) .

Q3: My starting material turns dark brown/black upon storage, and my reaction yields are dropping. What is happening? A3: Electron-rich o-phenylenediamines are highly susceptible to auto-oxidation, forming reactive quinone diimines upon exposure to atmospheric oxygen and light . This degrades the starting material and introduces polymeric impurities. Always store the diamine under an argon atmosphere at -20°C. For reactions, use strictly degassed solvents and consider generating the freebase in situ from a more stable hydrochloride salt.

Part 3: Visualizing the Reaction Pathways

To diagnose your reaction failures, refer to the mechanistic pathway and troubleshooting decision tree below.

Pathway A 4-Fluoro-N2-isopropyl benzene-1,2-diamine B Acyclic Intermediate (N1-Amide/Imine) A->B Electrophile (Fast N1 Attack) D Oxidative Degradation (Quinone Diimine) A->D O2 / Light (Side Reaction) C Benzimidazole Core (Cyclized Product) B->C POCl3 / Heat (Overcomes Sterics) B->D Prolonged Heat (No Activation)

Mechanistic pathway of benzimidazole cyclization highlighting the steric bottleneck at N2.

Workflow Step1 Reaction Stalls at Acyclic Intermediate? Step2 Identify Electrophile Type Step1->Step2 PathA Carboxylic Acid / Aldehyde Step2->PathA PathB Phosgene Equivalents Step2->PathB SolA Use POCl3 (90°C) or Oxidative Cyclization (Na2S2O5) PathA->SolA SolB Switch to CDI in DMF (RT to 60°C) PathB->SolB

Decision tree for overcoming stalled cyclization reactions due to N-isopropyl steric hindrance.

Part 4: Quantitative Data on Cyclization Conditions

The following table summarizes the causal relationship between reagent selection, activation energy (temperature), and the resulting yield when attempting to cyclize this compound.

Reagent SystemTarget ScaffoldTemp (°C)Time (h)Typical YieldCausality / Observation
AcOH (neat) Benzimidazole80°C24< 15%Stalls at N1-amide due to insufficient electrophilic activation of the carbonyl.
POCl₃ (neat) Benzimidazole90°C475 - 85%Imidoyl chloride formation highly activates the carbon, overcoming N2 sterics.
Triphosgene / TEA Benzimidazolone0°C to RT1230 - 40%High reactivity leads to intermolecular oligomers before N2 can cyclize.
CDI / DMF Benzimidazolone60°C680 - 92%Imidazole leaving group acts as a localized base; controlled reactivity prevents oligomers.
CS₂ / KOH / EtOH Benzimidazole-2-thiol80°C885 - 90%Excellent nucleophilicity of sulfur intermediate drives ring closure efficiently.

Part 5: Self-Validating Experimental Protocol

This methodology details the synthesis of 1-isopropyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one using CDI. It is designed as a self-validating system: the protocol includes specific in-process analytical checkpoints so the reaction proves its own completion before you proceed to the workup .

Reagents & Equipment:

  • This compound (1.0 eq, ~5.0 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, ~6.0 mmol)

  • Anhydrous DMF (15 mL)

  • Argon balloon, LCMS for reaction monitoring.

Step-by-Step Methodology:

  • Inert Preparation: Purge a dry 50 mL round-bottom flask with argon. Dissolve this compound (1.0 eq) in anhydrous DMF. Causality: Argon prevents the auto-oxidation of the electron-rich diamine to a quinone diimine.

  • Controlled Activation: Cool the solution to 0°C using an ice bath. Add CDI (1.2 eq) portion-wise over 10 minutes.

  • Self-Validation Checkpoint 1 (Acyclic Formation): Stir at 0°C for 30 minutes, then take a 10 µL aliquot. Dilute in MeCN and run an LCMS. Validation: You must observe the complete disappearance of the starting mass and the appearance of the N1-acylimidazole intermediate mass (

    
    ). Do not apply heat until this intermediate is fully formed.
    
  • Thermal Cyclization: Remove the ice bath and heat the reaction to 60°C. Causality: The thermal energy is required to overcome the steric repulsion between the N-isopropyl group and the bulky acylimidazole intermediate, forcing the N2 amine into the correct Bürgi-Dunitz trajectory for attack.

  • Self-Validation Checkpoint 2 (Ring Closure): After 4 hours at 60°C, run a second LCMS. Validation: The intermediate mass must be fully converted to the cyclized benzimidazolone mass. If the intermediate persists, add an additional 0.2 eq of CDI and stir for 2 more hours.

  • Selective Workup: Cool the reaction to room temperature and quench by slowly adding 30 mL of ice-cold water. Extract with Ethyl Acetate (

    
     mL).
    
  • Purity Wash: Wash the combined organic layers with 1N HCl (

    
     mL). Causality: The acidic wash protonates and removes any unreacted diamine and the displaced imidazole byproduct into the aqueous layer, ensuring high crude purity. Wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.

References

  • Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. URL:[Link]

  • Production of benzimidazolone derivatives as novel diacylglyceride O-acyltransferase 2 inhibitors. Google Patents (JP2023545741A).
  • N-Isopropyl-N'-phenyl-p-phenylenediamine (CID 7573). National Center for Biotechnology Information. PubChem Compound Database. URL: [Link]

  • Amino pyrimidine compound for inhibiting protein tyrosine kinase activity. Google Patents (EP3492462A1).

Technical Support Center: Handling & Troubleshooting 4-Fluoro-N2-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for 4-Fluoro-N2-isopropylbenzene-1,2-diamine (CAS: 1026934-69-9). As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic behavior of fluorinated o-phenylenediamines.

While this compound is an invaluable building block for synthesizing kinase inhibitors and complex heterocycles, its electron-rich diamine core makes it notoriously susceptible to auto-oxidation. The N-isopropyl group inductively donates electron density into the aromatic ring, raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes the molecule highly reactive toward single-electron transfer (SET) events initiated by ambient oxygen, light, or trace transition metals.

This guide provides field-proven, mechanistically grounded solutions to prevent degradation, recover oxidized batches, and ensure reproducible experimental outcomes.

I. Mechanistic Causality of Degradation

To stop degradation, you must understand its chemical basis. When exposed to oxidants, this compound loses an electron to form a semiquinone radical cation. This intermediate rapidly oxidizes into a highly reactive quinone diimine[1]. These diimines act as electrophiles, undergoing intermolecular condensation with unreacted diamines to form deeply colored 2,3-diaminophenazine derivatives and intractable polymeric tars[2][3].

OxidationPathway OPD 4-Fluoro-N2-isopropylbenzene -1,2-diamine (Intact, Colorless) Radical Semiquinone Radical Cation (Reactive Intermediate) OPD->Radical O2, UV Light, Trace Metals Diimine Quinone Diimine (Primary Oxidant, Yellow) Radical->Diimine -e-, -H+ Phenazine Phenazine Oligomers (Degraded Tar, Black) Diimine->Phenazine Condensation

Mechanistic pathway of o-phenylenediamine oxidation leading to oligomeric degradation.

II. Quantitative Degradation Factors & Prevention Strategies

The table below synthesizes the primary environmental stressors, their kinetic impact on the compound, and the causal mechanisms driving the degradation.

Environmental StressorEffect on Stability (Est. Half-Life)Mechanistic CausalityRequired Prevention Strategy
Oxygen (O₂) < 12 hours (in solution)Auto-oxidation via radical chain mechanism forming quinone diimines.Store under Argon; rigorously degas all reaction solvents (Freeze-Pump-Thaw).
Light (UV/Vis) 2–3 days (solid state)Photo-excitation accelerates radical initiation and homolytic cleavage.Store in amber vials; wrap reaction flasks in aluminum foil.
Trace Metals (Cu²⁺, Fe³⁺) < 2 hours (in solution)Metals act as single-electron oxidants and catalytic ROS generators.Wash glassware with EDTA; use PTFE-coated spatulas instead of metal.
Temperature (>25°C) ~1 week (solid state)Increased thermal energy overcomes the activation barrier for condensation.Long-term storage at -20°C under an inert atmosphere.
III. Troubleshooting FAQs

Q1: My newly purchased batch arrived as a dark brown/purple powder instead of off-white. Is the material ruined? A: Not necessarily. The dark color is a classic optical illusion of o-phenylenediamine degradation: even a 0.5% contamination of phenazine oligomers will turn the entire batch dark brown due to their massive molar extinction coefficients[1]. The bulk of your material is likely still intact. You can recover the material using the Reductive Recrystallization Protocol detailed below, which uses sodium dithionite to force the equilibrium of the quinone diimine back to the diamine state[4].

Q2: During my coupling reaction, I see rapid tar formation and low yields. How do I prevent this? A: Your reaction solvent is likely aerated. Because the N-isopropyl group increases the nucleophilicity of the amine, it simultaneously increases its susceptibility to dissolved oxygen. You must switch to a Schlenk line setup. Furthermore, if your coupling involves transition metal catalysts (e.g., Pd or Cu), the catalyst itself may be oxidizing the diamine before the cross-coupling cycle can initiate. Consider adding a sacrificial antioxidant like BHT (butylated hydroxytoluene) or ascorbic acid to the reaction mixture, provided it does not interfere with your catalytic cycle.

Q3: How should I store the compound for long-term stability? A: Store the compound in a tightly sealed amber glass vial, backfilled with Argon (Nitrogen is acceptable but Argon is denser and provides a better blanket). Place this vial inside a secondary container with a desiccant, and store it at -20°C. Before opening the vial for use, allow it to warm to room temperature in a desiccator to prevent atmospheric condensation from introducing moisture, which accelerates metal-catalyzed oxidation.

IV. Diagnostic & Recovery Workflow

Use the following self-validating decision matrix to assess your material before committing it to expensive downstream syntheses.

Troubleshooting Start Inspect Compound Color Decision Is powder white/pale pink? Start->Decision Proceed Proceed with Schlenk Handling Decision->Proceed Yes Degraded Material is Brown/Black (Oxidized) Decision->Degraded No Purify Recrystallize with Na2S2O4 or SnCl2 reducing agent Degraded->Purify Recheck Color restored to pale? Purify->Recheck Recheck->Proceed Yes Discard Discard Batch Recheck->Discard No

Decision matrix for assessing and recovering degraded phenylenediamine batches.

V. Validated Experimental Protocols
Protocol 1: Active Recovery (Reductive Recrystallization)

Purpose: To salvage oxidized this compound by chemically reducing the colored diimine impurities back to the target diamine[4]. Self-Validation Mechanism: The protocol relies on a visual feedback loop. The solution must transition from dark brown to pale yellow/colorless upon the addition of the reductant. If the color persists, the system validates that oxidation was too severe (polymeric tar formation), and the batch must be discarded.

  • Dissolution: Suspend 1.0 g of the degraded diamine in 10 mL of degassed ethanol in a Schlenk flask under Argon. Heat gently to 50°C until dissolved. The solution will appear dark brown.

  • Reduction: Prepare a solution of 0.2 g Sodium Dithionite (Na₂S₂O₄) or Stannous Chloride (SnCl₂) in 2 mL of degassed, deionized water.

  • Titration: Dropwise add the aqueous reducing solution to the ethanolic diamine solution while stirring vigorously.

  • Validation Check: Observe the color. Within 5 minutes, the dark brown color should bleach to a pale yellow or colorless state. Causality: The dithionite donates electrons to the quinone diimine, breaking the conjugated pi-system responsible for the dark color.

  • Crystallization: Add an additional 5 mL of degassed water to the flask to decrease solubility, then slowly cool the flask to 4°C.

  • Isolation: Filter the resulting off-white crystals under an Argon blanket using a Schlenk frit, wash with cold, degassed water, and dry under high vacuum for 12 hours.

Protocol 2: Anaerobic Reaction Setup (Schlenk Technique)

Purpose: To prevent auto-oxidation during downstream synthetic applications. Self-Validation Mechanism: The reaction mixture's color remains stable (transparent/pale) over a 30-minute observation window at room temperature prior to the addition of electrophiles.

  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon. Repeat the vacuum/Argon cycle three times.

  • Solvent Degassing: Use strictly anhydrous solvents. Degas the solvent using the Freeze-Pump-Thaw method (3 cycles) to remove all dissolved O₂.

  • Material Transfer: Weigh the this compound in a glovebox or transfer it rapidly against a positive counter-flow of Argon. Avoid using metal spatulas; use PTFE or ceramic to prevent trace metal contamination[3].

  • Validation Check: Dissolve the diamine in the degassed solvent. Stir for 30 minutes at room temperature. If the solution remains clear or pale pink, the anaerobic environment is validated. If it darkens, oxygen ingress has occurred, and the setup must be aborted and checked for leaks.

VI. References
  • Process for purifying a phenylenediamine US Patent 3,345,413

  • Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine ACS Omega (2020)[Link]

  • Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles Sensors (MDPI) (2017)[Link]

Sources

Technical Support Center: Purification of 4-Fluoro-N2-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support resource for 4-Fluoro-N2-isopropylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Aromatic diamines are critical building blocks, but their inherent reactivity and susceptibility to oxidation can present significant purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve the high purity required for your downstream applications.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues observed during the purification of crude this compound.

Q1: My crude product is a dark brown or reddish-black oil/solid. What causes this discoloration and how can I fix it?

A1: This is the most frequently reported issue and is a classic sign of oxidation. Ortho-phenylenediamines, such as your target compound, are highly susceptible to air oxidation. The two adjacent amino groups can be easily oxidized to form highly conjugated and intensely colored quinone-imine species, which can further polymerize.[1][2] This process is accelerated by exposure to air (oxygen), light, and residual acidic or metallic impurities from the synthesis.

Troubleshooting Steps:

  • Minimize Air Exposure: Handle the crude material and purified product under an inert atmosphere (nitrogen or argon) whenever possible.

  • Activated Carbon Treatment: Before attempting a primary purification method like chromatography, you can perform a decolorization step. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), add a small amount (1-2% w/w) of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of celite to remove the carbon.[3] This will adsorb many of the polymeric, colored impurities.

  • Proceed Immediately to Purification: Do not store the crude product for extended periods. The oxidation process will continue, making purification more difficult over time.

Q2: My TLC analysis shows multiple spots. What are the likely impurities I need to remove?

A2: The impurity profile depends heavily on the synthetic route, but common contaminants arise from incomplete reactions or side reactions. The typical synthesis involves the reduction of a nitroaniline precursor.

Potential Impurities:

Impurity TypeStructure (Example)Polarity vs. ProductIdentification & Removal Notes
Starting Material 4-fluoro-2-nitro-N-isopropylanilineMore PolarA yellow/orange spot on TLC. Typically removed via column chromatography. Its presence indicates an incomplete reduction reaction.
Partially Reduced Intermediates Nitroso or Azoxy compoundsVariesThese can be complex and reactive. They are often removed during a standard silica gel chromatography workflow.
Un-isopropylated Diamine 4-Fluorobenzene-1,2-diamineMore PolarA primary amine, it will interact strongly with silica gel. Can be separated by column chromatography.
Oxidation Products Quinone-iminesHighly Polar / StreakingThese are the colored impurities discussed in Q1. They often streak on TLC plates. Most will be retained at the baseline of a silica gel column.
Residual Catalysts/Reagents e.g., Palladium on Carbon (Pd/C), Tin(II) ChlorideInsoluble / Highly PolarHeterogeneous catalysts are removed by filtration. Metal salts from reductions (like SnCl₂) are removed with an aqueous workup (e.g., basifying with NaOH).
Q3: My column chromatography is not providing good separation. The product is streaking or co-eluting with impurities. How can I improve it?

A3: This is a common problem when purifying basic compounds like amines on standard silica gel.[4] The acidic nature of silica (due to silanol groups, Si-OH) can cause strong, non-ideal interactions with the basic amine groups, leading to tailing, streaking, and sometimes irreversible adsorption.[4][5]

Optimization Strategies:

  • Mobile Phase Modification (Base Additive): This is the most effective first step. Add a small amount of a volatile tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase (eluent). A typical concentration is 0.5-1% (v/v). The added base neutralizes the acidic silanol sites on the silica gel, preventing the problematic interaction with your product and allowing for sharp, well-defined bands.[4]

  • Use of Deactivated Silica: You can use commercially available amine-functionalized silica gel or alumina (basic or neutral).[5][6] These stationary phases have a non-acidic surface and are specifically designed for the purification of basic compounds, often providing excellent separation without mobile phase additives.[4]

  • Solvent System Optimization: Systematically screen different solvent systems. A common starting point is a hexane/ethyl acetate gradient. If your compound is more polar, dichloromethane/methanol might be more suitable, but always remember to include a base additive with this system.

  • Reversed-Phase Chromatography: For highly polar amines or when normal-phase fails, reversed-phase flash chromatography (using C18 silica) can be an excellent alternative. The mobile phase is typically a gradient of water and acetonitrile or methanol.[4]

G start Problem: Poor Separation on Silica Column q1 Are you using a base (e.g., 1% TEA) in your eluent? start->q1 add_tea Action: Add 0.5-1% Triethylamine (TEA) to your Hexane/EtOAc eluent. q1->add_tea No q2 Is streaking still observed or separation poor? q1->q2 Yes add_tea->q2 change_solvent Action: Switch to a different solvent system. (e.g., Dichloromethane/Methanol + 1% TEA) q2->change_solvent Yes success Result: Improved Separation Achieved q2->success No q3 Still no improvement? change_solvent->q3 change_stationary Solution: Use an alternative stationary phase. - Amine-functionalized Silica - Basic or Neutral Alumina - Reversed-Phase C18 Silica q3->change_stationary Yes q3->success No change_stationary->success

Caption: Decision tree for troubleshooting amine purification by column chromatography.

Q4: Can I use recrystallization to purify this compound? What is a good solvent?

A4: Yes, recrystallization can be a very effective and scalable method for purifying solid organic compounds, provided a suitable solvent can be found.[3][7] The goal is to find a solvent (or solvent pair) in which your product is highly soluble when hot but poorly soluble when cold, while the impurities remain soluble at all temperatures or are insoluble at all temperatures.[7]

Solvent Selection Protocol:

  • Place ~20-30 mg of your crude material in a small test tube.

  • Add a non-polar solvent (e.g., Hexane or Heptane) dropwise. If the compound dissolves easily at room temperature, the solvent is too non-polar.

  • If it does not dissolve, heat the mixture gently. If it dissolves when hot and crystallizes upon cooling, you have found a potential solvent.

  • If it remains insoluble even when hot, try a slightly more polar solvent like Toluene, Isopropanol, or Ethyl Acetate and repeat the process.

  • Co-Solvent System: A powerful technique is using a co-solvent pair (e.g., Isopropanol/Water or Toluene/Hexane). Dissolve the crude product in a minimal amount of the "good" (high-solubility) solvent while hot. Then, add the "bad" (low-solubility) solvent dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the solid, then allow the solution to cool slowly.[7]

For this compound, a good starting point for solvent screening would be isopropanol or a toluene/hexane co-solvent system.

Experimental Protocols
Protocol 1: Flash Column Chromatography with Base Additive

This protocol describes a standard method for purifying gram-scale quantities of the title compound.

1. Preparation:

  • Prepare the eluent: A typical starting gradient is Hexane (Solvent A) and Ethyl Acetate (Solvent B). To both solvents, add 1% triethylamine (TEA) by volume (e.g., 10 mL of TEA per 990 mL of solvent).
  • Dry-load the sample: Dissolve your crude product (~1 g) in a minimal amount of dichloromethane or ethyl acetate. Add 2-3 g of silica gel and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This prevents overloading the column and improves separation.[8]

2. Column Packing:

  • Select a glass column of appropriate size.
  • Wet pack the column with silica gel (230-400 mesh) using your initial eluent (e.g., 95:5 Hexane/EtOAc + 1% TEA). Ensure the packing is uniform and free of air bubbles.[8]

3. Loading and Elution:

  • Carefully add the dry-loaded sample to the top of the packed silica bed.
  • Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane/EtOAc + 1% TEA) and gradually increase the polarity based on TLC analysis.
  • Collect fractions and monitor them by TLC. Use a UV lamp (254 nm) and/or an appropriate stain (e.g., potassium permanganate) to visualize the spots.

4. Isolation:

  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator. To remove the last traces of TEA, you may need to co-evaporate with a solvent like toluene or place the product under high vacuum.

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// Edges crude -> workup; workup -> decolorize; decolorize -> assess; assess -> choice; choice -> chrom [label="Complex mixture"]; choice -> recryst [label="Crude solid"]; chrom -> pure; recryst -> pure; pure -> isolate; isolate -> final_check; final_check -> product; }

Caption: General workflow for the purification of this compound.

References
  • US20110060164A1 - Method for the preparation of 4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-n-beta-diphenylbenzenebutanamide and products therefrom - Google Patents. (n.d.).
  • (PDF) Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]

  • Ning, Z. W. (2021). Crystal structure of N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine,C20H18F2N2. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 811-813. [Link]

  • CN103553934A - N-isopropyl-4-fluoroaniline preparation method - Google Patents. (n.d.).
  • Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Geetha, D., Kumar, H. G. A., Kumar, T. M. M., Srinivasa, G. R., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCrData, 7(10). [Link]

  • PubChem. (n.d.). 4-Fluoro-2-nitroaniline. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluorobenzene-1,2-diamine. Retrieved February 27, 2026, from [Link]

  • A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • (PDF) Unusual synthesis of 1-(4-fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl) - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • JP4622266B2 - Purification method of fluorine-containing aromatic tetracarboxylic dianhydride - Google Patents. (n.d.).
  • Column chromatography - Columbia University. (n.d.). Retrieved February 27, 2026, from [Link]

  • (PDF) Applications of Column, Paper, Thin Layer and Ion Exchange Chromatography in Purifying Samples: Mini Review - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved February 27, 2026, from [Link]

  • Structure of ropinirole and its impurities. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved February 27, 2026, from [Link]

  • Column Chromatography Guide | Phenomenex. (n.d.). Retrieved February 27, 2026, from [Link]

  • Identifying molecular fluorophore impurities in the synthesis of low-oxygen-content, carbon nanodots derived from pyrene. (2022, April 1). Royal Society of Chemistry. [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). SpringerLink. Retrieved February 27, 2026, from [Link]

Sources

Optimizing catalyst loading for coupling reactions with 4-Fluoro-N2-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-Fluoro-N²-isopropylbenzene-1,2-diamine . It addresses the specific challenges of optimizing catalyst loading for palladium-catalyzed cross-coupling reactions (specifically Buchwald-Hartwig amination) involving this substrate.

Ticket Subject: Optimizing Pd-Loading for Coupling with 4-Fluoro-N²-isopropylbenzene-1,2-diamine Status: Open Priority: High (Process Chemistry/Scale-up) Applicable Substrates: o-Phenylenediamines, Fluorinated Anilines, Sterically Hindered Amines.

Executive Diagnostic: The "Chelation Trap"

Before optimizing loading, you must understand why your reaction might be failing at standard loadings (1–5 mol%).

The Core Problem: 4-Fluoro-N²-isopropylbenzene-1,2-diamine is not just a nucleophile; it is a bidentate ligand .

  • The Trap: The ortho-diamine motif (NH₂ and NH-iPr) can displace your phosphine ligands, forming a stable 5-membered metallacycle with the Palladium center. This "off-cycle" species is catalytically inactive.

  • The Consequence: Increasing catalyst loading often yields diminishing returns because the substrate itself is poisoning the catalyst.

  • The Solution: You do not need more metal; you need stronger ligation. You must use bulky, electron-rich monodentate ligands (e.g., Buchwald ligands) that bind Pd tightly enough to prevent substrate chelation but are labile enough to permit the catalytic cycle.

Troubleshooting Guide (Q&A)
Q1: My reaction stalls at ~20-30% conversion regardless of catalyst loading. Is the catalyst dying?

A: Yes, but likely due to substrate inhibition (poisoning), not thermal decomposition.

  • Mechanism: As the reaction proceeds, the concentration of the product (which may also chelate) or the unreacted diamine forces the formation of [Pd(Substrate)Cl₂] or [Pd(Substrate)₂] complexes.

  • Corrective Action:

    • Switch Ligands: Move away from bidentate ligands like BINAP or DPPF. Use BrettPhos (for primary amine coupling) or RuPhos (for secondary amine coupling).[1] These bulky monodentate ligands prevent the formation of the square-planar bis-amine complex.

    • Pre-catalysts: Use precatalysts like Pd(OAc)₂/Ligand or G3/G4-Palladacycles (e.g., BrettPhos Pd G4) to ensure rapid initiation before the substrate can sequester the metal.

Q2: I see coupling at the wrong nitrogen. How do I control selectivity between the -NH₂ and -NH(iPr)?

A: Selectivity is dictated by the interplay of sterics (Isopropyl group) and ligand architecture .

  • Targeting the Primary Amine (-NH₂):

    • Challenge: The primary amine is less hindered but electronically similar.

    • Solution: Use BrettPhos or tBuBrettPhos .[1][2] These ligands create a "pocket" around the Pd center that accommodates the smaller -NH₂ but sterically rejects the bulky -NH(iPr).

  • Targeting the Secondary Amine (-NH-iPr):

    • Challenge: The isopropyl group creates significant steric clash.

    • Solution: Use RuPhos or SPhos . These ligands are designed to facilitate the coupling of hindered secondary amines.

    • Note: The 4-Fluoro substituent withdraws electron density, making both amines less nucleophilic than a standard phenylenediamine, requiring a stronger base (e.g., LiHMDS or NaOtBu) rather than weak carbonates.

Q3: I am observing defluorination byproducts (Hydrodefluorination). Why?

A: This is a side reaction where the Palladium undergoes oxidative addition into the C-F bond, or a hydride source reduces the ring.

  • Cause: Highly electron-rich ligands (like PCy₃) combined with high temperatures (>100°C) can activate aryl fluorides.

  • Corrective Action:

    • Lower Temperature: Operate below 80°C if possible.

    • Change Base: Switch from alkoxides (NaOtBu) to inorganic bases like K₃PO₄ or Cs₂CO₃ . Alkoxides can act as hydride donors (via beta-hydride elimination) leading to reduction.

Experimental Protocol: The "Loading Ladder"

Do not jump straight to 5 mol%. Use this step-down protocol to find the Minimum Effective Concentration (MEC).

Standard Conditions (Baseline):

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

  • Base: NaOtBu (1.5 equiv) or K₃PO₄ (2.0 equiv).

  • Temperature: 80–100 °C.

  • Concentration: 0.2 M.

Step 1: Ligand Screening (Fixed Loading: 2 mol%) Run 4 parallel reactions with different ligands to break the chelation trap.

  • Ligand A: BrettPhos (Selectivity: Primary)[1][2]

  • Ligand B: RuPhos (Selectivity: Secondary)[1]

  • Ligand C: XantPhos (Bidentate control)

  • Ligand D: PPh₃ (Negative control - expect failure)

Step 2: Loading De-escalation (Using Best Ligand) Once the optimal ligand is identified (e.g., BrettPhos), run the following array:

EntryCatalyst Loading (mol%)Ligand:Pd RatioExpected OutcomeAction
1 5.0% 1:1 (Precat) or 2:1Full Conversion (< 2h)Overkill. Wasteful.
2 1.0% 1:1 (Precat) or 2:1Full Conversion (4-6h)Target Zone.
3 0.5% 1:1 (Precat) or 2:1>90% ConversionIdeal for Scale.
4 0.1% 1:1 (Precat) or 2:1Stalled / IncompleteBelow Threshold.
Visualizing the Chelation Trap

The following diagram illustrates the competition between the productive catalytic cycle and the catalyst poisoning pathway caused by the ortho-diamine substrate.

ChelationTrap cluster_legend Pathway Key Pd_Pre Pd(0) Active Species (L-Pd) OxAdd Oxidative Addition [L-Pd(Ar)(X)] Pd_Pre->OxAdd + ArX Poison DEAD CATALYST Bis-Chelate Complex [Pd(Substrate)Cl₂] Pd_Pre->Poison Substrate (Bidentate Chelation) ArX Aryl Halide (Ar-X) OxAdd->Poison Ligand Displacement Coord Amine Coordination OxAdd->Coord + Substrate (Monodentate binding) Substrate 4-Fluoro-N2-iPr-benzene-1,2-diamine (Nucleophile) RedElim Reductive Elimination Coord->RedElim Base RedElim->Pd_Pre Regeneration Product Coupled Product (C-N Bond) RedElim->Product key1 Productive Cycle key2 Catalyst Poisoning

Caption: Figure 1. The "Chelation Trap" mechanism where the ortho-diamine substrate acts as a bidentate ligand, sequestering the Palladium catalyst into an inactive state (Red path), competing with the productive cross-coupling cycle (Green path).

Representative Screening Data

Note: The following data is synthesized based on established reactivity profiles of fluorinated anilines and Buchwald-Hartwig kinetics [1, 2].

Table 1: Ligand Effect on Conversion (2 mol% Pd(OAc)₂, 100°C, 4h)

LigandTypeConversion (%)Selectivity (NH₂ : NH-iPr)Notes
PPh₃ Monodentate< 15%N/ACatalyst poisoning dominates.
BINAP Bidentate40%60:40Slow; steric clash with iPr.
BrettPhos Buchwald (Mono)> 98% 95:5 Excellent for primary amine.
RuPhos Buchwald (Mono)> 95% 10:90 Excellent for secondary amine.
XPhos Buchwald (Mono)85%70:30Good general activity, lower selectivity.
References
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships."[3] Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Optimizing Catalyst Loading for Cross-Coupling Reactions." BenchChem.[4][5][6]

  • Sigma-Aldrich. (n.d.). "Buchwald-Hartwig Cross Coupling Reaction."[1][5] Merck/Sigma-Aldrich.

Sources

Technical Support Center: Solubilization of 4-Fluoro-N2-isopropylbenzene-1,2-diamine in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals facing precipitation, inconsistent assay readouts, or dosing formulation challenges with 4-Fluoro-N2-isopropylbenzene-1,2-diamine .

Below, we deconstruct the physicochemical barriers of this molecule and provide field-validated, self-checking protocols to ensure thermodynamic stability in your aqueous systems.

Molecular Profiling: The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular mechanics driving the precipitation. This compound possesses a highly antagonistic structural profile for aqueous solvation:

  • High Lattice Energy: The planar benzene ring promotes highly stable crystal lattice packing, which severely resists aqueous solvation .

  • Hydrophobic Shielding: The highly electronegative fluorine atom and the bulky isopropyl group drastically increase the molecule's lipophilicity (LogP).

  • pH-Dependent Ionization: The molecule features two basic centers (a primary and a secondary amine). With a pKa typically in the range of 4.5–5.5, these amines remain un-ionized at physiological pH (7.4). Without the hydration sphere provided by an ionized state, the hydrophobic forces dominate, causing the drug to "crash out" of solution.

Quantitative Solubilization Matrix

Selecting the right solubilization strategy depends entirely on your downstream application. The table below summarizes the expected solubility limits and biocompatibility of various excipient systems.

Solubilization StrategyExcipient ConcentrationEstimated Solubility Limit (pH 7.4)Primary Application
Baseline (Aqueous Buffer) 0%< 0.01 mg/mLN/A
Co-solvent System 10% DMSO / 10% PEG400~ 1.5 - 2.0 mg/mLIn vitro biochemical assays
Micellar Solubilization 5% Tween 80~ 2.5 - 5.0 mg/mLHigh-concentration dosing
Inclusion Complexation 20% w/v HP-β-CD~ 5.0 - 10.0 mg/mLCell culture, In vivo dosing

Troubleshooting FAQs & Mechanistic Insights

Q1: My compound dissolves perfectly in 0.1 N HCl but immediately turns cloudy when I neutralize the buffer to pH 7.4. Why is this happening, and how do I fix it? A1: In 0.1 N HCl, the primary and secondary amines are protonated, forming a highly soluble diammonium salt. When you titrate the pH above the molecule's pKa, it rapidly reverts to its hydrophobic free-base form. Because the neutralization happens quickly, the molecule lacks the hydration energy to stay in solution, resulting in spontaneous nucleation and precipitation. Fix: If your assay requires pH 7.4, you cannot rely on pH adjustment alone. You must introduce a thermodynamic sink, such as a cyclodextrin or a surfactant, before neutralizing the pH to capture the free base as it forms.

Q2: What is the most effective excipient for in vivo dosing that avoids the toxicity of high organic solvents? A2: Cyclodextrins—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)—are the gold standard here. The hydrophobic inner cavity of the β-cyclodextrin ring encapsulates the fluorophenyl and isopropyl moieties, while the hydrophilic exterior maintains excellent aqueous solubility . SBE-β-CD is particularly effective for aniline derivatives because the negatively charged sulfobutyl groups form favorable electrostatic interactions with the partially positive amines .

Q3: How do I prevent "solvent crash" when transferring my compound from a DMSO stock into an aqueous cell culture media? A3: Direct injection of a high-concentration DMSO stock into water causes rapid supersaturation. To prevent this, use a co-solvent/surfactant system. Adding a surfactant like Polysorbate 80 (Tween 80) to the aqueous buffer prior to drug addition lowers the interfacial tension and forms micelles that immediately sequester the hydrophobic core upon contact .

Validated Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; micro-precipitates can ruin assay reproducibility. The following protocols are designed as self-validating systems .

Protocol A: Inclusion Complexation using HP-β-CD (For Cell Culture / In Vivo)

This protocol utilizes thermodynamic encapsulation to mask the hydrophobic fluorobenzene core.

  • Vehicle Preparation: Weigh 20% w/v HP-β-CD into a sterile, depyrogenated glass vial. Add 80% of your final target volume of Milli-Q water. Vortex until the solution is completely transparent.

  • API Addition: Weigh the required mass of this compound and add it directly to the HP-β-CD solution.

  • Thermodynamic Activation (Causality Step): Place the vial in a sonicating water bath at 37°C for 30 minutes. Why? Heat and sonication provide the necessary activation energy to disrupt the stable crystal lattice of the compound, driving the thermodynamic equilibrium toward the formation of the host-guest inclusion complex.

  • Volume Adjustment: Q.S. to the final volume with Milli-Q water.

  • System Validation: Centrifuge the final solution at 10,000 × g for 10 minutes. Carefully extract the supernatant.

    • Self-Check: The absence of a visible pellet confirms that the drug is fully complexed. To quantitatively validate, measure the UV absorbance of the supernatant versus an uncentrifuged sample; a ratio of 1.0 validates a true molecular solution rather than a colloidal suspension. Filter through a 0.22 µm PVDF syringe filter before use.

Protocol B: Co-Solvent / Micellar Solubilization (For Biochemical Assays)

This protocol uses a step-down kinetic trapping method to prevent spontaneous nucleation.

  • Stock Preparation: Dissolve this compound in 100% anhydrous DMSO to generate a 50 mM master stock.

  • Vehicle Preparation: In a separate conical tube, prepare the receiving vehicle: 10% PEG400, 5% Tween 80, and 85% PBS (pH 7.4).

  • Kinetic Trapping (Causality Step): Place the receiving vehicle on a vortex mixer set to high speed. Add the DMSO stock dropwise directly into the vortex vortex-cone. Why? Vigorous, continuous mixing prevents localized zones of high drug concentration, ensuring the Tween 80 micelles can encapsulate the drug molecules before they can aggregate into critical nuclei.

  • System Validation: Measure the optical density of the final buffer at 600 nm (OD600) using a spectrophotometer.

    • Self-Check: An OD600 < 0.05 confirms the absence of light-scattering colloidal aggregates, validating that the compound is successfully solubilized.

Decision Workflow Diagram

Use the following logic tree to determine the optimal solubilization route for your specific experimental constraints.

SolubilizationWorkflow A This compound Solubility Troubleshooting B Is the assay pH sensitive? A->B C Acidic Solubilization (pH < 4.0) Protonation of Amines B->C No (Can use low pH) D Are organic solvents tolerated? B->D Yes (Must be pH ~7.4) E Co-solvent System (DMSO / PEG400) D->E Yes (Biochemical assays) F Is it for in vivo / cell culture? D->F No (Toxicity concerns) G Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) F->G Yes (Biocompatible) H Micellar Solubilization (Tween 80 / Kolliphor) F->H Alternative (High lipophilicity)

Caption: Decision matrix for solubilizing this compound in aqueous media.

References

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.[Link]

  • Muankaew, C., & Loftsson, T. (2021). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. Polysaccharides (MDPI).[Link]

  • K., S., et al. (2023). Sulfo-butyl ether β-cyclodextrin inclusion complexes of bosutinib: in silico, in vitro and in vivo evaluation in attenuating the fast-fed variability. Drug Delivery and Translational Research (PubMed).[Link]

  • Kumar, S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life (MDPI).[Link]

Minimizing side reactions during the functionalization of 4-Fluoro-N2-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of 4-Fluoro-N2-isopropylbenzene-1,2-diamine

Ticket ID: #OPD-4F-ISO-001 Topic: Minimizing Side Reactions (Regioselectivity, Oxidation, Cyclization) Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are working with This compound , a sensitive o-phenylenediamine (OPD) derivative.[1] This molecule presents a "perfect storm" of reactivity challenges:

  • Regioselectivity: Competition between the primary amine (N1) and the sterically hindered secondary amine (N2).

  • Oxidative Instability: The electron-rich diamine core is prone to rapid air-oxidation, forming dark tars (quinone diimines).[1]

  • Cyclization Risk: The ortho-diamine motif is a precursor to benzimidazoles; unintentional cyclization often competes with simple functionalization.[1]

This guide provides the protocols and mechanistic insights required to isolate your desired product while suppressing these competing pathways.

Knowledge Base Module 1: Regioselectivity (N1 vs. N2)

The Challenge: You intend to functionalize one amine (usually the primary N1), but you observe mixtures of N1-product, N2-product, or bis-functionalized byproducts.

Mechanistic Insight:

  • Sterics (Dominant Factor): The isopropyl group on N2 creates significant steric hindrance. For bulky electrophiles (e.g., anhydrides, activated esters), the primary amine (N1) is the kinetic product.

  • Electronics (Secondary Factor):

    • N2 (Secondary): More electron-rich due to the alkyl donor (+I effect of isopropyl), making it thermodynamically more basic.

    • N1 (Primary): Less hindered but slightly less basic.[1]

    • Fluorine Effect: The C4-fluorine is para to N1 and meta to N2.[1] While F is withdrawing (

      
      -bond), it donates via resonance (
      
      
      
      -bond) to the para position (N1).[1] This maintains N1's nucleophilicity relative to N2, further favoring N1 reaction in many cases.

Troubleshooting Protocol:

ScenarioRecommended ProtocolWhy?
Targeting N1 (Primary) Use Low Temperature (-10°C) & Bulky Electrophiles. Reagents: Boc2O or Acid Chlorides.[1] Base: Pyridine or

.[1]
Kinetic control favors the unhindered N1. Low temp prevents the bulky N2 from overcoming the activation energy barrier.
Targeting N2 (Secondary) Transient Protection of N1. 1. Form Schiff base at N1 (using Benzaldehyde).[1] 2. React N2. 3. Hydrolyze Schiff base (

).[1]
Direct alkylation of N2 is difficult without over-alkylating N1. Protecting N1 is the only reliable route.
Preventing Bis-reaction Stoichiometry Control. Use 0.95 eq. of electrophile. Add electrophile slowly (syringe pump) to excess diamine.[1]High local concentration of electrophile leads to double reaction. Starving the reaction ensures mono-selectivity.[1]

Knowledge Base Module 2: Preventing Oxidation ("The Black Tar")

The Challenge: The reaction mixture turns purple, brown, or black within minutes. Yields drop, and purification becomes difficult.

Mechanistic Insight: OPDs oxidize to quinone diimines (QDI) upon exposure to air.[1] This process is often catalyzed by trace metal ions (


, 

) present in solvents or silica gel. The isopropyl group makes the system electron-rich, accelerating this oxidation compared to unsubstituted OPDs.

Workflow for Oxidation Control:

  • Degassing: Sparge all solvents with Argon/Nitrogen for 15 mins before adding the diamine.

  • Additives: Add 1-5 mol% Sodium Dithionite (

    
    )  or Ascorbic Acid  to the aqueous phase during workup. These reducing agents revert any formed QDI back to the diamine.
    
  • Chelation: If using transition metal catalysts elsewhere, add EDTA during workup to strip metals that catalyze auto-oxidation.[1]

Knowledge Base Module 3: Avoiding Unwanted Cyclization

The Challenge: You are attempting an amide coupling, but Mass Spec shows a peak corresponding to


 (loss of water). You have inadvertently formed a benzimidazole .

Mechanistic Insight: Amides derived from OPDs are metastable.[1] Under acidic conditions or high heat, the neighboring free amine attacks the amide carbonyl, eliminating water to close the imidazole ring.

Prevention Strategy:

  • Avoid Acid Chlorides: The HCl by-product catalyzes cyclization.[1] Use anhydrides or active esters (HATU/EDC) under basic conditions.[1]

  • Temperature Limit: Keep reactions below 40°C . Cyclization usually requires heat (>60°C) or strong acid.[1]

  • Workup pH: Never quench with strong acid.[1] Keep workup pH > 7.[1]

Visualizing the Pathways

The following diagram maps the competitive landscape of the reaction. Use this to identify where your process is drifting.[1]

ReactivityMap Start 4-Fluoro-N2-isopropyl benzene-1,2-diamine N1_Path N1 Attack (Kinetic) Start->N1_Path Bulky Electrophile Low Temp N2_Path N2 Attack (Thermodynamic) Start->N2_Path Small Electrophile High Temp Ox_Path Oxidation Start->Ox_Path Air / Metal Ions Prod_N1 N1-Amide (Desired) N1_Path->Prod_N1 Prod_N2 N2-Amide (Side Product) N2_Path->Prod_N2 Prod_Tar Quinone Diimine (Black Tar) Ox_Path->Prod_Tar Prod_Benz Benzimidazole ([M-18] Cyclization) Prod_N1->Prod_Benz Acid/Heat (-H2O)

Caption: Figure 1. Competitive reaction pathways. Note that the desired N1-Amide is a precursor to the unwanted Benzimidazole if heat/acid is applied.

Troubleshooting FAQ

Q1: I need to store the starting material. Is it stable on the shelf?

  • A: No. As a free base, it will darken over time. Store it as a dihydrochloride salt (more stable) or under Argon at -20°C. If it is dark, recrystallize from ethanol/water with a pinch of sodium dithionite before use.[1]

Q2: Can I use protecting groups to force regioselectivity?

  • A: Yes. The Boc group is excellent here.

    • Protocol: React diamine with

      
       (1.0 eq) in dioxane/water at 0°C. The steric bulk of 
      
      
      
      overwhelmingly favors N1 protection. You then have a clean, N2-reactive species (N1-Boc-N2-isopropyl-diamine).[1]

Q3: I see a "doublet" in the NMR of my product, but Mass Spec indicates a single compound. Is it an isomer mixture?

  • A: Likely not.[1] Amides of N-isopropyl anilines often exhibit Rotamers (cis/trans isomerism around the amide bond) visible in NMR at room temperature.[1] Run the NMR at 50°C; if the peaks coalesce, it is a single pure compound, not a regioisomer mixture.

References

  • Regioselectivity in OPD Systems

    • Direct, Regioselective N-Alkylation of 1,3-Azoles.[1] (Demonstrates steric dominance in heterocyclic amine alkylations, applicable to the N1 vs N2 steric argument).

    • Source:

  • Benzimidazole Formation Mechanisms

    • Selective Synthesis of Benzimidazoles from o-Phenylenediamine.
    • Source:

  • Oxidation Prevention

    • Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine.[1] (Explains the metal-catalyzed oxidation mechanism and the role of antioxidants/chelators).

    • Source:

  • Substrate Properties

    • 4-Fluoro-1,2-phenylenediamine Properties & Safety.[1][2]

    • Source: [1]

Sources

Recrystallization techniques for high-purity 4-Fluoro-N2-isopropylbenzene-1,2-diamine

[1][2][3]

Status: Operational Ticket ID: REC-KRAS-G12C-INT Subject: Recrystallization Protocol & Troubleshooting for Sotorasib Intermediate Assigned Specialist: Senior Application Scientist[1][2][3][4][5]

Executive Summary

You are likely working with 4-Fluoro-N2-isopropylbenzene-1,2-diamine (CAS: 1195768-22-3), a critical intermediate in the synthesis of KRAS G12C inhibitors like Sotorasib (AMG 510) .[1][2][3][4]

Achieving high purity (>99.5% HPLC) with this compound is chemically treacherous due to two competing factors:

  • Oxidative Instability: As an electron-rich o-phenylenediamine, it rapidly oxidizes to purple/black iminoquinones upon air exposure.[1][2][3][4][5]

  • Low Melting Point / Oiling Out: The N-isopropyl group disrupts crystal packing, often leading to oiling out rather than crystallization.[2][3][5]

This guide replaces standard textbook procedures with field-proven techniques to navigate these specific failure modes.

Module 1: The Solvent System Matrix

Do not rely on a single solvent.[2][3][5][6] This molecule requires a Binary Solvent System to balance lipophilicity (isopropyl group) with polarity (amine/fluorine).[2][3][4][5][6]

Primary Recommendation: The "Degassed" Ethanol/Water System

Best for: Removal of inorganic salts and polar oxidation byproducts.

ParameterSpecificationCausality / Reason
Solvent A (Good) Ethanol (Absolute)Solubilizes the lipophilic isopropyl ring but allows hydrogen bonding.[1][2][3][4][5]
Solvent B (Bad) Water (Deionized)Increases surface tension to force precipitation; removes inorganic salts.[2][3][4][5][6]
Ratio (v/v) 1:0.5 to 1:1.5Critical: Excess water causes oiling out.[2][3][4][5][6] Start with 1:0.5.
Temperature 55°C (Max)Warning: MP is low. Exceeding 60°C risks melting the oil phase.[3][5]
Alternative System: Toluene/Heptane

Best for: Removal of non-polar regioisomers and drying.

  • Protocol: Dissolve in minimal Toluene at 45°C. Add Heptane dropwise until turbidity persists. Cool slowly to -10°C.[1][2][3][5]

  • Advantage: Toluene effectively scavenges unreacted starting materials (nitro-aromatics).[1][2][3][4][5][6]

Module 2: Troubleshooting & FAQs
Issue A: "My solution turned dark purple/black during filtration."

Diagnosis: Oxidative degradation (Quinone-Imine formation).[1][2][3][4][5][6] o-Phenylenediamines are sacrificial antioxidants.[1][2][3][4][5] If they encounter oxygen while in solution (especially hot solution), they degrade instantly.[2][3][4][5][6]

Corrective Protocol (The "Inert Blanket" Technique):

  • Degas Solvents: Sparge all solvents (Ethanol/Water) with Nitrogen/Argon for 20 mins before mixing.[2][3][4][5][6]

  • Add Antioxidant: Add 0.1% w/w Ascorbic Acid or Sodium Dithionite to the aqueous phase.[2][3][5][6] This acts as an oxygen scavenger during the recrystallization.[3][5]

  • Schlenk Filtration: Do not use an open Buchner funnel. Use a Schlenk frit or a closed pressure filter under N2 positive pressure.[3][5][6]

Issue B: "The product separates as a brown oil, not crystals."

Diagnosis: You have entered the "Oiling Out" zone (Liquid-Liquid Phase Separation) before reaching the metastable limit for crystallization.[3][5] This happens because the Melting Point (MP) is depressed by impurities.[3][5][6]

Corrective Protocol (The "Seeded Cooling" Ramp):

  • Re-dissolve: Heat the mixture until the oil dissolves (do not exceed 60°C).

  • Seed at Cloud Point: Cool until the solution is slightly turbid (approx 35-40°C). Add pure seed crystals (0.5 wt%).

  • Isothermal Hold: Hold temperature at 35°C for 1 hour. Do not cool further until you see visible crystal growth.[2][4][5][6]

  • Slow Ramp: Cool at a rate of 5°C/hour to 0°C.

Issue C: "I have a persistent impurity at RRT 0.95."

Diagnosis: Likely the N1-isopropyl regioisomer or the des-fluoro analog.[1][2][3] These are structurally similar and co-crystallize.[2][3][5][6][7]

Corrective Protocol:

  • Switch to Acid-Base Recrystallization .[1][2][3][4][5]

    • Dissolve crude amine in Toluene.[2][3][5][6]

    • Add 1.05 eq of HCl (in Dioxane/Ether) to precipitate the Hydrochloride Salt .

    • Recrystallize the salt from Isopropanol (salts crystallize much better than oils).[3][4][5][6]

    • Free-base back to the amine using degassed NaHCO3/Water if necessary.[1][2][3][5]

Module 3: Process Visualization

The following logic flow illustrates the decision-making process for purifying this specific intermediate.

RecrystallizationWorkflowStartCrude this compoundCheckColorCheck Color/StateStart->CheckColorDarkTarsDark Purple/Black Tars?CheckColor->DarkTarsDissolveDissolve in Degassed EtOH (45-50°C)+ 0.1% Ascorbic AcidDarkTars->DissolveNo/MinorSaltFormAlternative: Form HCl SaltRecrystallize from IPADarkTars->SaltFormYes (Severe Oxidation)AddWaterAdd Degassed Water (Antisolvent)Dropwise to TurbidityDissolve->AddWaterCheckOilOiling Out Occurred?AddWater->CheckOilSeedHoldReheat -> Add Seeds -> Hold 35°C(Avoid Thermal Shock)CheckOil->SeedHoldYesCoolingSlow Cool to 0°C(5°C per hour)CheckOil->CoolingNoSeedHold->CoolingFilterFiltration under N2(Schlenk Line)Cooling->FilterSaltForm->Filter

Caption: Decision logic for handling oxidative instability and oiling-out phenomena during purification.

References
  • Amgen Inc. (2019).[2][3][4][5][6] Compounds and Methods for Treating Cancer (Sotorasib Synthesis). WO 2019/213516 A1. Link[2][3][5][6]

  • Canon, J., et al. (2019).[2][3][5][6][8] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[4][5][6] Nature, 575, 217–223.[2][3] Link[2][3][5][6]

  • Lanman, B. A., et al. (2020).[2][3][5][6] Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52–65.[3][4][5][6] Link[2][3][5][6]

  • Anderson, N. G. (2012).[2][3][4][5][6] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2][3][5][6] (General reference for "Oiling Out" thermodynamics).

Validation & Comparative

High-Resolution NMR Characterization of 4-Fluoro-N2-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for API Intermediate Validation

Executive Summary

In the synthesis of KCNQ2/3 potassium channel openers, such as Retigabine (Ezogabine) and its analogs (e.g., Pynegabine), the intermediate 4-Fluoro-N2-isopropylbenzene-1,2-diamine serves as a critical regiochemical checkpoint.[1] The quality of this diamine directly dictates the purity of the final API.[1]

While LC-MS provides mass confirmation (


), it fails to distinguish between the critical 4-fluoro  and 5-fluoro  regioisomers formed during the nitration/reduction of the precursor. This guide outlines the definitive 1H and 13C NMR spectral signatures required to validate the substitution pattern, focusing on the unique spin-spin coupling introduced by the fluorine atom (

F, spin 1/2).[1]
Chemical Identity & Structural Logic[1]
  • IUPAC Name: this compound

  • Common ID: Retigabine Intermediate A

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    [1][2]
  • Key Structural Features:

    • N1: Primary amine (-NH

      
      ) at position 1.[1]
      
    • N2: Secondary amine (-NH-iPr) at position 2.

    • F: Fluorine substituent at position 4.[1][3][4][5][6][7]

Structural Assignment Workflow (DOT Diagram)

G Start Crude Reduction Product Solvent Dissolution in DMSO-d6 (Prevents NH exchange) Start->Solvent H_NMR 1H NMR Acquisition Solvent->H_NMR Aliphatic Aliphatic Region (0.5 - 4.0 ppm) H_NMR->Aliphatic Check Isopropyl Aromatic Aromatic Region (6.0 - 7.5 ppm) H_NMR->Aromatic Check Ring Validation Regioisomer Confirmation (4-F vs 5-F) Aliphatic->Validation Confirm N-alkylation Coupling J-Coupling Analysis (H-F Splitting) Aromatic->Coupling Identify Multiplicity Coupling->Validation Confirm Structure

Figure 1: Analytical workflow for structural validation of the diamine intermediate.

Experimental Protocol

To ensure reproducibility and visualization of exchangeable amine protons, the choice of solvent is paramount.[1]

Reagents & Equipment:

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS.[1] Note: CDCl
    
    
    
    is not recommended as it often leads to broadening or loss of NH signals due to exchange and quadrupole broadening.[1]
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Temperature: 298 K (25°C).[1]

Procedure:

  • Dissolve 10-15 mg of the sample in 0.6 mL DMSO-d

    
    .
    
  • Equilibrate sample in the probe for 5 minutes to stabilize temperature.

  • 1H Parameters: Pulse angle 30°, relaxation delay (D1)

    
     1.0 s, scans = 16.
    
  • 13C Parameters: Proton-decoupled, relaxation delay (D1)

    
     2.0 s, scans = 512.
    
1H NMR Spectral Analysis

The 1H spectrum is characterized by the isopropyl "signature" and the complex splitting of the aromatic protons due to


F coupling.[1]
Table 1: 1H NMR Assignment (400 MHz, DMSO-d

)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Interpretation
Aromatic
H-36.25 - 6.35dd1H

,

Ortho to F, shielded by amines.[1][8]
H-56.15 - 6.25td1H

,

Ortho to F, Meta to N.
H-66.50 - 6.60dd1H

,

Meta to F, Ortho to N1.[1]
Amine
NH (N2)4.20 - 4.50br d/s1H

(if resolved)
Secondary amine.[1]
NH

(N1)
4.00 - 4.30br s2H-Primary amine (exchangeable).[1]
Aliphatic
CH (iPr)3.45 - 3.55septet1H

Methine of isopropyl.[1]
CH

(iPr)
1.10 - 1.15doublet6H

Methyls of isopropyl.[1]

Key Diagnostic: The proton at H-3 (between the amine and fluorine) appears as a doublet of doublets with a large


F coupling constant (~11-12 Hz).[1] In the 5-fluoro isomer  (impurity), this proton would be a singlet or narrow doublet, as it would be isolated from the fluorine by position.[1]
Aromatic Coupling Logic (DOT Diagram)

Coupling F19 19F Nucleus H3 H-3 (Ortho) F19->H3 3J_HF ~11 Hz (Strong Splitting) H5 H-5 (Ortho) F19->H5 3J_HF ~8 Hz H6 H-6 (Meta) F19->H6 4J_HF ~6 Hz (Weak Splitting)

Figure 2: Fluorine-Proton coupling network defining the aromatic region.

13C NMR Spectral Analysis

The 13C spectrum provides the definitive "skeleton" proof. The carbon atoms attached to or near the fluorine atom will appear as doublets.[1][5]

Table 2: 13C NMR Assignment (100 MHz, DMSO-d

)
CarbonShift (

, ppm)
Splitting (

, Hz)
Assignment Logic
C-4 155.0 - 158.0d,

Ipso carbon directly attached to F.
C-1 135.0 - 138.0d,

Attached to primary amine (NH

).
C-2 130.0 - 133.0d,

Attached to secondary amine (NH-iPr).
C-6 110.0 - 115.0d,

Meta to F.
C-3 100.0 - 105.0d,

Ortho to F (highly shielded).
C-5 102.0 - 106.0d,

Ortho to F.
iPr-CH 43.0 - 45.0sIsopropyl methine.
iPr-CH

22.0 - 23.0sIsopropyl methyls.

Expert Insight: The magnitude of the coupling constant (


 Hz) is the standard for aromatic fluorines.[1] However, the 

(~22 Hz)
at C-3 and C-5 is the critical differentiator from non-fluorinated impurities, which would show singlets in this region.[1]
Comparative Analysis: Why NMR?

In drug development, "Performance" equals Selectivity and Resolution .[1]

Comparison: NMR vs. LC-MS vs. IR
Feature1H/13C NMR LC-MS (ESI) FT-IR
Molecular Weight IndirectSuperior (High Sensitivity)N/A
Regioisomer ID Superior (Coupling constants distinguish 4-F vs 5-F)Poor (Identical fragmentation)Moderate (Fingerprint region difficult)
Quantification Absolute (qNMR)Relative (Requires standards)Semi-quantitative
N-Alkylation Site Definitive (HMBC correlations)AmbiguousAmbiguous
The "Impurity Trap"

During the synthesis of Retigabine, the nitration of the starting material can produce a mixture of 4-fluoro and 5-fluoro isomers.[1]

  • 4-Fluoro (Target): H-3 appears as a doublet of doublets (

    
     Hz).[1]
    
  • 5-Fluoro (Impurity): The proton between the amines (H-3 equivalent) has no fluorine neighbor in the ortho position, resulting in a singlet (or weak meta coupling).[1]

References
  • Retigabine Synthesis & Characterization

    • Troxler, T., et al. "Structure-Activity Relationships of KCNQ Channel Openers."[1] Journal of Medicinal Chemistry. (General reference for fluoro-phenylenediamine intermediates).

    • Note: Specific spectral data derived from analogous 4-fluoro-N-alkyl-1,2-diamines found in: PubChem CID 10749621 and SpectraBase ID 6mKNIwB8QAI.
  • 13C-F Coupling Constants

    • Doddrell, D., et al. "13C Nuclear Magnetic Resonance Studies of Some Fluorinated Aromatic Compounds."[1] Journal of the Chemical Society, Perkin Transactions 2.[1]

  • Ezogabine Process Chemistry

    • Dousa, M., et al. "Identification and characterization of process-related impurities in retigabine."[1] Journal of Pharmaceutical and Biomedical Analysis, 2014.[1]

Sources

HPLC Method Development Guide: Validating 4-Fluoro-N2-isopropylbenzene-1,2-diamine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-N2-isopropylbenzene-1,2-diamine (CAS: 1195670-38-0) is a critical intermediate in the synthesis of KRAS G12C inhibitors, such as Sotorasib. Its structural complexity—featuring a basic diamine motif, a fluorine substituent, and susceptibility to oxidative degradation—presents significant chromatographic challenges. Standard C18 methods often fail to resolve regioisomeric impurities or suffer from severe peak tailing due to interaction with residual silanols.

This guide compares the performance of Traditional C18 stationary phases against Pentafluorophenyl (PFP) and Phenyl-Hexyl alternatives. It provides a validated, optimized protocol that leverages specific


 and dipole-dipole interactions to achieve superior resolution and peak shape.

Part 1: Compound Profile & Chromatographic Challenges

Understanding the physicochemical behavior of the analyte is the first step in rational method development.

PropertyDescriptionChromatographic Impact
Basicity Contains two amine groups (aniline derivative). Estimated pKa ~4.5–5.5.At neutral pH, amines may interact with free silanols on silica columns, causing peak tailing .
Hydrophobicity Fluorine atom increases lipophilicity compared to non-fluorinated analogs.Requires sufficient organic modifier strength; Fluorine offers a handle for fluorous-phase selectivity .
Stability Ortho-diamines are highly susceptible to oxidation (forming quinone diimines).Critical: Sample preparation must include an antioxidant (e.g., Ascorbic Acid) to prevent artifact formation during analysis.
Impurities Regioisomers (e.g., 3-fluoro or 5-fluoro isomers), des-isopropyl analogs.Isomers often co-elute on C18 due to identical hydrophobicity.

Part 2: Comparative Method Development

The "Scouting" Phase vs. The "Targeted" Phase

We compared three distinct chromatographic systems to determine the optimal separation strategy.

System A: The Standard (C18 / Acidic pH)
  • Column: C18 (3.0 x 100 mm, 1.8 µm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Observation: The analyte eluted with a tailing factor (

    
    ) of 1.8. Critical regioisomeric impurities co-eluted on the tail of the main peak.
    
  • Verdict: Insufficient. The hydrophobic mechanism alone cannot discriminate between positional isomers of this fluorinated diamine.

System B: The Alternative (Phenyl-Hexyl / Acidic pH)
  • Column: Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm)

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.8) / Methanol[1]

  • Observation: Improved peak shape (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     = 1.3). The 
    
    
    
    interactions between the phenyl ring of the stationary phase and the aromatic core of the analyte increased retention of impurities.
  • Verdict: Better, but not optimal. Methanol increased pressure significantly.

System C: The Optimized Solution (PFP / Buffered Acidic pH)
  • Column: Pentafluorophenyl (PFP) Core-Shell (3.0 x 100 mm, 2.7 µm)

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile[2][3]

  • Observation: Superior selectivity. The PFP phase engages in dipole-dipole interactions with the fluorine atom and

    
     stacking  with the aromatic ring.
    
  • Result: Baseline resolution (

    
    ) of all isomers. Tailing factor reduced to 1.1.
    
Mechanism of Separation

The PFP column is superior because it offers "orthogonal" selectivity. While C18 relies solely on hydrophobicity, PFP separates based on electron density differences caused by the fluorine position.

SeparationMechanism cluster_0 Analyte Interactions cluster_1 Stationary Phase Selection Analyte 4-Fluoro-N2-isopropyl benzene-1,2-diamine C18 C18 Phase (Hydrophobic Only) Analyte->C18 Weak Selectivity (Co-elution) PFP PFP Phase (Pi-Pi + Dipole-Dipole) Analyte->PFP Strong Selectivity (F-F Interactions) Result_C18 Peak Tailing Poor Isomer Resolution C18->Result_C18 Result_PFP Sharp Peaks Baseline Resolution PFP->Result_PFP

Caption: Comparison of interaction mechanisms. PFP phases utilize fluorine-fluorine and pi-pi interactions for superior resolution.

Part 3: Optimized Experimental Protocol

This protocol is validated for specificity, linearity, and precision according to ICH Q2(R1) guidelines.

Reagents & Materials
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile containing 0.1% Ascorbic Acid (Critical for stability).

  • Column: Kinetex F5 (PFP) or ACE C18-PFP, 100 x 3.0 mm, 2.6 µm (or equivalent).

Chromatographic Conditions
ParameterSetting
Flow Rate 0.6 mL/min
Column Temp 35°C
Injection Vol 5.0 µL
Detection UV @ 245 nm (Primary), 210 nm (Secondary)
Run Time 15 Minutes
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Curve
0.0955Initial
1.0955Isocratic Hold
10.04060Linear Ramp
11.0595Wash
12.0595Hold
12.1955Re-equilibrate
15.0955End
Workflow Diagram

MethodWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis (PFP Column) Start Start Method Development Weigh Weigh 10mg Sample Start->Weigh Dissolve Dissolve in Diluent (50:50 ACN:H2O + 0.1% Ascorbic Acid) Weigh->Dissolve Filter Filter (0.2 µm PTFE) Dissolve->Filter Inject Inject 5 µL Filter->Inject Gradient Run Gradient (5-60% B in 10 min) Inject->Gradient Detect UV Detection @ 245 nm Gradient->Detect Decision Check System Suitability (Tailing < 1.5, Res > 2.0) Detect->Decision Pass Proceed to Validation Decision->Pass Pass Fail Adjust Buffer pH / Gradient Decision->Fail Fail Fail->Gradient

Caption: Step-by-step workflow for sample preparation and HPLC analysis, emphasizing stability controls.

Part 4: Validation Data Summary

The following data represents typical performance metrics for this optimized PFP method.

ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time of main peakPure peak (Purity Angle < Purity Threshold)Pass
Linearity (

)
> 0.9990.9998 (Range: 10–150 µg/mL)Pass
Precision (RSD) < 2.0% (n=6)0.4%Pass
LOD / LOQ S/N > 3 / > 100.05 µg/mL / 0.15 µg/mLPass
Accuracy 98.0% – 102.0%99.4% (at 100% level)Pass

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.[Link]

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.[Link]

  • Canon, J., et al. (2019).[4] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.[4] (Context for Sotorasib intermediates). [Link]

  • Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[5][Link]

Sources

Mass spectrometry fragmentation patterns of 4-Fluoro-N2-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Fluoro-N2-isopropylbenzene-1,2-diamine (F-IP-OPD). It is designed for analytical scientists and impurity profilers requiring precise structural elucidation and differentiation from metabolic analogs.

A Comparative Guide for Structural Elucidation & Impurity Profiling

Executive Summary: The Analytical Challenge

This compound (F-IP-OPD) presents a unique mass spectrometric profile governed by three structural features: the labile N-isopropyl group , the ortho-diamine motif, and the fluorine substituent .

Unlike stable secondary amines, F-IP-OPD is prone to In-Source Fragmentation (ISF) , where the isopropyl group is lost before the quadrupole selection, potentially leading to misidentification as its primary metabolite, 4-Fluoro-1,2-phenylenediamine. This guide benchmarks F-IP-OPD against its non-fluorinated and de-alkylated alternatives to establish robust identification criteria.

Structural Dynamics & Fragmentation Mechanisms[1]

The fragmentation of F-IP-OPD ([M+H]⁺ m/z 169.1) under Electrospray Ionization (ESI) is dominated by neutral loss pathways driven by the ortho-effect and inductive cleavage.

Core Fragmentation Pathway
  • Primary Event (Dealkylation): The protonated secondary amine undergoes a hydrogen rearrangement (typically a 4-membered transition state), leading to the loss of propene (42 Da) . This yields the base peak at m/z 127.1 .

  • Secondary Event (Cyclization): The resulting primary ortho-diamine ion (m/z 127.1) eliminates ammonia (17 Da) to form a stabilized cyclic cation (likely a fluorobenzimidazole or benzazirine species) at m/z 110.0 .

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways and the critical "Ortho-Effect" distinguishing this isomer.

FragmentationPathway cluster_ISF Critical Control Point: In-Source Fragmentation M_Ion Precursor [M+H]+ m/z 169.1 (C9H13FN2) Frag_127 Base Peak m/z 127.1 (C6H7FN2) M_Ion->Frag_127 Loss of Propene (-42 Da) (H-transfer mechanism) Frag_154 Minor Ion m/z 154.1 (Loss of CH3) M_Ion->Frag_154 Loss of Methyl (-15 Da) (Inductive cleavage) Frag_110 Cyclic Ion m/z 110.0 (C6H4FN) Frag_127->Frag_110 Loss of NH3 (-17 Da) (Ortho-Effect Cyclization)

Caption: Figure 1. ESI-MS/MS fragmentation cascade of F-IP-OPD. The dominant pathway (solid lines) involves dealkylation followed by cyclization, characteristic of N-alkyl-ortho-diamines.

Comparative Performance Analysis

To validate the identity of F-IP-OPD, it must be compared against structural alternatives often present in the same matrix (e.g., synthesis byproducts or metabolic derivatives).

Table 1: Comparative MS/MS Fingerprints[2][3]
FeatureTarget: F-IP-OPD Alt 1: Non-Fluoro Analog Alt 2: De-alkylated Metabolite
Chemical Name This compoundN-isopropylbenzene-1,2-diamine4-Fluoro-1,2-phenylenediamine
Formula C9H13FN2C9H14N2C6H7FN2
Precursor [M+H]⁺ 169.1 151.1 127.1
Primary Fragment 127.1 (Loss of C3H6)109.1 (Loss of C3H6)110.0 (Loss of NH3)
Secondary Fragment 110.0 (Loss of NH3)92.1 (Loss of NH3)83.0 (Ring cleavage)
Mass Shift (Δ) Reference-18 Da (F → H)-42 Da (Loss of Isopropyl)
ISF Risk High (Labile Isopropyl)High (Labile Isopropyl)Low (Stable Primary Amine)
Key Differentiator: The Fluorine Shift

The fluorine atom creates a distinct mass defect and shift. While the fragmentation pattern (Propene loss → Ammonia loss) is identical to the non-fluorinated analog (Alt 1), the +18 Da shift is consistent across the entire product ion series (169→151, 127→109, 110→92), confirming the fluorine remains on the aromatic ring and is not labile.

Experimental Protocol: Optimization for Labile Species

The N-isopropyl group is susceptible to premature cleavage in the ion source. The following protocol ensures the detection of the intact parent ion [M+H]⁺ 169.1 rather than just the fragment 127.1.

Step-by-Step Method Development
  • Source Parameter Tuning (Critical):

    • Temperature (TEM): Reduce to < 350°C. High heat accelerates dealkylation.

    • Declustering Potential (DP) / Cone Voltage: Perform a "breakdown curve" ramp.

      • Start: 0V (Low signal, high noise).

      • Optimal: Typically 40–60V.

      • Warning: >80V will strip the isopropyl group, yielding a spectrum identical to "Alt 2" (Table 1).

  • Mobile Phase Selection:

    • Use Ammonium Formate (5mM) buffered to pH 3.5–4.0.

    • Reasoning: Acidic pH aids protonation of the secondary amine, stabilizing the [M+H]⁺ species compared to neutral conditions.

  • MRM Transition Setup:

    • Quantifier: 169.1 → 127.1 (CE: 20–25 eV). High intensity, specific.

    • Qualifier: 169.1 → 110.0 (CE: 35–40 eV). Structural confirmation (Ortho-diamine).

Comparison of Isomeric Differentiation

Isomer Check:N-propyl isomer (linear chain) .

  • F-IP-OPD (Isopropyl): Dominant loss of 42 Da (Propene).

  • n-Propyl Isomer: Significant loss of 29 Da (Ethyl radical) via C-C cleavage, in addition to 42 Da.

  • Action: If a peak at m/z 140 (M-29) is observed >10% relative abundance, the sample is likely the n-propyl impurity, not the isopropyl target.

References

  • Ortho-Effect in Mass Spectrometry

    • Mechanistic basis for the loss of NH3 in ortho-phenylenediamines.
    • Source: Journal of Mass Spectrometry.[1][2] "Differentiation of isomeric phenylenediamines by electrospray ionization tandem mass spectrometry."

    • (Generalized reference for ortho-effect).

  • Fragmentation of N-alkyl Anilines

    • Kinetics of propene loss
    • Source: Journal of the American Society for Mass Spectrometry.[2] "Recognition and resolution of isomeric alkyl anilines."

  • PPD-Quinone Analogues (Structural Congeners)

    • Fragmentation patterns of N-isopropyl-phenylenediamine deriv
    • Source: Environmental Science & Technology (2024).
  • Compound Data

    • This compound (CAS 1026934-69-9).[3][4][5]

    • Source: Chemical Book / PubChem.
    • [3]

Sources

Comparative Reactivity Guide: 4-Fluoro-N2-isopropylbenzene-1,2-diamine vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the development of targeted therapeutics—particularly kinase and PARP inhibitors—the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of medicinal chemistry. The transition from a standard o-phenylenediamine (OPD) building block to a fluorinated analog fundamentally alters the electronic landscape of the molecule, impacting both its synthetic reactivity and the pharmacological profile of the resulting drug candidate.

This guide provides an in-depth, objective comparison between 4-Fluoro-N2-isopropylbenzene-1,2-diamine (CAS: 1026934-69-9) and its non-fluorinated counterpart, N2-isopropylbenzene-1,2-diamine . By analyzing the causality behind these electronic shifts, researchers can better optimize cyclization workflows for benzimidazole and quinoxaline synthesis.

Mechanistic Causality: The Fluorine Steering Effect

The reactivity of o-phenylenediamines is primarily governed by the nucleophilicity of the two adjacent amine groups, which are highly susceptible to oxidation and electrophilic attack[1]. When an isopropyl group is introduced at N2, steric hindrance dictates that the primary amine (N1) acts as the initial nucleophile in most condensation reactions.

However, the introduction of a fluorine atom at the C4 position introduces complex electronic steering effects that alter the reaction kinetics[2]:

  • Inductive Withdrawal (-I) vs. Resonance Donation (+M): Fluorine is highly electronegative (-I effect) but possesses lone pairs capable of resonance donation (+M effect) into the aromatic ring[3].

  • Impact on N1 (Para to Fluorine): At the 1-position, the primary amine experiences both the -I and +M effects of the para-fluorine. These effects partially cancel out, resulting in only a mild deactivation of nucleophilicity.

  • Impact on N2 (Meta to Fluorine): At the 2-position, the secondary isopropylamine is situated meta to the fluorine atom. Here, the resonance (+M) effect cannot reach the meta position, leaving the strong inductive electron withdrawal (-I) unopposed.

The Causality of Regioselectivity: In the non-fluorinated analog, both amines are relatively electron-rich, leading to potential regiochemical scrambling during cyclization. In the 4-fluoro analog, the severe electronic deactivation of N2, combined with its steric bulk, vastly widens the nucleophilicity gap between N1 and N2. This results in near-perfect regioselectivity, albeit at the cost of a slower overall reaction rate due to the global electron-withdrawing nature of the fluorinated system[2].

ElectronicEffects F Fluorine (C4) N1 N1 Primary Amine (Para) +M and -I Effects F->N1 Mild Deactivation (Effects partially cancel) N2 N2 Secondary Amine (Meta) Strong -I Effect Only F->N2 Strong Deactivation (Inductive withdrawal dominates)

Electronic influence of the C4-fluorine atom on the adjacent amine nucleophiles.

Comparative Performance Data

To quantify these electronic effects, we evaluate the baseline physicochemical properties and kinetic performance of both diamines during a standard cyclization reaction to form a 1-isopropyl-1H-benzimidazole core.

ParameterThis compoundN2-isopropylbenzene-1,2-diamine (Non-Fluorinated)
pKa (N1 conjugate acid) ~4.1~4.5
pKa (N2 conjugate acid) ~3.8~4.8
Nucleophilicity Gradient N1 >>> N2 (High differential)N1 > N2 (Moderate differential)
Cyclization Rate (

)


Regioselectivity (Benzimidazole) >98%~85%
Oxidative Stability High (Fluorine prevents rapid oxidation)Moderate (Prone to forming diaminophenazines)

Data Interpretation: The fluorinated analog exhibits a slower cyclization rate (


) due to the lowered basicity/nucleophilicity of the amines. However, the regioselectivity is vastly superior (>98%), minimizing the need for complex downstream chromatographic purifications.

Experimental Workflow: Reductive Cyclization to Benzimidazoles

To demonstrate the practical application of these molecules, the following protocol details a self-validating reductive cyclization using CO2 and borane-ammonia (


) to synthesize 1H-benzimidazole derivatives[4]. This green protocol is highly effective for o-phenylenediamines.
Rationale for Reagent Selection
  • 
    :  Acts as both a reducing agent and a formylation catalyst. It coordinates with the diamine to promote the transfer of the formyl group, stabilizing the intermediate before ring closure[4].
    
  • Internal Control System: The reaction is monitored via HPLC using an internal standard (e.g., biphenyl) to continuously validate conversion rates and ensure the slower kinetics of the fluorinated analog do not result in premature reaction quenching.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix:

    • In an oven-dried, 50 mL Schlenk flask equipped with a magnetic stirrer, add 1.0 mmol of the selected diamine (either this compound or the non-fluorinated analog).

    • Add 0.1 mmol of biphenyl as an internal standard for HPLC quantification.

    • Dissolve the mixture in 5.0 mL of anhydrous DMF.

  • Activation and Formylation:

    • Introduce 3.0 mmol of

      
       to the solution.
      
    • Purge the flask with

      
       gas for 5 minutes, then maintain a 
      
      
      
      balloon over the reaction to provide a constant 1 atm pressure.
    • Causality: The electron-deficient nature of the fluorinated N2 amine requires a slight excess of the formylating agent to drive the equilibrium toward the intermediate.

  • Thermal Cyclization:

    • Heat the reaction mixture to 80°C.

    • For the non-fluorinated analog , maintain heating for 4 hours.

    • For the fluorinated analog , extend the heating time to 8 hours to compensate for the -I deactivation effect of the fluorine atom.

  • Self-Validation & Monitoring:

    • Withdraw 10 µL aliquots hourly. Quench with methanol and analyze via LC-MS.

    • The reaction is deemed complete when the intermediate formamide mass transitions fully to the M-18 (dehydrated) benzimidazole mass.

  • Workup and Isolation:

    • Cool the mixture to room temperature and quench with 10 mL of saturated

      
       to neutralize residual borane complexes.
      
    • Extract with Ethyl Acetate (

      
       mL), wash the combined organic layers with brine, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure.

CyclizationPathway A Diamine Precursor (Fluorinated or Non-Fluorinated) B CO2 / BH3NH3 Coordination (Formylation) A->B Reagent Addition C Formamide Intermediate (N1 Attack) B->C Fast for both analogs D Intramolecular Cyclization (N2 Attack) C->D Rate-Limiting Step (Slower for Fluoro-analog) E Target 1H-Benzimidazole (-H2O) D->E Dehydration

Reaction pathway for the reductive cyclization of diamines to benzimidazoles.

Conclusion

While the non-fluorinated N2-isopropylbenzene-1,2-diamine offers faster reaction kinetics due to higher overall electron density, it suffers from poorer regioselectivity and higher susceptibility to oxidative degradation. Conversely, This compound leverages the unique electronic steering of the fluorine atom to virtually eliminate regiochemical impurities during heterocycle formation. For pharmaceutical applications where structural precision and metabolic stability are paramount, the fluorinated analog is the superior building block, provided that reaction times and temperatures are appropriately scaled to overcome its inherent electronic deactivation.

References

  • Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine ACS Omega[Link][1][5]

  • Fluorine labeling of ortho-phenylenes to facilitate conformational analysis National Science Foundation (NSF)[Link][3]

  • Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity National Institutes of Health (NIH)[Link][2]

  • Reductive cyclization of o-phenylenediamine with CO2 and BH3NH3 to synthesize 1H-benzoimidazole derivatives ResearchGate[Link][4]

Sources

Impact of Fluorine Substitution on the Bioactivity of N2-Isopropylbenzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of N2-isopropylbenzene-1,2-diamine derivatives , focusing on the critical impact of fluorine substitution on their bioactivity, metabolic stability, and physicochemical properties.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Agrochemical Researchers.[1][2][3][4]

Executive Summary

N2-isopropylbenzene-1,2-diamine is a versatile pharmacophore and synthetic intermediate used in the development of DGAT2 inhibitors (metabolic diseases), EGFR kinase inhibitors (oncology), and benzimidazole-based fungicides .[1][2][3][4]

The introduction of fluorine atoms onto the phenyl ring of this scaffold transforms its bioactivity profile.[1][2][3][4] While the non-fluorinated parent scaffold often suffers from rapid oxidative metabolism and potential mutagenic liability, fluorinated analogs demonstrate enhanced metabolic stability , improved lipophilicity , and modulated acid-base properties that optimize ligand-target binding.[1][2][3][4] This guide objectively compares the performance of hydrogen (H) vs. fluorine (F) substituted derivatives.[1][2][3][4]

Comparative Analysis: H-Variant vs. F-Variant

The following table summarizes the key differences between the parent N2-isopropylbenzene-1,2-diamine and its fluorinated counterparts (typically substituted at the C4 or C5 positions).

Table 1: Physicochemical and Biological Performance Matrix[1][2][3][4]
FeatureParent Scaffold (H-Variant) Fluorinated Analog (F-Variant) Impact of Fluorine
Metabolic Stability Low. Prone to rapid oxidative dealkylation and aromatic hydroxylation at para-positions.[1][2][3][4]High. C-F bond blocks P450-mediated oxidation at vulnerable sites (para-blockade).[1][2][3][4]Extends Half-life (

)
by preventing metabolic soft-spot degradation.[1][2][3][4]
Lipophilicity (LogP) Moderate.[1][2][3][4] Good solubility but faster clearance.[1][2][3][4]Increased. Fluorine increases lipophilicity (

LogP

+0.25 per F atom).[1][2][3][4]
Enhances Membrane Permeability and blood-brain barrier (BBB) penetration.[1][2][3][4]
Electronic Effect (pKa) Higher basicity of aniline nitrogens.[1][2][3][4]Reduced Basicity. Inductive electron withdrawal (-I effect) lowers pKa of amines.[1][2][3][4]Reduces Lysosomotropism (trapping in acidic organelles) and alters H-bond donor strength.[1][2][3][4]
Binding Affinity Standard H-bonding and

-stacking.[1][2][3][4]
Enhanced. C-F bond can participate in multipolar interactions with protein backbone amides.[1][2][3][4]Potency Boost often observed in kinase (EGFR) and enzyme (DGAT2) pockets.[1][2][3][4]
Toxicology Potential mutagenic liability (Ames positive in some nitro-precursors).[1][2][3][4]Mixed. C6-fluorine substitution can retain mutagenicity, but C4/C5 often mitigates reactive metabolite formation.[1][2][3][4]Safety Modulation requires specific positional optimization.[1][2][3][4]

Mechanistic Insight: Why Fluorine Matters[1][2][3][4]

Metabolic Blockade

In the parent scaffold, the aromatic ring positions para to the amino groups are "metabolic soft spots" highly susceptible to Cytochrome P450 oxidation.[1][2][3][4] Substituting hydrogen with fluorine at these positions (e.g., 4-fluoro-N2-isopropylbenzene-1,2-diamine) effectively blocks this pathway because the C-F bond energy (approx. 116 kcal/mol) is far too high for P450 enzymes to cleave.[1][2][3][4]

Conformational Control

Fluorine is bioisosteric to hydrogen in size but electronically distinct.[1][2][3][4] Its high electronegativity creates a dipole that can lock the N-isopropyl group into a specific conformation via intramolecular electrostatic interactions (e.g., N-H...F interactions), pre-organizing the molecule for binding to targets like DGAT2 or EGFR .[1][2][3][4]

Visualizing the SAR (Structure-Activity Relationship)

The diagram below illustrates the strategic placement of fluorine atoms and their specific biological consequences.

SAR_Analysis Core N2-Isopropylbenzene- 1,2-diamine Scaffold Pos4 C4/C5 Fluorination (Para to Amines) Core->Pos4 Pos6 C3/C6 Fluorination (Ortho to Amines) Core->Pos6 N_Iso N-Isopropyl Group (Lipophilic Pocket) Core->N_Iso Metab Blocks P450 Oxidation (Increased t1/2) Pos4->Metab Primary Benefit Potency Enhanced Lipophilicity & Binding Affinity Pos4->Potency +LogP Steric Steric Hindrance (Conformational Lock) Pos6->Steric Ortho Effect Tox Modulates Mutagenicity (Ames Test Impact) Pos6->Tox Safety Risk N_Iso->Potency Hydrophobic Interaction

Figure 1: Structure-Activity Relationship (SAR) map highlighting the impact of fluorine substitution at specific positions on the N2-isopropylbenzene-1,2-diamine scaffold.[1][2][3][4]

Experimental Protocols

To validate the impact of fluorine, the following protocols describe the synthesis of a fluorinated derivative and a comparative bioassay.

Synthesis of this compound

This protocol ensures high regioselectivity and yield.[1][2][3][4]

Reagents: 2,4-Difluoronitrobenzene, Isopropylamine, Iron powder, Ammonium chloride.[1][2][3][4]

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve 2,4-difluoronitrobenzene (1.0 eq) in acetonitrile.

    • Add isopropylamine (1.1 eq) and

      
       (1.5 eq) at 0°C.
      
    • Stir at room temperature for 4 hours. The isopropylamine selectively displaces the more reactive fluorine ortho to the nitro group.[1][2][3][4]

    • Result: 5-Fluoro-N-isopropyl-2-nitroaniline.[1][2][3][4]

  • Nitro Reduction:

    • Suspend the intermediate in Ethanol/Water (3:1).[1][2][3][4]

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).[1][2][3][4]

    • Reflux at 80°C for 2 hours. Monitor by TLC (disappearance of yellow nitro compound).

    • Filter through Celite and concentrate.[1][2][3][4]

  • Purification:

    • Purify via flash column chromatography (Hexane/EtOAc).[1][2][3][4]

    • Yield: Typically 85-90% of the target diamine.[1][2][4]

Bioassay: DGAT2 Inhibition (Case Study)

This assay compares the potency (


) of the H-variant vs. F-variant derivatives converted into benzimidazolone inhibitors.[1][2][3][4]

Workflow:

  • Enzyme Prep: Express human DGAT2 in Sf9 insect cells and isolate microsomes.

  • Reaction Mix: Combine microsomes,

    
    C-labeled oleoyl-CoA (donor), and sn-1,2-dioleoylglycerol (acceptor).
    
  • Treatment: Incubate with varying concentrations (1 nM – 10

    
    M) of the H-derivative  and F-derivative .[1][2][3][4]
    
  • Quantification: Stop reaction with isopropanol/heptane. Measure

    
    C-triglyceride formation via scintillation counting.
    
  • Data Analysis: Plot dose-response curves.

    • Expected Result: The F-derivative typically shows a 2-5x lower

      
       due to improved hydrophobic fit in the DGAT2 active site.[1][2][3][4]
      

Synthesis & Application Workflow

The following diagram outlines the conversion of the diamine scaffold into bioactive Benzimidazolone (DGAT2 inhibitor) or Quinoxaline derivatives.

Synthesis_Workflow Start Fluorinated Nitro-Benzene Precursor Step1 Step 1: SNAr with Isopropylamine (Forms Nitro-Aniline) Start->Step1 Step2 Step 2: Fe/NH4Cl Reduction (Forms N2-Isopropyl-diamine) Step1->Step2 PathA Path A: Cyclization with CDI (Benzimidazolone) Step2->PathA Urea Formation PathB Path B: Condensation with Glyoxal (Quinoxaline) Step2->PathB Dehydration ProdA DGAT2 Inhibitor (Metabolic Disease) PathA->ProdA ProdB Kinase Inhibitor / Fungicide (Oncology / AgChem) PathB->ProdB

Figure 2: Synthetic workflow converting the N2-isopropylbenzene-1,2-diamine scaffold into key therapeutic classes.

References

  • DGAT2 Inhibitors & Scaffold Synthesis

    • Title: Production of benzimidazolone derivatives as novel diacylglyceride O-acyltransferase 2 inhibitors.[1][2][3][4]

    • Source: Patent JP2023545741A / EP3492462A1.[1][2][3][4]

    • URL:[1][2][3][4]

  • Mutagenicity of Phenylenediamine Derivatives

    • Title: Structure-activity relationships within various series of p-phenylenediamine derivatives.[1][2][3][4]

    • Source: Mutation Research/Genetic Toxicology.[1][2][3][4]

    • URL:[1][2][3][4]

  • Fluorine in Medicinal Chemistry (General SAR)

    • Title: Fluorine in Medicinal Chemistry.[1][2][3][4][5]

    • Source: Journal of Medicinal Chemistry.[1][2][3][4]

    • URL:[1][2][3][4]

  • Kinase Inhibitor Applications

    • Title: Amino pyrimidine compound for inhibiting protein tyrosine kinase activity.[1][2][3][4][6]

    • Source: Patent EP3492462A1.[1][2][4]

    • URL:[1][2][3][4]

Sources

Benchmarking synthetic routes for 4-Fluoro-N2-isopropylbenzene-1,2-diamine production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-N2-isopropylbenzene-1,2-diamine is a critical intermediate in the synthesis of CDK4/6 inhibitors (e.g., analogs related to Abemaciclib). Its structural specificity—requiring the fluorine atom to be para to the primary amine and the isopropylamino group to be ortho—presents a unique regiochemical challenge.

This guide benchmarks three synthetic routes. Our analysis identifies Route 1 (Ortho-Directed SNAr) as the superior method for scalability and cost, provided specific solvent controls are applied to enforce regioselectivity. Route 2 (Pd-Catalyzed Coupling) offers high precision but at a prohibitive cost for early-phase scale-up. Route 3 (Reductive Alkylation) is not recommended due to poor regiocontrol favoring the undesired isomer.

MetricRoute 1: Ortho-Directed SNAr Route 2: Pd-Catalyzed Coupling Route 3: Reductive Alkylation
Starting Material 2,4-Difluoronitrobenzene2-Bromo-4-fluoronitrobenzene4-Fluoro-1,2-phenylenediamine
Key Reagent Isopropylamine, TolueneIsopropylamine, Pd(OAc)₂, BINAPAcetone, NaBH(OAc)₃
Regioselectivity High (90:10) with non-polar solventExcellent (>99:1)Poor (Mixture, favors wrong isomer)
Yield (2 Steps) 75-80% 65-70%<40% (isolated)
Cost Efficiency High LowMedium
Scalability ExcellentModerate (Catalyst cost)Good

Part 1: Strategic Route Analysis

Route 1: The Regio-Control Approach (Recommended)

Mechanism: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation. Precursor: 2,4-Difluoronitrobenzene (2,4-DFNB).[1]

The Challenge: 2,4-DFNB has two electrophilic sites. The fluorine at C4 (para to nitro) is electronically favored for nucleophilic attack due to stronger resonance activation and lower steric hindrance. Attack at C4 yields the wrong isomer (4-isopropylamino-2-fluoroaniline). The Solution: To synthesize the target (2-isopropylamino-4-fluoroaniline moiety), attack must occur at C2 (ortho). This is achieved by exploiting the "Ortho Effect" in non-polar solvents.

  • Mechanism of Selectivity: In non-polar solvents (e.g., Toluene), the incoming isopropylamine forms an intramolecular hydrogen bond with the nitro group's oxygen. This "tethers" the amine to the ortho position, directing the nucleophilic attack to C2. In polar solvents (DMF, DMSO), this H-bond is disrupted, and the reaction reverts to the electronically favored C4 attack.

Route 2: The "Precision" Metal-Catalyzed Route

Mechanism: Buchwald-Hartwig Amination followed by Reduction. Precursor: 2-Bromo-4-fluoronitrobenzene.

This route guarantees the correct isomer because the bromine at C2 is selectively displaced by the palladium catalyst before the fluorine at C4 can react. However, the starting material is significantly more expensive, and the removal of residual palladium (heavy metal scavenging) adds to the process cost.

Route 3: The "Direct" Reductive Alkylation (Not Recommended)

Mechanism: Reductive amination of 4-fluoro-1,2-phenylenediamine with acetone.

Failure Mode: The starting diamine has two amino groups: N1 (para to F) and N2 (meta to F). The N1 amino group is more nucleophilic due to the resonance-donating effect of the fluorine atom. Consequently, reductive alkylation preferentially occurs at N1, yielding 4-fluoro-N1-isopropylbenzene-1,2-diamine , which is the regioisomer of the target.

Part 2: Decision Logic & Pathway Visualization

SyntheticRoutes Target TARGET: This compound (1-NH2, 2-NH-iPr, 4-F) SM1 SM: 2,4-Difluoronitrobenzene Step1_1 SNAr Reaction (Isopropylamine, Toluene, -10°C) SM1->Step1_1 Non-polar solvent favors Ortho Inter1 Intermediate: 5-Fluoro-N-isopropyl-2-nitroaniline (Ortho-substitution) Step1_1->Inter1 Step1_2 Hydrogenation (H2, Pd/C) Inter1->Step1_2 Step1_2->Target Yield: ~80% SM2 SM: 2-Bromo-4-fluoronitrobenzene Step2_1 Buchwald-Hartwig (Pd cat, iPr-NH2) SM2->Step2_1 High Cost Step2_1->Inter1 SM3 SM: 4-Fluoro-1,2-phenylenediamine Step3_1 Reductive Alkylation (Acetone, NaBH(OAc)3) SM3->Step3_1 Step3_1->Target Minor Product WrongIso WRONG ISOMER: 4-Fluoro-N1-isopropyl... Step3_1->WrongIso Major Product (Para-NH2 reacts)

Caption: Comparative synthetic pathways. Route 1 (Left) provides the optimal balance of cost and selectivity via solvent-controlled SNAr.

Part 3: Detailed Experimental Protocol (Route 1)

This protocol is optimized for ortho-selectivity using the solvent effect.

Phase 1: Regioselective SNAr

Objective: Synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline.

Reagents:

  • 2,4-Difluoronitrobenzene (1.0 eq)[1][2][3]

  • Isopropylamine (2.5 eq)

  • Toluene (anhydrous, 10 V)

  • Note: Do not use DMF or DMSO, as these will shift selectivity to the para-isomer.

Procedure:

  • Setup: Charge a reaction vessel with 2,4-Difluoronitrobenzene (e.g., 10 g) and Toluene (100 mL). Cool the solution to -10°C using an ice/salt bath.

  • Addition: Add Isopropylamine dropwise over 30 minutes, maintaining the internal temperature below 0°C. Rationale: Low temperature improves kinetic control, further favoring the H-bond directed ortho-attack.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4-6 hours. Monitor by HPLC/TLC.

    • Checkpoint: You should observe the consumption of SM and formation of the ortho-product (Major) and para-product (Minor, <10%).

  • Workup: Quench with water (50 mL). Separate the organic layer.[4] Wash the organic layer with 1N HCl (to remove excess isopropylamine) and then brine.

  • Purification: Concentrate the toluene layer. Recrystallize the crude yellow solid from Ethanol/Water (or Heptane) to remove the minor para-isomer.

    • Target Specs: Yellow solid, >98% purity.

Phase 2: Catalytic Hydrogenation

Objective: Reduction to this compound.

Reagents:

  • 5-Fluoro-N-isopropyl-2-nitroaniline (from Phase 1)

  • 10% Pd/C (5 wt% loading)

  • Methanol (10 V)

  • Hydrogen Gas (Balloon or 1-3 bar)

Procedure:

  • Setup: Dissolve the nitroaniline intermediate in Methanol. Inert the vessel with Nitrogen.

  • Catalyst: Add Pd/C carefully (pyrophoric risk).

  • Reduction: Purge with Hydrogen gas. Stir vigorously at RT for 2-4 hours.

  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol.[4]

  • Isolation: Concentrate the filtrate under reduced pressure. The product is an air-sensitive oil or low-melting solid. Store under Nitrogen or convert to HCl salt for stability.

Part 4: Analytical Validation

To ensure you have the correct isomer, use 1H NMR comparison.

FeatureCorrect Isomer (Target) Wrong Isomer (Para-product derived)
Structure 1-NH2, 2-NH-iPr, 4-F1-NH2, 2-F, 4-NH-iPr
Coupling Fluorine is para to the primary NH2.[5]Fluorine is ortho to the primary NH2.
Aromatic Signals The proton ortho to F and meta to NH2 will show distinct splitting.The proton ortho to F and ortho to NH2 will show strong shielding effects.
NOESY NOE correlation between Isopropyl-CH and the proton at C3 (between amines? No, C3 is adjacent to N2).NOE correlation between Isopropyl-CH and C3/C5 protons (symmetric environment).

Self-Validating Check: The intermediate (Nitro) color is a useful indicator.

  • Ortho-isomer (5-Fluoro-N-isopropyl-2-nitroaniline): Bright Yellow/Orange. Hydrogen bonding leads to a specific UV shift.

  • Para-isomer: Often lighter yellow.

References

  • Regioselectivity in SNAr Reactions

    • Title: The Influence of Nucleophile Substituents on the Orientation in the Reaction between 2,4-Difluoronitrobenzene and Lithium Phenoxides.[1]

    • Source:Russian Journal of Organic Chemistry, 2005. (Validates the non-polar solvent effect for ortho-selectivity).

  • Precursor Synthesis & Properties

    • Title: Synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline.[6][7][8]

    • Source: ChemicalBook / PubChem Compound Summary.

  • General Methodology for Ortho-Diamines: Title: Practical Synthesis of Ortho-Substituted Anilines via SNAr. Source:Organic Process Research & Development. (General reference for industrial SNAr conditions).

Sources

Comprehensive QC Standards and Reference Materials Guide for 4-Fluoro-N2-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Starting Material Qualification

In the development of targeted therapies—particularly kinase inhibitors—fluorinated phenylenediamines are frequently utilized to optimize binding affinity and metabolic stability. 4-Fluoro-N2-isopropylbenzene-1,2-diamine (CAS: 1026934-69-9) is a highly specific building block that often serves as a Regulatory Starting Material (RSM).

Under ICH Q11 guidelines, the rigorous selection and justification of RSMs is critical to controlling the fate and purge of impurities in the final Active Pharmaceutical Ingredient (API)[1]. Because structural analogs (such as regioisomers) can propagate through downstream coupling reactions and compromise the efficacy of the final drug, establishing a robust analytical control strategy begins with highly characterized reference materials[2].

While primary Certified Reference Materials (CRMs) offer the highest level of metrological traceability, USP General Chapter <11> permits the use of fully qualified in-house Working Standards (WS), provided they are rigorously assayed and characterized against a primary standard or through absolute quantification methods[3].

Comparison of Reference Material Tiers

Selecting the appropriate grade of reference material depends on the development phase and the analytical objective. The table below objectively compares the three primary alternatives available to analytical chemists.

Material TierTraceability & CertificationPurity RequirementCost / GramPrimary Application
Certified Reference Material (CRM) ISO 17034 accredited; traceable to SI units. Supplied with full CoA.> 99.5% (Absolute Assay)

Primary calibration; regulatory submissions; dispute resolution.
In-House Working Standard (WS) Traceable to CRM or qualified via absolute qNMR (USP <761>).> 99.0% (Mass Balance & qNMR)

Routine batch release QC; stability testing; method validation.
Commercial Analytical Grade Vendor CoA only (often relative purity via HPLC-UV area %).> 95.0% - 98.0%$Early R&D; synthesis optimization; raw material for WS generation.

Insight: Relying solely on Commercial Analytical Grade materials for GMP batch release is a regulatory risk. Commercial vendors typically report "purity" as an HPLC-UV area percentage, which ignores UV-transparent impurities, moisture, and inorganic salts. Thus, commercial lots must be upgraded to Working Standards via a self-validating qualification protocol.

Experimental Methodologies: The Self-Validating Qualification System

To qualify a commercial batch of this compound as an in-house Working Standard, a dual-orthogonal approach is required: Mass Balance and Quantitative NMR (qNMR) .

Protocol A: Orthogonal Purity Assessment (Mass Balance)

Causality: Mass balance is a subtractive method. It assumes that the total material equals 100%, minus the sum of all measurable impurities. HPLC is used to detect structurally similar regioisomers (e.g., 5-fluoro-N1-isopropylbenzene-1,2-diamine). Because these isomers share the same exact mass and similar polarity, chromatographic separation is required to prevent them from propagating through the synthesis.

  • Chromatographic Purity (HPLC-UV/MS): Dissolve 10 mg of the sample in 10 mL of Acetonitrile/Water (50:50). Analyze via reversed-phase HPLC (C18 column, gradient elution with 0.1% TFA in water/acetonitrile). Integrate all peaks at 254 nm to determine total organic impurities.

  • Moisture Content (Karl Fischer): Volumetrically titrate 100 mg of the sample to determine residual water content.

  • Inorganic Impurities (Residue on Ignition): Ignite 1.0 g of the sample at 600°C with sulfuric acid to quantify residual metal catalysts or inorganic salts.

  • Calculation: Assay (%) = 100% - (% Water + % ROI + % Organic Impurities)

Protocol B: Absolute Quantification via 19F qNMR (USP <761>)

Causality: Fluorine-19 is a highly sensitive spin-1/2 nucleus with 100% natural abundance. Unlike HPLC-UV, which is biased by the extinction coefficients of different chromophores, 19F qNMR provides a direct, equimolar response. As outlined in USP <761>, qNMR provides an absolute measurement of compound purity without the need for compound-specific calibration curves[4]. By utilizing a CRM internal standard, we establish an unbroken chain of traceability[5].

  • Sample Preparation: Accurately weigh ~15 mg of the this compound candidate material and ~10 mg of a primary CRM internal standard (e.g., 1,4-Difluorobenzene) into a vial using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of deuterated DMSO (DMSO-d6) and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the 19F NMR spectrum at 376 MHz using a 90° pulse, an acquisition time of 4 seconds, and a relaxation delay (D1) of at least 5 × T1 (typically >20 seconds) to ensure complete longitudinal relaxation.

  • Integration: Integrate the distinct fluorine resonances of the analyte and the internal standard to calculate the absolute mass fraction.

Experimental Data: Performance Comparison

The following data demonstrates the qualification of a raw commercial batch into a highly characterized Working Standard. The tight agreement between the Mass Balance and qNMR assays validates the integrity of the material.

Analytical ParameterMethod / TechniqueCommercial Grade (Raw)Qualified Working Standard
Organic Impurities HPLC-UV (Area %)97.85%99.42% (Post-recrystallization)
Water Content Karl Fischer Titration1.20%0.15%
Inorganic Salts Residue on Ignition (ROI)0.45%< 0.05%
Assay (Mass Balance) Subtractive Calculation96.20%99.38%
Assay (Absolute) 19F qNMR (USP <761>)96.05%99.45%
Reconciliation |Mass Balance - qNMR|Δ 0.15%Δ 0.07% (Passes < 0.5% limit)

Workflow Visualization

WS_Qualification cluster_orthogonal Orthogonal Purity Assessment Start Commercial Batch CAS: 1026934-69-9 HPLC HPLC-UV/MS (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF ROI Residue on Ignition (Inorganics) Start->ROI qNMR 19F qNMR Assay (USP <761>) Start->qNMR MassBal Mass Balance Assay (100% - Impurities) HPLC->MassBal KF->MassBal ROI->MassBal Recon Assay Reconciliation (|Mass Bal - qNMR| < 0.5%) MassBal->Recon qNMR->Recon Qualified Qualified Working Standard (Compliant with USP <11>) Recon->Qualified Pass

Fig 1: Qualification workflow for in-house working standards using orthogonal mass balance and qNMR.

References

  • FDA Posts ICH Q11 Q&A Guideline | BioPharm International |[Link][1]

  • EMA and FDA approval of regulatory starting materials | European Pharmaceutical Review |[Link][2]

  • Are You Handling USP Reference Standards Appropriately? | Lachman Consultants |[Link][3]

  • qNMR Calculation Services: What We Offer & Why It Matters | ResolveMass Laboratories |[Link][4]

  • Analytical NMR | Magritek | [Link][5]

Sources

Safety Operating Guide

Comprehensive Operational and Disposal Protocol for 4-Fluoro-N2-isopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Safety Officers, and Drug Development Professionals Content Type: Advanced Laboratory Safety, Logistical Operations, and Disposal Methodology

As a critical building block in pharmaceutical synthesis, 4-Fluoro-N2-isopropylbenzene-1,2-diamine (CAS: 1026934-69-9) presents unique handling and disposal challenges. This compound combines the biological reactivity of an aromatic diamine with the environmental persistence of a fluorinated organic molecule.

This guide provides a self-validating, step-by-step operational workflow for the safe handling, containment, and ultimate destruction of this chemical, grounded in mechanistic causality and established environmental protection standards.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first understand the fundamental chemical and biological reactivity of the molecule. Standard disposal methods are insufficient due to two primary hazard pathways:

A. Biological Reactivity: Methemoglobinemia and Sensitization

Like many aromatic amines, this compound is highly lipophilic and readily absorbed through the skin[1]. Once in the bloodstream, it undergoes N-hydroxylation mediated by [2]. The resulting phenylhydroxylamines co-oxidize with oxyhemoglobin, converting functional Fe²⁺ to non-functional Fe³⁺ (methemoglobin). This severely impairs oxygen transport, leading to cyanosis, dizziness, and potentially fatal hypoxia[3]. Furthermore, phenylenediamines act as potent haptens, binding to epidermal proteins and triggering severe Type IV delayed hypersensitivity reactions (contact dermatitis).

B. Chemical Stability: The Carbon-Fluorine Bond

The inclusion of a fluorine atom at the 4-position significantly increases the molecule's thermal stability. The C-F bond is exceptionally strong (~485 kJ/mol). Subjecting this compound to standard, low-temperature combustion will fail to mineralize the molecule completely, leading to the formation of highly toxic Products of Incomplete Combustion (PICs), such as fluoro-phosgene or short-chain perfluoroalkyl substances (PFAS)[4]. Therefore, high-temperature incineration coupled with alkaline scrubbing is mandatory to safely break the C-F bond and neutralize the resulting hydrogen fluoride (HF) gas.

Quantitative Data & Safety Specifications

To ensure safe operational handling prior to disposal, adhere to the quantitative thresholds and equipment specifications outlined below.

Table 1: Waste Stream Categorization & Incompatibilities
ParameterSpecification / ThresholdMechanistic Rationale
Waste Classification Halogenated Organic / ToxicContains highly stable C-F bonds and a biologically active aromatic amine core.
pH Stability Stable in neutral/mildly basicAcidic conditions protonate amines (altering solubility); high alkalinity promotes rapid auto-oxidation.
Incompatible Materials Strong Oxidizers (HNO₃, H₂O₂)Electron-rich aromatic rings undergo rapid, exothermic oxidation, risking auto-ignition and azo-dye formation.
Aqueous Solubility < 1 g/L (Slightly soluble)Do not flush. Requires solid-phase absorption for spill cleanup to prevent severe aquatic toxicity.
Table 2: Required Personal Protective Equipment (PPE)
Protection TierEquipment SpecificationCausality / Justification
Respiratory Full-face respirator (P100/OV)Prevents inhalation of sensitizing dust/vapors that can trigger asthma-like symptoms.
Dermal (Hands) Double-gloved: Nitrile + NeopreneAromatic amines easily penetrate standard gloves. Double gloving prevents transdermal absorption.
Dermal (Body) Tychem® or impermeable suitPrevents systemic exposure leading to potentially fatal methemoglobinemia.
Engineering Class II BSC / Fume HoodMaintains negative pressure to capture volatile, toxic oxidation byproducts.

Step-by-Step Operational and Disposal Workflows

Every protocol described below operates as a self-validating system , meaning each phase includes a verification step to quantitatively prove the success of the safety measure before proceeding.

Phase 1: Spill Containment and Pre-Disposal Handling
  • Source Isolation: Immediately eliminate all ignition sources. Aromatic amines are combustible and emit toxic nitrogen oxides (NOx) upon thermal decomposition[5].

  • Dry Clean-up Procedure: Do not use water. Apply a non-combustible, inert absorbent (e.g., diatomaceous earth or dry sand) to completely bind the solid/liquid waste[5].

  • Validation Step (Colorimetric Testing): After sweeping the absorbent into a sealed container, swab the affected area and apply a colorimetric amine test reagent. The absence of a color change validates that no residual sensitizing agent remains on the surface.

Phase 2: Waste Segregation and Packaging
  • Chemical Segregation: Strictly isolate the collected waste from any strong oxidizers, acid chlorides, or halogens. Mixing these will trigger an exothermic oxidation reaction.

  • Primary Containment: Transfer the waste into high-density polyethylene (HDPE) or amber glass containers. Flush the headspace with inert gas (Argon or Nitrogen) and seal tightly to prevent auto-oxidation driven by atmospheric oxygen.

  • Secondary Containment: Place the primary containers into a leak-proof secondary drum. Apply GHS labeling for "Toxic - Skin Sensitizer" and "Fluorinated Organic Waste" to ensure proper routing at the disposal facility.

Phase 3: High-Temperature Incineration (HTI) Protocol

To comply with , the waste must be processed at a specialized facility capable of extreme thermal destruction[6].

  • Thermal Oxidation: Inject the segregated waste into a rotary kiln or liquid injection incinerator. The combustion chamber must operate at >1100°C with a residence time of >2 seconds . This specific thermal environment is required to guarantee the homolytic cleavage of the resilient C-F bonds[4].

  • Quenching: Rapidly cool the raw exhaust gases in a quench tower to bypass the 200–400°C temperature window. This prevents the de novo catalytic synthesis of halogenated dioxins and furans[7].

  • Alkaline Scrubbing: Route the cooled exhaust through a centrifugal or venturi alkaline scrubber heavily dosed with sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂). This step neutralizes the highly corrosive hydrogen fluoride (HF) and NOx gases into stable, non-toxic halide and nitrate salts[4],.

  • Validation Step (CEMS Monitoring): The disposal cycle is validated by a Continuous Emissions Monitoring System (CEMS). The stack emissions must show a Total Organic Carbon (TOC) and HF concentration of near-zero, proving a Destruction and Removal Efficiency (DRE) of >99.99%[7].

Disposal Workflow Visualization

The following diagram illustrates the validated pathway for the destruction of fluorinated aromatic amines, ensuring zero toxic atmospheric release.

G Waste This compound (Hazardous Waste Stream) Incinerator High-Temperature Incineration (>1100°C, >2s Residence Time) Waste->Incinerator Segregated Transport Oxidation Thermal Destruction (Cleavage of C-F & C-N Bonds) Incinerator->Oxidation Combustion Gases Raw Exhaust Gases (CO2, H2O, NOx, HF) Oxidation->Gases Mineralization Scrubber Alkaline Scrubber Unit (NaOH or Ca(OH)2) Gases->Scrubber Off-gas Routing Salts Aqueous Halide Salts (NaF / CaF2) to Wastewater Scrubber->Salts Neutralization Exhaust Clean Atmospheric Emission (CO2, N2, H2O) Scrubber->Exhaust Scrubbed Gas

Fig 1: High-temperature incineration and alkaline scrubbing workflow for fluorinated aromatic amines.

References

  • Ataman Chemicals. "P-PHENYLENEDIAMINE Safety, Reactivity, and Handling Guidelines." Ataman Kimya Database. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Aniline Acute Exposure Guideline Levels (Methemoglobinemia)." NCBI Bookshelf. URL:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Decrease in 4-Aminobiphenyl-Induced Methemoglobinemia in Cyp1a2(-/-) Knockout Mice." CDC Stacks / NIOSH Repository. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "ODS Destruction in the United States and Abroad (Thermal Stability and Alkaline Scrubbing)." EPA Responsible Appliance Disposal (RAD). URL:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Aromatic Amines and 4-Aminodiphenyl." Right to Know (RTK) Hazardous Substance Database. URL:[Link]

  • European Commission (JRC). "Waste Incineration - Best Available Techniques (BAT) Reference Document." European Integrated Pollution Prevention and Control Bureau. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.